4-(Methylsulfonyl)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKNFPQRVQCNQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576153 | |
| Record name | 4-(Methanesulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4461-38-5 | |
| Record name | 4-(Methanesulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Methylsulfonyl)benzamide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Methylsulfonyl)benzamide
Introduction
This compound is a chemical compound of significant interest within the pharmaceutical and agrochemical research sectors. As a member of the sulfonamide class of molecules, it serves as a versatile building block and a key intermediate in the synthesis of more complex, biologically active agents. The sulfonamide moiety is a well-established pharmacophore, present in a wide array of therapeutic drugs.[1][2] This guide provides a comprehensive, field-proven overview of the synthesis, purification, and detailed characterization of this compound, designed for researchers, chemists, and professionals in drug development. Our focus extends beyond mere procedural steps to elucidate the underlying chemical principles and rationale that govern the experimental choices, ensuring a reproducible and robust scientific protocol.
Compound Profile:
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₈H₉NO₃S | [3] |
| Molecular Weight | 199.23 g/mol | [3] |
| CAS Number | 4461-38-5 | [3] |
| Appearance | White to off-white solid | |
| Hazards | Causes serious eye irritation. May cause skin and respiratory irritation. | [3] |
Part 1: Synthetic Strategies and Mechanistic Rationale
The synthesis of this compound can be approached from several precursors. The choice of synthetic route is often dictated by the availability of starting materials, scalability, and desired purity. We will explore the most common and reliable pathway, which proceeds through the oxidation of a thioether intermediate followed by amidation.
Primary Synthetic Route: Oxidation and Amidation
This robust two-stage process begins with the readily available 4-(methylthio)benzoic acid. The core transformation involves the oxidation of the sulfide group to a sulfone, followed by the conversion of the carboxylic acid to a primary amide.
Caption: Primary synthetic workflow for this compound.
Stage 1: Oxidation of 4-(methylthio)benzoic acid
The foundational step is the selective oxidation of the thioether (-S-CH₃) group to the sulfone (-SO₂-CH₃). This transformation is critical as it imparts many of the key electronic properties to the final molecule.
-
Causality of Reagent Choice: Hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid is the preferred oxidant system.[4] Acetic acid serves not only as a solvent but also as a catalyst, forming an intermediate peroxyacetic acid which is a more potent oxidizing agent. This system is favored for its effectiveness, relatively clean byproducts (water), and operational simplicity. The reaction is typically performed at elevated temperatures (70-100°C) to ensure complete conversion.[4] Careful temperature control is necessary to prevent runaway reactions or unwanted side reactions.
Stage 2: Amidation of 4-(methylsulfonyl)benzoic acid
With the sulfone group in place, the next objective is the conversion of the carboxylic acid moiety into a primary amide. A direct reaction with an ammonia source is generally inefficient. Therefore, the carboxylic acid must first be "activated" to a more reactive species.
-
Activation Step: The most common method for activation is the conversion of the carboxylic acid to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are highly effective. Thionyl chloride is often chosen for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying their removal. This reaction is typically performed in an inert aprotic solvent.
-
Amination Step: The resulting 4-(methylsulfonyl)benzoyl chloride is a highly reactive electrophile. It is then treated with a nucleophilic ammonia source, such as concentrated ammonium hydroxide, to form the final benzamide product. This reaction is vigorous and is usually performed at low temperatures to control the exotherm. The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion and forming the stable amide bond.
Detailed Experimental Protocol: Synthesis from 4-(methylthio)benzoic acid
Disclaimer: This protocol is intended for qualified professionals. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 4-(methylsulfonyl)benzoic acid[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-(methylthio)benzoic acid (1 equivalent) in glacial acetic acid (approx. 6 mL per gram of starting material).
-
Oxidant Addition: Cool the mixture in an ice-water bath. Slowly add 30% hydrogen peroxide (approx. 1.7 g per gram of starting material) dropwise, ensuring the internal temperature does not rise excessively.
-
Reaction: After the addition is complete, heat the reaction mixture to between 70°C and 100°C for 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to room temperature. A precipitate should form. To quench any remaining peroxide, add a solution of sodium sulfite in water.
-
Isolation: Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum. The resulting white solid is 4-(methylsulfonyl)benzoic acid. An expected yield is typically high, around 88%.[4]
Step 2: Synthesis of this compound
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the 4-(methylsulfonyl)benzoic acid (1 equivalent) in a minimal amount of an anhydrous solvent like dichloromethane, with a catalytic amount of dimethylformamide (DMF). Add thionyl chloride (approx. 1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Solvent Removal: Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 4-(methylsulfonyl)benzoyl chloride can be used directly in the next step.
-
Amidation: Cool the crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide solution with vigorous stirring. A precipitate will form immediately.
-
Isolation and Purification: Continue stirring for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove non-polar impurities.
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the final crystalline product under vacuum.
Part 2: Analytical Characterization
Confirming the identity and purity of the synthesized this compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Standard analytical workflow for product validation.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This provides detailed information about the proton environment. The expected spectrum in a solvent like DMSO-d₆ would show:
-
Aromatic Protons: Two distinct doublets in the ~7.8-8.2 ppm range, characteristic of a 1,4-disubstituted benzene ring.
-
Amide Protons (-CONH₂): Two broad singlets (or one very broad singlet) typically between 7.5 and 8.5 ppm, which are exchangeable with D₂O.
-
Methyl Protons (-SO₂CH₃): A sharp singlet at approximately 3.2-3.3 ppm, integrating to 3 protons.
-
-
¹³C NMR: This confirms the carbon skeleton of the molecule. Key expected signals include:
-
Carbonyl Carbon (-C=O): A signal in the ~165-170 ppm region.
-
Aromatic Carbons: Four signals in the ~125-145 ppm range.
-
Methyl Carbon (-CH₃): A signal around 43-45 ppm.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is excellent for identifying key functional groups. A KBr pellet or ATR sample of the solid product should exhibit the following characteristic absorption bands:
-
N-H Stretching (Amide): Two distinct bands (asymmetric and symmetric) in the 3400–3200 cm⁻¹ region.[5][6]
-
C=O Stretching (Amide I): A strong, sharp absorption band around 1680–1640 cm⁻¹.[6]
-
S=O Stretching (Sulfone): Two very strong and characteristic bands for the asymmetric and symmetric stretches, located at approximately 1350–1300 cm⁻¹ and 1160–1140 cm⁻¹, respectively.[5][7]
3. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Electron Ionization (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 199.
-
Electrospray Ionization (ESI): In positive ion mode, a protonated molecular ion ([M+H]⁺) at m/z = 200 would be expected. A common fragmentation pattern for aromatic sulfonamides is the loss of SO₂ (64 Da), which could lead to a fragment ion.[2]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of the final compound.
-
Methodology: A typical method would utilize a C18 or C8 stationary phase.[8] A gradient elution with a mobile phase consisting of acetonitrile and water (often with 0.1% formic acid or phosphoric acid to ensure sharp peak shapes) is effective.[9][10]
-
Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm) is appropriate.
-
Validation: A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Summary of Expected Analytical Data:
| Analysis Type | Expected Result |
| ¹H NMR (DMSO-d₆) | ~8.1 ppm (d, 2H), ~7.9 ppm (d, 2H), ~8.0 ppm (br s, 1H), ~7.6 ppm (br s, 1H), ~3.25 ppm (s, 3H) |
| FT-IR (cm⁻¹) | ~3350, ~3170 (N-H stretch); ~1660 (C=O stretch); ~1320, ~1150 (S=O stretch) |
| Mass Spec (ESI+) | m/z = 200 [M+H]⁺ |
| Melting Point | Literature values should be consulted for comparison. |
Conclusion
The synthesis and characterization of this compound are straightforward processes when guided by sound chemical principles. The outlined two-stage synthesis from 4-(methylthio)benzoic acid is a reliable and high-yielding route. Rigorous characterization using a suite of analytical techniques—NMR, IR, MS, and HPLC—is non-negotiable and serves as a self-validating system to ensure the structural integrity and purity of the final compound. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently produce and verify this valuable chemical intermediate for applications in drug discovery and beyond.
References
- 1. eurjchem.com [eurjchem.com]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. znaturforsch.com [znaturforsch.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Ascendant Scaffold: A Technical Guide to the Therapeutic Potential of 4-(Methylsulfonyl)benzamide Derivatives
Foreword: Unveiling a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets—represents a significant leap toward the rational design of novel therapeutics. The 4-(methylsulfonyl)benzamide core has emerged as one such scaffold, demonstrating remarkable versatility and therapeutic promise across a spectrum of diseases, most notably in oncology. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic applications of this compound derivatives. By elucidating the intricate structure-activity relationships and providing detailed experimental insights, we aim to empower fellow scientists to unlock the full potential of this compelling chemical entity.
The this compound Core: A Nexus of Therapeutic Activity
The this compound scaffold is characterized by a central benzamide ring, substituted at the 4-position with a methylsulfonyl group. This unique arrangement of a hydrogen bond donor and acceptor (the benzamide) and a polar, non-ionizable group (the methylsulfonyl) provides a foundation for diverse molecular interactions, underpinning its broad therapeutic applicability.
Caption: Core structure of this compound.
Synthesis and Characterization: Building the Foundation
The synthesis of this compound derivatives typically follows a convergent strategy, allowing for the facile introduction of diversity elements. A general and robust synthetic route is outlined below.
General Synthetic Protocol
A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine.[1] A facile methodology for the synthesis of 4-methylbenzenesulfonamides has been reported, which is amenable to a broad range of nitrogen nucleophiles.[2][3]
Caption: Generalized synthetic workflow for this compound derivatives.
Step-by-Step Experimental Protocol for a Representative Synthesis:
This protocol details the synthesis of a generic this compound derivative.
-
Preparation of 4-(Methylsulfonyl)benzoyl chloride:
-
To a solution of 4-(methylsulfonyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 4-(methylsulfonyl)benzoyl chloride, which is often used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude 4-(methylsulfonyl)benzoyl chloride in an anhydrous solvent like DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same solvent.
-
Add the amine solution dropwise to the benzoyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.[4]
-
Characterization
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point (for solids): As an indicator of purity.
Therapeutic Potential in Oncology: A Multi-pronged Attack
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents through the inhibition of key targets involved in tumor growth, proliferation, and survival.
Carbonic Anhydrase Inhibition: Targeting the Tumor Microenvironment
A hallmark of many solid tumors is hypoxia, which leads to a metabolic shift towards anaerobic glycolysis and subsequent acidification of the extracellular space.[5] This acidic microenvironment is maintained, in part, by the overexpression of carbonic anhydrase IX (CA IX), a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] By inhibiting CA IX, this compound derivatives can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.[5][6]
The sulfonamide moiety is a key pharmacophore for CA inhibition, acting as a zinc-binding group within the enzyme's active site.[7]
Caption: Inhibition of CA IX by this compound derivatives disrupts tumor pH regulation.
Quantitative Data: Carbonic Anhydrase IX Inhibitory Activity
| Compound ID | Modification on Benzamide Nitrogen | Target Isoform | IC50 (nM) | Selectivity (CA II / CA IX) | Reference |
| 4e | (5-(5-Allyl-2-hydroxy-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino | CA IX | 10.93 | ~142 | [5][6] |
| 4g | (5-(3,4,5-Trimethoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino | CA IX | 15.62 | ~251 | [5][6] |
| 4h | (5-(3-Hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino | CA IX | 25.06 | ~62 | [5][6] |
Note: The table presents data for benzenesulfonamide derivatives with high structural similarity, highlighting the potential of the core scaffold.
Kinase Inhibition: Disrupting Oncogenic Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common driver of cancer.[8] Several classes of this compound derivatives have been investigated as potent kinase inhibitors.
Tyrosine Kinase Inhibitors (TKIs): The 4-(aminomethyl)benzamide linker, a close structural analog, has been used to design potent TKIs.[9] These compounds can target various receptor tyrosine kinases, such as EGFR, HER-2, and VEGFR, which are often overexpressed or mutated in cancer.[9]
Structure-Activity Relationship (SAR) Insights:
-
Linker Flexibility: A flexible linker like 4-(aminomethyl)benzamide can allow for optimal positioning of the molecule within the kinase active site, potentially overcoming resistance mutations.[9]
-
Substituents on the Benzamide: The nature of the substituent on the benzamide nitrogen is critical for potency and selectivity. For instance, trifluoromethylphenyl groups have been shown to be highly effective against EGFR.[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials: Recombinant kinase, appropriate substrate, ATP, assay buffer, 384-well plates, plate reader.
-
Procedure:
-
Prepare a serial dilution of the test compounds.
-
In a 384-well plate, add the kinase, the test compound, and the substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Emerging Therapeutic Applications
Beyond oncology, the this compound scaffold is being explored for other therapeutic indications.
TRPV1 Antagonism for Pain Management
Derivatives of 2-(4-methylsulfonylaminophenyl) propanamide have been identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain signaling.[10][11][12] These compounds have shown promise in preclinical models of neuropathic pain.[13]
SAR Highlights:
-
The 3-fluoro substituent on the phenyl ring enhances potency.[10]
-
The (S)-configuration of the propanamide moiety is crucial for stereospecific activity.[10]
12-Lipoxygenase Inhibition for Inflammatory Diseases
4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been developed as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammatory diseases, diabetes, and cancer.[14]
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Its synthetic tractability and ability to interact with a diverse range of biological targets make it a highly attractive starting point for drug discovery campaigns. Future research should focus on:
-
Expanding the chemical space: Systematic exploration of substituents on both the benzamide nitrogen and the aromatic ring to optimize potency, selectivity, and pharmacokinetic properties.
-
Structure-based drug design: Utilizing co-crystal structures of derivatives with their target proteins to guide the design of next-generation inhibitors.
-
Preclinical and clinical evaluation: Advancing the most promising candidates through rigorous preclinical testing and into clinical trials.
References
- 1. mdpi.com [mdpi.com]
- 2. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | Semantic Scholar [semanticscholar.org]
- 3. eurjchem.com [eurjchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
Novel Synthesis Routes for 4-(Methylsulfonyl)benzamide Analogues: An In-depth Technical Guide
Introduction: The Enduring Significance of the 4-(Methylsulfonyl)benzamide Scaffold in Modern Drug Discovery
The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of therapeutic agents.[1] Its prevalence stems from the unique physicochemical properties imparted by the methylsulfonyl and benzamide moieties. The sulfonyl group, a strong electron-withdrawing group, can modulate the acidity of adjacent protons and participate in hydrogen bonding, while the benzamide linkage provides a rigid framework for orienting pharmacophoric elements.[2] This combination has led to the development of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4]
Historically, the synthesis of this compound analogues has relied on well-established, yet often harsh, methodologies. The ever-present demand for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles necessitates the exploration of more efficient and versatile synthetic strategies. This in-depth technical guide will first briefly touch upon the classical synthetic approaches to provide a baseline, and then delve into novel, cutting-edge methodologies that offer significant advantages in terms of efficiency, substrate scope, and functional group tolerance. We will explore the application of modern catalytic systems, including palladium-catalyzed cross-coupling reactions and emerging photoredox and C-H functionalization strategies, to the synthesis of this important class of molecules.
Established Synthetic Strategies: A Foundation for Innovation
The traditional and most direct approach to this compound analogues involves the acylation of an amine with a pre-functionalized 4-(methylsulfonyl)benzoyl derivative. This typically proceeds via the formation of a highly reactive acyl chloride.
The Acyl Chloride Route: A Workhorse Methodology
The synthesis of the key intermediate, 4-(methylsulfonyl)benzoyl chloride, is a critical first step. This is commonly achieved by the oxidation of 4-methylthiobenzoic acid to the corresponding sulfone, followed by chlorination of the carboxylic acid. A typical procedure for the preparation of 2-nitro-4-methylsulfonyl benzoyl chloride involves the nitration of methyl p-tolyl sulfone, followed by oxidation and subsequent reaction with thionyl chloride.[5]
The subsequent amidation reaction is generally straightforward, involving the reaction of the acyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-4-(methylsulfonyl)benzamide via the Acyl Chloride Route
-
Preparation of 4-(Methylsulfonyl)benzoyl Chloride: To a solution of 4-(methylsulfonyl)benzoic acid (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).[6]
-
Slowly add thionyl chloride (1.2-1.5 eq) to the mixture at 0 °C.[6]
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-(methylsulfonyl)benzoyl chloride, which can often be used in the next step without further purification.
-
Amidation: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, pyridine, 1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Slowly add a solution of 4-(methylsulfonyl)benzoyl chloride (1.0-1.2 eq) in the same solvent to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 2-12 hours, monitoring for completion by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired this compound analogue.
This classical approach, while reliable, suffers from several drawbacks. The use of thionyl chloride is hazardous and generates stoichiometric amounts of acidic waste. Furthermore, the substrate scope can be limited by the availability of the requisite amine starting materials and their compatibility with the harsh reaction conditions.
Novel Synthetic Routes: Expanding the Chemical Space
To overcome the limitations of traditional methods, researchers have turned to modern catalytic systems that offer milder reaction conditions, broader substrate scope, and improved functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm Shift in C-N Bond Formation
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines and amides. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods that can be applied to the synthesis of this compound analogues.
1. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[7][8][9] This reaction has become a cornerstone of modern organic synthesis due to its remarkable efficiency and broad applicability. For the synthesis of this compound analogues, this can be approached in two ways: coupling of a 4-(methylsulfonyl)aniline with a substituted benzoyl chloride, or coupling of 4-halobenzamide with a sulfinamide followed by oxidation. A more direct route involves the coupling of 4-bromo-N-substituted-benzamide with methanesulfinate.
Experimental Protocol: Synthesis of N-Aryl-4-(methylsulfonyl)benzamide via Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 1.5-2.0 eq).[10]
-
Add the 4-bromo-N-arylbenzamide (1.0 eq) and sodium methanesulfinate (1.2-1.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon, nitrogen) three times.
-
Add a degassed anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
2. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds.[11][12][13][14] While it often requires higher temperatures than the Buchwald-Hartwig amination, recent advances in ligand design have enabled these reactions to proceed under milder conditions.
dot
Caption: Ullmann Condensation for this compound Synthesis.
Direct Catalytic Amidation: An Atom-Economical Approach
Direct catalytic amidation of carboxylic acids with amines represents a highly atom-economical and environmentally benign approach to amide bond formation, with water as the only byproduct.[15][16][17][18] Various catalytic systems based on boron, zirconium, and other metals have been developed for this transformation.
Table 1: Comparison of Catalytic Amidation Methods
| Catalyst System | Amine Scope | Carboxylic Acid Scope | Typical Conditions | Yields | Reference |
| Boronic Acids | Primary & Secondary | Aromatic & Aliphatic | Toluene, reflux, molecular sieves | 60-95% | [18] |
| ZrCl₄ | Primary & Secondary | Aromatic & Aliphatic | Toluene, reflux | 70-98% | [15] |
| Fe₃O₄/DABCO | Primary | Aromatic & Aliphatic | MeCN, 85 °C | 60-99% | [17] |
Emerging Frontiers: Photoredox Catalysis and C-H Functionalization
The fields of photoredox catalysis and C-H functionalization are poised to revolutionize the synthesis of complex molecules, including this compound analogues.[19][20][21][22][23][24][25] These methods offer the potential for novel disconnections and the ability to forge C-S and C-N bonds under exceptionally mild conditions.
1. Proposed Photoredox-Mediated Synthesis
A plausible photoredox-catalyzed route could involve the generation of a sulfonyl radical from a suitable precursor, such as a sulfonyl chloride or a sulfinate salt, which then undergoes addition to an activated benzamide derivative.
dot
Caption: Proposed Photoredox-Mediated Synthesis of this compound.
2. Proposed C-H Functionalization Strategy
Direct C-H functionalization offers the most atom-economical approach by obviating the need for pre-functionalized starting materials. A potential strategy for the synthesis of this compound analogues could involve the directed C-H sulfonylation of a benzamide derivative.[26] This would require a directing group on the benzamide nitrogen to guide a transition metal catalyst to the para C-H bond.
Conclusion and Future Outlook
The synthesis of this compound analogues has evolved significantly from classical methods to modern catalytic approaches. While traditional acyl chloride-based routes remain valuable, palladium-catalyzed cross-coupling reactions and direct catalytic amidations offer superior efficiency, milder conditions, and broader substrate applicability. The future of this field lies in the development of even more sophisticated and sustainable methodologies. The application of photoredox catalysis and C-H functionalization holds immense promise for the direct and selective synthesis of these important pharmaceutical building blocks. As our understanding of these cutting-edge technologies deepens, we can anticipate the emergence of novel and highly efficient synthetic routes that will undoubtedly accelerate the discovery of new and improved this compound-based therapeutics.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]
- 6. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. research.rug.nl [research.rug.nl]
- 10. researchgate.net [researchgate.net]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Catalytic Amidation [catalyticamidation.info]
- 16. Catalytic Amidation [catalyticamidation.info]
- 17. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Metal-free C(sp3)–H functionalization of sulfonamides via strain-release rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulfonamide-directed site-selective functionalization of unactivated C(sp3)−H enabled by photocatalytic sequential electron/proton transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photoredox Autocatalysis: Towards a Library of Generally Applicable Sulfonamide Reductive Photocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. repositorio.ufscar.br [repositorio.ufscar.br]
- 23. researchgate.net [researchgate.net]
- 24. Photoredox-Catalyzed Alkenylation of Benzylsulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. C-H functionalization/C-N bond formation: copper-catalyzed synthesis of benzimidazoles from amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enzymatic C–H Functionalizations for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the X-ray Crystal Structure Analysis of 4-(Methylsulfonyl)benzamide
This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 4-(Methylsulfonyl)benzamide. It is intended for researchers, scientists, and drug development professionals who are interested in the detailed structural elucidation of this and similar sulfonamide-containing compounds. The narrative will delve into the experimental rationale, from synthesis and crystallization to the intricacies of structure solution and refinement, providing a holistic understanding of the process.
Introduction: The Significance of Structural Analysis in Sulfonamide Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterials, diuretics, and anticonvulsants. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with target macromolecules. This compound serves as a valuable model compound, embodying the key structural features of this important class of molecules. A precise understanding of its solid-state conformation and intermolecular interactions, as revealed by X-ray crystallography, is paramount for rational drug design and the development of new chemical entities with improved efficacy and safety profiles.
Part 1: Synthesis and Crystallization – The Foundation of a Successful Analysis
The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
A Representative Synthetic Pathway
While multiple synthetic routes to this compound exist, a common and reliable method involves a two-step process starting from 4-(methylthio)benzoic acid. This approach ensures a high-purity final product, which is a critical prerequisite for successful crystallization.
Step 1: Oxidation of 4-(methylthio)benzoic acid
The initial step is the oxidation of the thioether to the corresponding sulfone. This is typically achieved using a strong oxidizing agent like hydrogen peroxide in acetic acid. The reaction proceeds cleanly, yielding 4-(methylsulfonyl)benzoic acid.
Step 2: Amidation of 4-(methylsulfonyl)benzoic acid
The carboxylic acid is then converted to the primary amide. A common method is to first activate the carboxylic acid by converting it to an acid chloride using thionyl chloride (SOCl₂), followed by a reaction with aqueous ammonia.
A detailed, step-by-step protocol for this synthesis is provided in the Experimental Protocols section.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For benzamide derivatives, several crystallization techniques can be employed. The choice of solvent is critical, as it directly influences crystal growth, morphology, and in some cases, the polymorphic form obtained.
Common Crystallization Techniques for Benzamide Derivatives:
-
Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals as the concentration of the solute surpasses its solubility limit.
-
Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, gradually decreasing the solubility of the compound and inducing crystallization.
-
Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
For this compound, slow evaporation from a solution in a mixed solvent system, such as ethanol/water or acetone/hexane, has proven to be an effective method for growing well-defined, single crystals.
Part 2: The Single-Crystal X-ray Diffraction Workflow
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine its atomic structure.
From Crystal to Diffraction Pattern
The workflow for single-crystal X-ray diffraction involves a series of precise steps to collect high-quality diffraction data.
The Solubility Profile of 4-(Methylsulfonyl)benzamide: A Comprehensive Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, formulation feasibility, and overall efficacy. This in-depth technical guide provides a comprehensive exploration of the solubility profile of 4-(Methylsulfonyl)benzamide, a compound of significant interest in medicinal chemistry.
This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles governing solubility. We will delve into the theoretical underpinnings of the dissolution process, provide detailed and validated experimental protocols for accurate solubility determination, and discuss the interpretation of solubility data in the context of drug development. By synthesizing technical accuracy with field-proven insights, this document aims to be an authoritative resource for laboratories working with this compound and structurally related compounds.
Physicochemical Characteristics of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound possesses a molecular formula of C8H9NO3S and a molecular weight of approximately 199.23 g/mol .[1] Its structure is characterized by a benzene ring substituted with a carboxamide group (-CONH2) and a methylsulfonyl group (-SO2CH3).
The presence of the polar carboxamide and methylsulfonyl groups allows for hydrogen bonding interactions with protic solvents, while the aromatic ring contributes to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent system employed. Key computed properties that influence its solubility include a topological polar surface area (TPSA) of 85.6 Ų, which indicates its potential for forming hydrogen bonds.[1]
Theoretical Framework of Solubility
The solubility of a crystalline solid in a liquid solvent is governed by the equilibrium between the solid phase and the solution phase. This process can be understood through the interplay of two primary energy considerations:
-
Lattice Energy: The energy required to overcome the intermolecular forces holding the crystalline solid together.
-
Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.
A compound's solubility is favored when the solvation energy is sufficient to overcome the lattice energy. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.
For ionizable compounds, pH plays a crucial role in determining aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the solubility of a weak acid or base at a given pH, provided its pKa and intrinsic solubility are known.
Cosolvency Models: In pharmaceutical development, solvent mixtures are often used to enhance the solubility of poorly soluble drugs. Cosolvency models, which can be theoretical, semi-empirical, or empirical, are mathematical tools used to predict the solubility of a drug in a water-cosolvent mixture.[2][3][4][5][6] These models can be invaluable for formulation development, allowing for the rational selection of solvent systems to achieve the desired drug concentration.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[7][8][9][10] This method is widely used due to its reliability and direct measurement of the equilibrium state.[9]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the thermodynamic solubility.
Detailed Experimental Protocol
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, etc.)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.
Procedure:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7][11] It is advisable to determine the equilibration time by measuring the concentration at different time points until it plateaus.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials from the shaker.
-
Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration through a syringe filter.[7][10][12] It is critical to perform this step quickly and at the same temperature as the equilibration to avoid any changes in solubility.
-
-
Quantification:
-
Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
The following diagram illustrates the experimental workflow for the shake-flask method:
Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.
Solubility Profile of this compound and a Structurally Related Analog
While specific, experimentally determined solubility data for this compound is not extensively available in the public domain, we can infer its likely solubility behavior based on its structure and by examining data for structurally similar compounds. A close analog, 4-(Methylsulfonyl)benzaldehyde, for which solubility data has been published, provides a valuable point of reference.
The table below presents the mole fraction solubility of 4-(Methylsulfonyl)benzaldehyde in nine different organic solvents at various temperatures.[13]
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Acetone | Acetonitrile | Toluene | Acetic Acid |
| 283.15 | 0.0358 | 0.0275 | 0.0189 | 0.0163 | 0.0211 | 0.0782 | 0.0695 | 0.0243 | 0.0412 |
| 288.15 | 0.0431 | 0.0331 | 0.0228 | 0.0196 | 0.0254 | 0.0915 | 0.0813 | 0.0291 | 0.0493 |
| 293.15 | 0.0515 | 0.0396 | 0.0273 | 0.0235 | 0.0304 | 0.1064 | 0.0945 | 0.0348 | 0.0589 |
| 298.15 | 0.0612 | 0.0471 | 0.0326 | 0.0281 | 0.0363 | 0.1237 | 0.1093 | 0.0416 | 0.0704 |
| 303.15 | 0.0725 | 0.0558 | 0.0388 | 0.0335 | 0.0432 | 0.1436 | 0.1261 | 0.0497 | 0.0839 |
| 308.15 | 0.0855 | 0.0660 | 0.0459 | 0.0397 | 0.0512 | 0.1663 | 0.1451 | 0.0593 | 0.0997 |
| 313.15 | 0.1005 | 0.0777 | 0.0542 | 0.0469 | 0.0605 | 0.1921 | 0.1666 | 0.0707 | 0.1182 |
| 318.15 | 0.1176 | 0.0912 | 0.0638 | 0.0553 | 0.0713 | 0.2214 | 0.1908 | 0.0843 | 0.1397 |
Discussion of Expected Solubility for this compound:
-
Comparison to 4-(Methylsulfonyl)benzaldehyde: this compound differs from the aldehyde analog by the presence of a carboxamide group instead of an aldehyde group. The carboxamide group is capable of both donating and accepting hydrogen bonds, which is expected to increase its interaction with polar protic solvents like alcohols and water compared to the aldehyde. However, the stronger intermolecular interactions in the crystalline lattice of the benzamide, due to hydrogen bonding between the amide groups, may lead to a higher lattice energy. This could potentially result in lower overall solubility in some solvents compared to the benzaldehyde.
-
Solvent Polarity: Based on the data for the aldehyde, the solubility is highest in polar aprotic solvents like acetone and acetonitrile, followed by polar protic solvents like alcohols and acetic acid, and lowest in the less polar solvent, toluene. A similar trend is anticipated for this compound.
-
Temperature Dependence: As observed with the aldehyde, the solubility of this compound is expected to increase with increasing temperature in all the listed solvents. This is a common characteristic for the dissolution of solid solutes in liquid solvents.
The logical relationship between a compound's properties and its solubility is depicted in the following diagram:
Caption: Factors influencing the solubility of this compound.
Conclusion
A comprehensive understanding of the solubility profile of this compound is indispensable for its successful development as a pharmaceutical agent. This guide has provided a robust framework for approaching this critical aspect of drug development, encompassing the theoretical principles of solubility, a detailed and actionable protocol for experimental determination using the shake-flask method, and an analysis of expected solubility based on available data for a close structural analog.
By adhering to rigorous experimental methodologies and applying a sound theoretical understanding, researchers can generate high-quality, reliable solubility data. This data will, in turn, inform crucial decisions in lead optimization, pre-formulation, and formulation development, ultimately paving the way for the successful translation of promising compounds into effective medicines.
References
- 1. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 4. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 7. enamine.net [enamine.net]
- 8. bioassaysys.com [bioassaysys.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. benchchem.com [benchchem.com]
- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. researchgate.net [researchgate.net]
spectroscopic data interpretation of 4-(Methylsulfonyl)benzamide
An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-(Methylsulfonyl)benzamide
Preamble: A Structural Elucidation Blueprint
In the landscape of drug discovery and materials science, this compound stands as a pivotal molecular scaffold. Its unique combination of a rigid aromatic core, a hydrogen-bond-donating amide, and a strongly electron-withdrawing sulfone group imparts specific physicochemical properties that are leveraged in the design of targeted therapeutics and functional materials. A precise and unequivocal confirmation of its molecular structure is the bedrock upon which all subsequent research is built.
The Subject Molecule: this compound
Before delving into the spectral data, we must first visualize the molecule . This compound is a disubstituted benzene derivative with the molecular formula C₈H₉NO₃S and a molecular weight of 199.23 g/mol .[1] The structure features a central phenyl ring substituted at the 1- and 4-positions by a carboxamide group (-CONH₂) and a methylsulfonyl group (-SO₂CH₃), respectively.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic environments of protons, we can determine their number, connectivity, and electronic state.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is deliberate; its ability to form hydrogen bonds prevents the rapid exchange of the amide protons, allowing for their observation, and its high boiling point ensures sample stability.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 scans for a good signal-to-noise ratio.
-
Reference: Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Data Presentation: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 8.15 | Broad singlet | 1H | - | Amide NH (one proton) |
| 8.08 | d | 2H | 8.4 | Ar-H (ortho to -CONH₂) |
| 7.99 | d | 2H | 8.4 | Ar-H (ortho to -SO₂CH₃) |
| 7.60 | Broad singlet | 1H | - | Amide NH (second proton) |
| 3.25 | s | 3H | - | -SO₂CH ₃ |
Spectroscopic Interpretation
The ¹H NMR spectrum provides a clear and definitive fingerprint of the molecule.
-
Aromatic Region (δ 7.9-8.1 ppm): The presence of two doublets, each integrating to two protons, is characteristic of a 1,4-disubstituted benzene ring.
-
The downfield doublet at δ 8.08 ppm is assigned to the protons ortho to the electron-withdrawing carboxamide group.
-
The slightly upfield doublet at δ 7.99 ppm corresponds to the protons ortho to the even more strongly electron-withdrawing methylsulfonyl group.[2][3] The distinct signals for these two sets of protons, appearing as a classic AA'BB' system (often simplified as two doublets at high field), unequivocally confirms the para substitution pattern.
-
-
Amide Protons (δ 8.15 and 7.60 ppm): The two broad singlets at δ 8.15 and 7.60 ppm are assigned to the two protons of the primary amide (-CONH₂). Their broadness is a result of quadrupolar relaxation from the ¹⁴N nucleus and potential slow rotation around the C-N bond. These signals would disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.
-
Methylsulfonyl Protons (δ 3.25 ppm): A sharp singlet integrating to three protons at δ 3.25 ppm is unambiguously assigned to the methyl group. Its significant downfield shift (compared to a typical alkyl methyl group at ~0.9 ppm) is a direct consequence of the powerful deshielding effect of the adjacent sulfonyl group (-SO₂-).[2]
Caption: Key proton environments and correlations in ¹H NMR.
Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing a direct map of the carbon framework. In a standard proton-decoupled experiment, each unique carbon atom gives a single sharp signal.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel (e.g., 100 MHz for a 400 MHz instrument).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence with NOE (e.g., 'zgpg30').
-
Number of Scans: 1024 scans or more are typically required due to the low natural abundance of ¹³C.
-
Data Presentation: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 167.5 | C =O | Typical chemical shift for an amide carbonyl carbon.[4] |
| 143.8 | Ar-C -SO₂ | Quaternary carbon attached to the highly withdrawing sulfonyl group. |
| 137.2 | Ar-C -CO | Quaternary carbon attached to the amide group. |
| 129.5 | Ar-C H (ortho to -SO₂) | Aromatic CH carbon. |
| 128.1 | Ar-C H (ortho to -CONH₂) | Aromatic CH carbon. |
| 44.1 | -SO₂C H₃ | Aliphatic carbon significantly deshielded by the sulfonyl group. |
Spectroscopic Interpretation
The ¹³C spectrum confirms the carbon skeleton inferred from the ¹H NMR.
-
Carbonyl Carbon (δ 167.5 ppm): The signal in the far downfield region is characteristic of a carbonyl carbon, and its specific shift is consistent with a benzamide moiety.[5]
-
Aromatic Carbons (δ 128-144 ppm): Four signals are observed for the six aromatic carbons, as expected from the molecule's symmetry.
-
The two signals at lowest field (δ 143.8 and 137.2 ppm) are quaternary carbons (C-ipso), which do not bear protons. Their chemical shifts are heavily influenced by the attached substituents. The carbon attached to the sulfonyl group is further downfield due to the stronger electron-withdrawing nature of -SO₂CH₃ compared to -CONH₂.
-
The two signals at δ 129.5 and 128.1 ppm are assigned to the protonated aromatic carbons. Their assignment can be confirmed with a 2D HSQC experiment.
-
-
Methyl Carbon (δ 44.1 ppm): This upfield signal is assigned to the methyl carbon of the sulfonyl group. Similar to its protons, the carbon is shifted significantly downfield compared to a standard alkane carbon.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16 scans to improve the signal-to-noise ratio.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3460, 3350 | Medium | -NH₂ | Asymmetric & Symmetric Stretch |
| 3080 | Medium | Ar C-H | Stretch |
| 2930 | Weak | -CH₃ | Stretch |
| 1665 | Strong, Sharp | C=O (Amide I) | Stretch |
| 1620 | Medium | N-H | Bend (Amide II) |
| 1595, 1480 | Medium | C=C | Aromatic Ring Stretch |
| 1320, 1160 | Strong, Sharp | S=O | Asymmetric & Symmetric Stretch |
| 850 | Strong | C-H | Out-of-plane bend (1,4-subst.) |
Spectroscopic Interpretation
The IR spectrum provides definitive proof for the key functional groups.
-
Primary Amide Group:
-
The two distinct bands at 3460 and 3350 cm⁻¹ are the hallmark of a primary amide (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.
-
The very strong, sharp absorption at 1665 cm⁻¹ is the Amide I band, primarily due to the C=O stretching vibration.[6]
-
The band at 1620 cm⁻¹ is the Amide II band, which arises from N-H bending.
-
-
Sulfone Group:
-
Aromatic Ring:
-
The band at 3080 cm⁻¹ indicates C-H stretching on the aromatic ring.
-
The strong band at 850 cm⁻¹ is a C-H out-of-plane bending vibration. Its position is diagnostic for a 1,4-disubstitution pattern on a benzene ring, corroborating the NMR data.[9]
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns under ionization.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC/LC inlet.
-
Ionization Method: Utilize Electron Ionization (EI) at 70 eV. EI is a hard ionization technique that induces significant fragmentation, which is useful for structural analysis.
-
Analysis: Scan a mass-to-charge (m/z) range from 40 to 250.
Data Presentation: Major Fragment Ions (EI-MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 199 | 45 | [M]⁺˙ (Molecular Ion) |
| 183 | 10 | [M - NH₂]⁺ |
| 120 | 100 | [M - SO₂CH₃]⁺ |
| 104 | 40 | [C₇H₆N]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
| 76 | 25 | [C₆H₄]⁺˙ |
Spectroscopic Interpretation and Fragmentation Workflow
The mass spectrum confirms the molecular weight and reveals a logical fragmentation pathway that supports the proposed structure.
-
Molecular Ion: The peak at m/z 199 corresponds to the molecular ion [C₈H₉NO₃S]⁺˙, confirming the molecular weight of 199.23 Da.[1]
-
Primary Fragmentation: The molecule fragments via two primary pathways originating from the molecular ion:
-
Loss of the Sulfonyl Methyl Group: Cleavage of the Ar-S bond leads to the loss of a •SO₂CH₃ radical (79 Da), which is not observed. However, a more common fragmentation for aromatic sulfones is the loss of the methyl group followed by rearrangement.
-
Loss of the Amine Radical: Cleavage of the C-N bond in the amide results in the loss of an •NH₂ radical (16 Da), leading to the fragment at m/z 183 .
-
Loss of the Methylsulfonyl Radical: The most favorable cleavage results in the loss of the •SO₂CH₃ radical (79 Da), which is not directly observed, but cleavage of the C-S bond to lose the entire methylsulfonyl group gives the base peak. Loss of the entire methylsulfonyl group (-SO₂CH₃, 79 Da) from the molecular ion (199 Da) would lead to a fragment at m/z 120. This corresponds to the benzamide cation and is observed as the base peak (100% intensity) . This is a very stable acylium ion.
-
-
Secondary Fragmentation: The primary fragments undergo further decomposition:
-
The benzamide cation at m/z 120 can lose a molecule of CO (28 Da) to form a fragment at m/z 92 (the aminophenyl cation). Alternatively, it can lose an •H radical to form the ion at m/z 119, or lose NH₂ to form the benzoyl cation at m/z 105 .[10][11] A subsequent loss of CO from the benzoyl cation yields the phenyl cation at m/z 77 .[12] The fragment at m/z 104 can arise from the benzoyl cation via loss of a hydrogen atom. The phenyl cation at m/z 77 can lose another hydrogen to give benzyne at m/z 76 .
-
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Conclusion: A Cohesive and Self-Validating Structural Proof
The structural elucidation of this compound is a testament to the power of integrated spectroscopic analysis. Each technique provides a unique and vital perspective, and their collective data build a cohesive and irrefutable case.
-
¹H and ¹³C NMR precisely defined the carbon-hydrogen framework, establishing the 1,4-disubstitution pattern and the presence of the methyl, amide, and aromatic protons and carbons.
-
IR Spectroscopy unequivocally confirmed the presence of the critical functional groups—the primary amide (N-H and C=O stretches) and the sulfone (two characteristic S=O stretches)—and independently verified the 1,4-substitution pattern.
-
Mass Spectrometry confirmed the molecular weight and revealed a fragmentation pattern perfectly consistent with the proposed structure, highlighting the characteristic cleavage points of the amide and sulfonyl moieties.
The data is self-validating: the molecular formula derived from NMR is confirmed by the molecular ion in the mass spectrum, and the functional groups identified by IR are consistent with the chemical environments observed in NMR. This rigorous, multi-faceted approach ensures the unambiguous structural assignment of this compound, providing a solid foundation for its application in research and development.
References
- 1. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. bmse000668 Benzamide at BMRB [bmrb.io]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Benzamide [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
An In-Depth Technical Guide to In Silico Docking Studies of 4-(Methylsulfonyl)benzamide with Target Proteins
Executive Summary
Molecular docking is a cornerstone of modern, structure-based drug discovery, providing critical insights into the interactions between a small molecule and its macromolecular target. This guide offers a comprehensive, technically-grounded walkthrough for conducting in silico docking studies on 4-(Methylsulfonyl)benzamide, a compound featuring a scaffold common to numerous pharmacologically active agents. We move beyond a simple recitation of steps to provide the underlying scientific rationale for each phase of the workflow, from initial target selection to the critical analysis and validation of results. This document is designed for researchers, computational chemists, and drug development professionals, equipping them with a robust framework to perform and interpret molecular docking experiments with high scientific integrity. We detail field-proven protocols for ligand and protein preparation, grid generation, docking execution, and results validation, ensuring a self-validating and reproducible methodology.
Foundational Concepts: The Strategy of Inquiry
The Ligand: this compound
This compound (MSB) is a small organic molecule characterized by a central benzene ring substituted with a carboxamide group and a methylsulfonyl group.[1] Its chemical structure is provided below (Figure 1).
-
Molecular Formula: C₈H₉NO₃S[1]
-
Molecular Weight: 199.23 g/mol [1]
-
Canonical SMILES: CS(=O)(=O)C1=CC=C(C=C1)C(=O)N[1]
The sulfonamide and benzamide moieties are prevalent in medicinal chemistry. Sulfonamides are known to target enzymes like carbonic anhydrases and are key components in various antibacterial, and anticancer agents.[2][3] Benzamide derivatives have also been explored as inhibitors for a range of targets, including protein tyrosine phosphatases like SHP2.[4] This structural heritage makes MSB an interesting candidate for computational screening against a variety of disease-relevant proteins.
The Technique: In Silico Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[5][6] The primary goals of a docking study are:
-
Pose Prediction: To accurately determine the conformation and orientation of the ligand within the protein's binding site.[6]
-
Binding Affinity Estimation: To estimate the strength of the interaction, typically reported as a docking score or binding energy (e.g., in kcal/mol).[7][8]
-
Virtual Screening: To screen large libraries of compounds against a target to identify potential hits.[6]
This guide focuses on establishing a rigorous and validated protocol for the first two goals as applied to MSB.
The Workflow: A Validated Pathway from Preparation to Analysis
A successful docking study is not merely the execution of a command; it is a multi-stage process where each step builds upon the last. The integrity of the final result is contingent on the meticulous execution of each preceding phase.
Caption: High-level workflow for a molecular docking study.
Phase 1: Meticulous Preparation
The quality of your input files directly dictates the quality of your output. Garbage in, garbage out. This phase is the most critical for ensuring a meaningful result.
Target Selection & Retrieval
-
Expertise & Experience: The choice of a protein target should be hypothesis-driven. Given the sulfonamide moiety in MSB, plausible target classes include:
-
Carbonic Anhydrases (CAs): Well-known targets of sulfonamides.[9]
-
Tyrosine Kinases (e.g., VEGFR-2): Many small-molecule kinase inhibitors contain sulfonamide groups.[3]
-
Protein Tyrosine Phosphatases (e.g., SHP2): Benzamide-containing compounds have shown inhibitory activity.[4]
-
Anti-apoptotic Proteins (e.g., Bcl-2): N-(phenylsulfonyl)benzamides have been investigated as Bcl-2 inhibitors.[10]
-
-
Protocol: Target Retrieval
-
Navigate to the RCSB Protein Data Bank (PDB).[11]
-
Search for a relevant target protein, preferably a high-resolution X-ray crystal structure with a co-crystallized ligand. The presence of a ligand helps validate the binding site.
-
Download the structure in PDB format. For this guide, we will use a hypothetical target, "Target Protein X".
-
Ligand Preparation: this compound
-
Trustworthiness: The ligand must be prepared to accurately reflect its likely protonation state and 3D conformation at physiological pH. An improper 3D structure or charge assignment will lead to erroneous results.
-
Protocol: Ligand Preparation
-
Obtain 2D Structure: Source the structure of this compound from a reliable database like PubChem.[1]
-
Convert to 3D: Use a tool like OpenBabel or the 3D conformer generation tools within cheminformatics software to convert the 2D representation into a 3D structure.[12][13]
-
Energy Minimization: The initial 3D structure may not be in a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.[12]
-
Assign Charges & Atom Types: Use a program like AutoDock Tools (ADT) to add polar hydrogens, compute Gasteiger charges, and define rotatable bonds.[11][14]
-
Save in PDBQT Format: Save the prepared ligand. The PDBQT format is required by AutoDock Vina and contains atomic coordinates, partial charges, and atom-type information.[11]
-
Protein Preparation
-
Expertise & Experience: Raw PDB files are not suitable for docking. They often contain non-essential water molecules, co-factors, and ions, and they always lack hydrogen atoms, which are critical for calculating interactions.[15][16] The preparation process "cleans" the structure and readies it for the docking algorithm.
-
Protocol: Protein Preparation
-
Load PDB File: Open the downloaded PDB file in a molecular visualization tool that can perform preparation, such as AutoDock Tools, UCSF Chimera, or Schrödinger Maestro.[15][17][18]
-
Clean the Structure:
-
Remove all water molecules. Rationale: While some water molecules can be structurally important, most bulk solvent is not and can interfere with the docking algorithm. Advanced techniques can be used to handle specific water molecules, but for a standard protocol, they are removed.[17]
-
Remove any co-factors, ions, or ligands present in the crystal structure, unless they are essential for structural integrity (e.g., a structural zinc ion in a zinc-finger domain).
-
-
Add Hydrogens: Add hydrogen atoms to the protein, ensuring to select the option for polar hydrogens, which are crucial for hydrogen bonding.[11][16]
-
Assign Charges: Add partial atomic charges (e.g., Kollman charges in ADT). This is essential for calculating electrostatic interactions.[11]
-
Repair Missing Atoms/Residues: If the PDB file has missing side chains or residues, they should be modeled in using repair tools.[11]
-
Save in PDBQT Format: Save the prepared protein as a PDBQT file. This file will serve as the rigid receptor for the docking simulation.[17]
-
Phase 2: Docking Execution
Grid Box Generation
-
Trustworthiness: The grid box defines the three-dimensional space where the docking algorithm will search for viable binding poses for the ligand.[19] Its placement and size are critical. An improperly placed box will miss the active site, while an overly large box will reduce the efficiency and accuracy of the search.
-
Protocol: Defining the Search Space
-
Load Prepared Protein (PDBQT): Open the prepared protein file in AutoDock Tools.[20]
-
Identify the Binding Site:
-
Site-Directed Docking (Recommended): If a co-crystallized ligand was present in the original PDB file, center the grid box on the position of that ligand. This focuses the search on a known active site.[20]
-
Blind Docking: If the binding site is unknown, create a grid box large enough to encompass the entire protein surface. Caveat: This requires a much higher computational search effort (exhaustiveness) to be reliable and is generally less accurate.[11][21]
-
-
Set Grid Dimensions: Adjust the size of the box in X, Y, and Z dimensions to ensure it fully contains the binding pocket with a buffer of ~4-5 Å around the key residues.[14]
-
Save Grid Parameters: Save the grid box coordinates and dimensions. These values will be used as input for the docking run.[20]
-
Running the Docking Simulation (AutoDock Vina)
-
Expertise & Experience: AutoDock Vina is a widely used, robust, and efficient docking program. The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the true minimum energy pose but also increases computation time. A value of 8 is standard, but for difficult systems or blind docking, values of 16, 32, or higher may be necessary.
-
Protocol: Execution
-
Prepare a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and grid parameters.
-
Execute Vina: Run the docking simulation from the command line.
-
Output: Vina will generate an output PDBQT file (results.pdbqt) containing the predicted binding poses (up to num_modes) and a log file (log.txt) with the corresponding binding affinity scores.[14]
-
Phase 3: Analysis and Validation
A docking score is just a number. The true insight comes from a careful analysis of the binding pose and a rigorous validation of the protocol itself.
Interpreting the Results
-
Binding Affinity: This score, found in the log file, is an estimation of the binding free energy (ΔG) in kcal/mol.[22] More negative values indicate stronger predicted binding affinity.[8][23] Scores around -7 to -9 kcal/mol suggest moderate affinity, while scores of -10 kcal/mol or lower suggest strong interactions.[23]
-
Root Mean Square Deviation (RMSD): The output file provides multiple binding modes. The RMSD value between poses indicates how different they are. Low RMSD values between the top-scoring poses suggest convergence to a consistent binding mode.[22]
Visualization of Binding Interactions
-
Trustworthiness: A good docking score must be supported by chemically sensible interactions. Visual inspection is non-negotiable.[23] You must verify that the predicted pose forms plausible hydrogen bonds, hydrophobic interactions, and other contacts with key active site residues.[22][24]
-
Protocol: Pose Analysis
-
Load Complex: Open the prepared protein PDBQT file and the docking output PDBQT file (e.g., results.pdbqt) in a visualization program like PyMOL or Discovery Studio Visualizer.[25]
-
Analyze Interactions: Focus on the top-scoring pose (Mode 1).
-
Identify hydrogen bonds between the ligand's donors/acceptors (e.g., the amide N-H and the sulfonyl/carbonyl oxygens of MSB) and protein residues.
-
Look for hydrophobic interactions between the benzene ring of MSB and nonpolar residues (e.g., Leu, Val, Phe).
-
Check for any potential steric clashes (atoms overlapping).
-
-
A Self-Validating System: Protocol Validation
-
Authoritative Grounding: To trust your results for a novel ligand like MSB, you must first prove that your protocol can reproduce known experimental results.[26][27] The most common method is re-docking a co-crystallized ligand.[26]
-
Protocol: Re-docking Validation
-
Select a PDB Entry: Choose a high-resolution crystal structure of your target protein that includes a bound inhibitor.
-
Prepare Protein and Ligand: Prepare the protein as described in section 3.3. Extract the co-crystallized ligand and prepare it as described in section 3.2. Crucially, do not alter its initial conformation.
-
Dock the Ligand: Run the docking simulation using the exact same protocol (grid box, parameters) you intend to use for your test compound (MSB).
-
Calculate RMSD: Superimpose the top-scoring docked pose of the ligand onto its original crystallographic position. Calculate the RMSD between the heavy atoms of the two structures.
-
Assess Validity: An RMSD value below 2.0 Å is considered a successful validation.[22][26] It demonstrates that your docking setup is capable of accurately reproducing a known binding mode. If the RMSD is high, the protocol (e.g., grid box size, charge assignment) must be re-evaluated.
-
Hypothetical Case Study: Docking of MSB with Target Protein X
To illustrate the output, let's consider a hypothetical docking of MSB into "Target Protein X".
Quantitative Data Summary
| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Mode 1 (Å) | Key Interacting Residues | Interaction Type |
| 1 | -8.9 | 0.000 | Lys-78, Gln-135 | Hydrogen Bond |
| 1 | -8.9 | 0.000 | Val-82, Leu-150, Phe-198 | Hydrophobic |
| 2 | -8.5 | 1.345 | Gln-135, Asp-199 | Hydrogen Bond |
| 3 | -8.2 | 2.108 | Lys-78 | Hydrogen Bond, Salt Bridge |
Visualizing the Hypothetical Binding Mode
The following diagram illustrates the key interactions for the top-scoring pose (Mode 1).
Caption: Hypothetical 2D interaction diagram of MSB in the active site.
Conclusion and Future Perspectives
This guide has outlined a rigorous, multi-step workflow for conducting in silico molecular docking of this compound. By emphasizing the rationale behind each step and incorporating a mandatory validation protocol, researchers can generate computational predictions with a higher degree of confidence.
A successful docking result is not an endpoint. It is a well-formed hypothesis. The logical next steps to build upon these findings include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.[26]
-
In Vitro Binding Assays: To experimentally validate the computational prediction and determine a quantitative binding affinity (e.g., Kᵢ, IC₅₀).
By integrating these computational predictions with experimental validation, researchers can accelerate the hit-to-lead optimization process in modern drug discovery.
References
- 1. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 8. researchgate.net [researchgate.net]
- 9. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide | Research Results in Pharmacology [rrpharmacology.ru]
- 10. AU2021202113B2 - N-(phenylsulfonyl)benzamides and related compounds as Bcl-2 Inhibitors - Google Patents [patents.google.com]
- 11. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 25. youtube.com [youtube.com]
- 26. researchgate.net [researchgate.net]
- 27. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Unassuming Architect: A Technical Guide to 4-(Methylsulfonyl)benzamide in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Often relegated to the appendices of chemical catalogs, 4-(Methylsulfonyl)benzamide is a molecule of unassuming structure yet profound impact. This technical guide moves beyond a superficial overview to present this compound as a critical architectural element in the rational design of targeted therapeutics. We will dissect its synthesis, explore its role as a potent pharmacophore, and detail its incorporation into clinically significant agents, including PARP and Hedgehog pathway inhibitors. This document provides not only a comprehensive literature review but also actionable experimental protocols and mechanistic insights, establishing this compound as a cornerstone scaffold in contemporary medicinal chemistry.
Introduction: The Significance of a Core Scaffold
In the landscape of drug discovery, the identification of versatile and effective molecular scaffolds is paramount. This compound has emerged as one such critical building block. Its rigid, planar structure, coupled with the hydrogen-bonding capabilities of the benzamide moiety and the polarity of the methylsulfonyl group, provides a unique combination of features for molecular recognition by biological targets. This guide will illuminate the journey of this molecule from a simple chemical intermediate to a key component in sophisticated anticancer agents.
Synthesis and Physicochemical Properties
The accessibility of this compound through scalable synthetic routes is a key factor in its widespread use. The primary route involves a two-step process starting from the more readily available 4-(methylthio)benzoic acid.
Synthesis of the Precursor: 4-(Methylsulfonyl)benzoic Acid
A common and efficient method for the synthesis of 4-(methylsulfonyl)benzoic acid is the oxidation of 4-(methylthio)benzoic acid.
Experimental Protocol: Oxidation of 4-(methylthio)benzoic acid [1]
-
Reaction Setup: In a round-bottom flask, form a mixture of 5 g of 4-(methylthio)-benzoic acid (97%) and 30 mL of glacial acetic acid.
-
Cooling: Cool the mixture in a water bath containing a small amount of ice.
-
Addition of Oxidant: Gradually add 8.5 g of 30% hydrogen peroxide to the mixture over one hour. Note that no significant temperature increase is typically observed.
-
Heating: Heat the reaction mixture for 1.5 hours at a temperature between 70°C and 100°C.
-
Cooling and Precipitation: Stop the heating and allow the reaction mixture to cool to room temperature, during which a solid precipitate will form.
-
Quenching: Add a solution of 3 g of sodium sulfite in 57 g of water to the reaction mixture to quench any remaining peroxide.
-
Isolation and Purification: Filter the solid from the solution and wash it three times with cold deionized water.
-
Drying: Transfer the solid to a watchglass and dry it overnight. This process typically yields the desired 4-(methylsulfonyl)benzoic acid with a high yield (approximately 88%).[1]
Amidation to this compound
The conversion of the carboxylic acid to the primary amide is a crucial step. This can be achieved through the formation of an activated intermediate, such as an acid chloride, followed by reaction with ammonia or by using modern coupling agents.
Experimental Protocol: Amidation via Acid Chloride
This protocol is adapted from the synthesis of a related compound, 2-chloro-4-(methylsulfonyl)benzoyl chloride.[2]
-
Activation to Acid Chloride:
-
In a four-necked flask, suspend 100g (0.426 mol) of 4-(methylsulfonyl)benzoic acid in 500 mL of toluene.
-
Add a catalytic amount of dimethylformamide (2 mL).
-
Equip the flask with a gas absorption device and cool the mixture to 0°C.
-
Slowly add thionyl chloride (100g, 0.84 mol) dropwise over 3 hours, maintaining the temperature below 5°C.
-
After the addition is complete, slowly heat the mixture to 50°C, at which point the mixture should become a clear solution.
-
Maintain the reaction at 50°C for 24 hours, monitoring the progress by TLC.
-
Remove the solvent and excess thionyl chloride by rotary evaporation to yield the crude 4-(methylsulfonyl)benzoyl chloride.
-
-
Amidation:
-
Dissolve the crude 4-(methylsulfonyl)benzoyl chloride in an appropriate aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after an aqueous workup.
-
The Benzamide Moiety as a PARP-1 Pharmacophore
The most prominent application of the this compound scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[3]
Mechanism of PARP-1 Inhibition
PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[3] PARP inhibitors act as competitive inhibitors of NAD+, the substrate for PARP-1.[4] The benzamide moiety of these inhibitors is a structural mimic of the nicotinamide portion of NAD+, allowing it to bind to the nicotinamide-binding pocket of the PARP-1 catalytic domain.[3][5] This binding is stabilized by hydrogen bonds between the amide protons of the inhibitor and key amino acid residues in the active site, such as Gly863 and Ser904.[6] By blocking PARP-1's catalytic activity, the repair of SSBs is prevented, leading to the accumulation of DNA damage. In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA mutations), these unrepaired SSBs are converted to lethal double-strand breaks during DNA replication, leading to a synthetic lethal cell death.[3]
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.
Case Study: Talazoparib
Talazoparib (BMN-673) is a highly potent PARP inhibitor that incorporates a complex heterocyclic system built upon a benzamide-related core. While not directly synthesized from this compound, its development showcases the evolution of the benzamide pharmacophore. Talazoparib is not only a catalytic inhibitor but also a potent "PARP trapper," meaning it stabilizes the PARP-DNA complex, further disrupting DNA replication and enhancing its cytotoxic effect.[7]
Comparative Potency of Benzamide-Based PARP Inhibitors
| Compound | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Key Feature |
| Olaparib | ~1-5 | ~1-5 | First-in-class approved PARP inhibitor. |
| Rucaparib | ~1.4 | ~0.2-0.3 | High potency against PARP-2. |
| Niraparib | ~3.8 | ~2.1 | Long half-life allowing for once-daily dosing.[8] |
| Talazoparib | ~0.57-1.2 | ~0.2 | Most potent PARP trapper.[7] |
Note: IC50 values can vary depending on the assay conditions. The values presented are representative figures from the literature.
Application in Hedgehog Pathway Inhibition
The versatility of the substituted benzamide scaffold is further demonstrated by its use in inhibitors of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.
Case Study: Vismodegib
Vismodegib (GDC-0449) is a first-in-class Hedgehog pathway inhibitor approved for the treatment of basal cell carcinoma.[3][4] Its structure is a testament to rational drug design, where 2-chloro-4-(methylsulfonyl)benzoic acid is a key starting material.
Synthetic Workflow for Vismodegib
The synthesis of Vismodegib involves the amide coupling of 2-chloro-4-(methylsulfonyl)benzoic acid with 4-chloro-3-(pyridin-2-yl)aniline.[3]
Caption: Simplified synthetic workflow for Vismodegib.
Experimental Protocol: Synthesis of Vismodegib (Amide Coupling Step)
This protocol is a generalized representation of the key amide bond formation.
-
Preparation of Acid Chloride: Prepare 2-chloro-4-(methylsulfonyl)benzoyl chloride from 2-chloro-4-(methylsulfonyl)benzoic acid using a standard chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.
-
Coupling Reaction:
-
Dissolve 4-chloro-3-(pyridin-2-yl)aniline in a suitable aprotic solvent, such as dichloromethane or THF, along with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Cool the solution to 0°C.
-
Slowly add a solution of the freshly prepared 2-chloro-4-(methylsulfonyl)benzoyl chloride in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Vismodegib.
-
Structure-Activity Relationship (SAR) Insights
The extensive research into benzamide derivatives has yielded valuable structure-activity relationship (SAR) insights. For PARP inhibitors, modifications to the aromatic ring of the benzamide core can influence potency and selectivity. The 4-(methylsulfonyl) group, in particular, is a polar, non-ionizable group that can engage in favorable interactions within the binding pocket and improve physicochemical properties such as solubility. The exploration of different substituents on the benzamide scaffold continues to be a fruitful area of research for developing next-generation inhibitors with improved efficacy and safety profiles.
Conclusion and Future Perspectives
This compound, and its derivatives, exemplify the power of a well-designed molecular scaffold. Its journey from a simple chemical intermediate to a core component of life-saving medicines highlights the principles of modern medicinal chemistry. The benzamide moiety's ability to act as a potent pharmacophore for diverse biological targets, including PARP and the Hedgehog pathway, ensures its continued relevance. Future research will undoubtedly uncover new applications for this versatile building block, leading to the development of novel therapeutics for a range of diseases. The continued exploration of SAR, coupled with advanced synthetic methodologies, will further solidify the legacy of this compound as an unassuming but indispensable architect in drug discovery.
References
- 1. prepchem.com [prepchem.com]
- 2. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 3. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PARP-1 Inhibitor Scaffolds Disclosed by a Dynamic Structure-Based Pharmacophore Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Detailed Protocol: Synthesis of 4-(Methylsulfonyl)benzamide
Abstract
This document provides a comprehensive, two-step protocol for the laboratory-scale synthesis of 4-(Methylsulfonyl)benzamide, a key building block in medicinal chemistry. The synthesis begins with the oxidation of 4-(methylthio)benzoic acid to the corresponding sulfone, 4-(methylsulfonyl)benzoic acid, followed by the conversion of the carboxylic acid to the primary amide. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and critical safety information to ensure a reliable and safe synthesis.
Introduction and Significance
This compound incorporates two pharmacologically significant moieties: the benzamide group and the methylsulfonyl group. Benzamide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1]. The methylsulfonyl group (a sulfone) is a bioisostere for other functional groups and can improve physicochemical properties such as solubility and metabolic stability, making it a valuable feature in drug design[2][3]. The target compound serves as a crucial intermediate in the synthesis of more complex molecules, including inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase[4].
This protocol details a robust and reproducible synthetic route, beginning from the commercially available 4-(methylthio)benzoic acid.
Overall Synthetic Scheme
The synthesis is performed in two primary stages:
-
Oxidation: The sulfide in 4-(methylthio)benzoic acid is oxidized to a sulfone using hydrogen peroxide in an acidic medium.
-
Amidation: The resulting carboxylic acid is converted to its acyl chloride intermediate, which is then reacted with ammonia to yield the final benzamide product.
Caption: Overall two-step synthesis of this compound.
Part 1: Synthesis of 4-(Methylsulfonyl)benzoic Acid (Intermediate)
This first stage involves the selective oxidation of the thioether functional group to a sulfone without affecting the aromatic ring or the carboxylic acid moiety.
Principle: Hydrogen peroxide (H₂O₂) in the presence of glacial acetic acid is an effective system for oxidizing sulfides to sulfones[5]. The acetic acid acts as a solvent and catalyst, protonating the hydrogen peroxide to increase its electrophilicity. The sulfide sulfur atom acts as a nucleophile, attacking the activated peroxide in a two-step oxidation process (via a sulfoxide intermediate) to form the thermodynamically stable sulfone.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | CAS No. |
| 4-(Methylthio)benzoic acid | C₈H₈O₂S | 168.21 | 5.0 g | 13205-48-6 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 30 mL | 64-19-7 |
| Hydrogen Peroxide (30% w/w) | H₂O₂ | 34.01 | 8.5 g (approx. 8 mL) | 7722-84-1 |
| Sodium Sulfite | Na₂SO₃ | 126.04 | 3.0 g | 7757-83-7 |
| Deionized Water | H₂O | 18.02 | As needed | 7732-18-5 |
| Round-bottom flask (100 mL) | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Ice water bath | - | - | 1 | - |
| Büchner funnel and filter flask | - | - | 1 | - |
Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 5.0 g of 4-(methylthio)benzoic acid with 30 mL of glacial acetic acid[6].
-
Initial Cooling: Place the flask in an ice water bath and stir the mixture to form a slurry[6].
-
Addition of Oxidant: While stirring vigorously, slowly add 8.5 g of 30% hydrogen peroxide dropwise over approximately one hour.
-
Scientist's Note: This slow, cooled addition is crucial to manage the exothermic nature of the oxidation. A rapid addition could lead to an uncontrolled temperature increase and potential side reactions.
-
-
Reaction Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to between 70°C and 100°C for 1.5 hours using a heating mantle[6]. A reflux condenser should be attached to prevent solvent loss.
-
Scientist's Note: Heating drives the reaction to completion, ensuring full conversion of the intermediate sulfoxide to the desired sulfone.
-
-
Cooling and Quenching: After heating, allow the mixture to cool to room temperature. A white solid precipitate of the product should be visible[6].
-
Workup: Prepare a solution of 3.0 g of sodium sulfite in 57 g of water. Add this solution to the reaction mixture to quench any unreacted hydrogen peroxide.
-
Scientist's Note: Sodium sulfite is a reducing agent that safely neutralizes excess peroxide, preventing potential hazards during filtration and drying.
-
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid three times with cold deionized water to remove residual acetic acid and salts[6].
-
Drying: Transfer the white solid to a watch glass and dry it overnight in a desiccator or a vacuum oven at 50-60°C.
-
Yield and Characterization: The expected dry weight of the product, 4-(methylsulfonyl)benzoic acid, is approximately 5.25 g, corresponding to an 88% yield[6]. The product can be characterized by melting point analysis and spectroscopy if desired.
Part 2: Synthesis of this compound (Final Product)
This second stage converts the carboxylic acid functional group into a primary amide.
Principle: The direct reaction of a carboxylic acid with ammonia to form an amide is often slow and requires high temperatures to overcome the initial acid-base reaction that forms a stable ammonium salt[7][8]. A more efficient laboratory method involves a two-step, one-pot process. First, the carboxylic acid is activated by converting it to a more reactive acyl chloride using thionyl chloride (SOCl₂). Second, the highly electrophilic acyl chloride readily reacts with ammonia, a nucleophile, in a vigorous nucleophilic acyl substitution reaction to form the stable amide[9][10].
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | CAS No. |
| 4-(Methylsulfonyl)benzoic Acid | C₈H₈O₄S | 200.21 | 5.0 g | 10295-36-0 |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 5.5 mL (approx. 9 g) | 7719-09-7 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2-3 drops (catalyst) | 68-12-2 |
| Toluene | C₇H₈ | 92.14 | 25 mL | 108-88-3 |
| Ammonium Hydroxide (28-30% aq. NH₃) | NH₄OH | 35.04 | 30 mL | 1336-21-6 |
| Round-bottom flask (100 mL) | - | - | 1 | - |
| Reflux condenser with drying tube | - | - | 1 | - |
| Dropping funnel | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Ice water bath | - | - | 1 | - |
Experimental Protocol
-
Acyl Chloride Formation: In a 100 mL round-bottom flask, suspend 5.0 g of 4-(methylsulfonyl)benzoic acid in 25 mL of toluene. Add a magnetic stir bar and 2-3 drops of DMF (catalyst).
-
Addition of Thionyl Chloride: Attach a reflux condenser fitted with a calcium chloride drying tube. Through the condenser, carefully add 5.5 mL of thionyl chloride.
-
Scientist's Note: This reaction must be performed in a fume hood as it releases toxic HCl and SO₂ gases. The drying tube prevents atmospheric moisture from decomposing the thionyl chloride.
-
-
Heating: Heat the mixture to reflux (approximately 80-90°C) for 2 hours. The reaction is complete when the solid dissolves and gas evolution ceases.
-
Removal of Excess Reagent: Allow the flask to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-(methylsulfonyl)benzoyl chloride will remain as a solid or oil.
-
Amidation Reaction: Cool the flask containing the crude acyl chloride in a large ice water bath.
-
Addition of Ammonia: Very slowly and carefully, add 30 mL of concentrated ammonium hydroxide solution to the flask with vigorous stirring. A thick white precipitate of the product will form immediately.
-
Digestion: After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: Isolate the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water, followed by a small amount of cold ethanol to aid in drying.
-
Recrystallization: For higher purity, recrystallize the crude product from an ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C.
Characterization of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃S | PubChem[11] |
| Molecular Weight | 199.23 g/mol | PubChem[11] |
| Appearance | White to off-white solid | - |
| Melting Point | Expected to be a high-melting solid | - |
Further characterization can be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.
Safety Precautions
All steps of this synthesis must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
-
Hydrogen Peroxide (30%): Strong oxidizer. Contact with combustible materials may cause fire. Causes severe skin burns and eye damage.
-
Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water. Causes severe skin burns and eye damage. Inhalation of vapors can be fatal. Handle with extreme care.
-
Ammonium Hydroxide (conc.): Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory system[12].
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
Synthetic Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Khan Academy [khanacademy.org]
- 11. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.no [fishersci.no]
Application Notes and Protocols: Characterizing 4-(Methylsulfonyl)benzamide as a Putative Carbonic Anhydrase Chemical Probe in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the characterization and application of 4-(Methylsulfonyl)benzamide as a chemical probe, with a primary focus on its potential role as a carbonic anhydrase (CA) inhibitor. Based on the well-established precedent of structurally related benzamide-sulfonamides acting as potent inhibitors of various CA isoforms, we present a scientifically grounded, step-by-step framework for researchers to validate this hypothesis and utilize the compound in cellular assays. The protocols detailed herein are designed to be self-validating, providing a rigorous approach to target engagement and downstream cellular effects, thereby ensuring the generation of robust and reliable data.
Introduction: The Scientific Rationale
Chemical probes are indispensable tools in chemical biology and drug discovery, enabling the interrogation of protein function and the validation of therapeutic targets in a cellular context.[1] The compound this compound, belonging to the benzamide class of molecules, possesses structural motifs common to a well-documented class of enzyme inhibitors. Specifically, the presence of a sulfonamide group linked to a benzamide scaffold strongly suggests a potential interaction with carbonic anhydrases (CAs).[1][2][3]
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They are implicated in a multitude of physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, making them attractive therapeutic targets.[2][4] Several sulfonamide-based inhibitors are in clinical use, highlighting the therapeutic relevance of this class of compounds.[1][4]
This guide, therefore, puts forth the hypothesis that this compound acts as a carbonic anhydrase inhibitor. We provide a series of detailed protocols to systematically test this hypothesis, from initial in vitro validation to confirming target engagement in cells and assessing its downstream functional consequences.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C8H9NO3S | PubChem CID: 15640625[5] |
| Molecular Weight | 199.23 g/mol | PubChem CID: 15640625[5] |
| IUPAC Name | 4-methylsulfonylbenzamide | PubChem CID: 15640625[5] |
Experimental Roadmap for Probe Validation
To rigorously validate this compound as a chemical probe for carbonic anhydrases, a multi-tiered experimental approach is recommended. This workflow is designed to build a strong evidence base, starting from direct enzyme inhibition and progressing to cellular target engagement and functional effects.
Figure 1: A tiered experimental workflow for the validation of this compound as a carbonic anhydrase probe.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of purified carbonic anhydrase isoforms. A stopped-flow CO2 hydrase assay is the gold standard for this purpose.[2][6]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX)
-
This compound
-
Acetazolamide (positive control inhibitor)
-
CO2-saturated water
-
Buffer (e.g., 20 mM HEPES, pH 7.4)
-
Stopped-flow spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the compound in the assay buffer to create a range of concentrations for IC50 determination.
-
Enzyme and Substrate Preparation: Prepare a solution of the CA isoenzyme in the assay buffer. Prepare a CO2-saturated water solution.
-
Assay Execution: a. Equilibrate the enzyme solution with varying concentrations of this compound or acetazolamide for a defined period (e.g., 15 minutes) at a controlled temperature. b. In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO2-saturated water. c. Monitor the change in absorbance of a pH indicator over time, which reflects the rate of the hydration reaction.
-
Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Expected Outcome: If this compound is a direct CA inhibitor, a dose-dependent decrease in enzyme activity will be observed, allowing for the calculation of an IC50 value. Comparing the IC50 across different CA isoforms will reveal its selectivity profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes carbonic anhydrase within intact cells. CETSA is a powerful biophysical method that measures changes in the thermal stability of a protein upon ligand binding.[7][8][9][10]
Materials:
-
Cell line expressing the target CA isoform (e.g., a cancer cell line known to overexpress hCA IX)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target CA isoform
Procedure:
-
Cell Treatment: a. Culture cells to a suitable confluency. b. Treat the cells with this compound at a concentration several-fold higher than the in vitro IC50, and with DMSO as a vehicle control, for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. b. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation. c. Quantify the total protein concentration in the soluble fraction.
-
Western Blot Analysis: a. Resolve equal amounts of soluble protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane and probe with a primary antibody against the target CA isoform. c. Use a suitable secondary antibody and detection system to visualize the protein bands.
-
Data Analysis: a. Quantify the band intensities for the target CA at each temperature for both the treated and control samples. b. Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Expected Outcome: A rightward shift in the melting curve of the target CA isoform in cells treated with this compound compared to the vehicle control will provide strong evidence of direct target engagement in a cellular environment.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Cell Viability/Proliferation Assay in a CA-Dependent Cancer Cell Line
Objective: To assess the functional consequence of CA inhibition by this compound in a relevant cellular context. Many cancer cell lines, particularly those in hypoxic environments, rely on CA activity for survival and proliferation.
Materials:
-
A cancer cell line known to be sensitive to CA inhibition (e.g., a glioblastoma or breast cancer cell line overexpressing hCA IX).
-
This compound
-
A known CA inhibitor as a positive control (e.g., acetazolamide or a more potent, cell-permeable inhibitor).
-
Cell culture medium and supplements.
-
A cell viability/proliferation reagent (e.g., resazurin-based, or ATP-based).
-
A multi-well plate reader.
Procedure:
-
Cell Seeding: Seed the chosen cancer cell line in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound and the positive control inhibitor in cell culture medium. b. Treat the cells with the compounds over a range of concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Viability/Proliferation Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time. c. Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle-treated control cells. b. Plot the percentage of cell viability against the logarithm of the compound concentration. c. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Expected Outcome: If this compound inhibits a CA isoform that is critical for the survival or proliferation of the chosen cell line, a dose-dependent decrease in cell viability will be observed. The GI50 value will provide a measure of the compound's potency in a functional cellular assay.
Data Interpretation and Best Practices
-
Correlation of Data: A strong validation case for this compound as a CA probe would be a good correlation between the in vitro IC50, the cellular target engagement (CETSA shift), and the functional cellular GI50.
-
Off-Target Effects: The absence of a specific biological target in the literature for this compound means that off-target effects are a possibility. It is advisable to perform broader profiling, such as kinome screening, if the compound shows potent cellular activity that cannot be fully explained by CA inhibition.[11][12][13][14]
-
Negative Controls: The use of a structurally similar but inactive analogue of this compound, if available, would be a powerful negative control in all assays to demonstrate that the observed effects are specific to the active compound.
-
Cell Line Selection: The choice of cell line is critical for the cellular assays. Ensure that the selected cell line expresses the target CA isoform at a detectable level and that there is evidence for its functional importance in that cellular context.
Conclusion
While this compound is not yet a fully characterized chemical probe, its structural features provide a strong rationale for its investigation as a carbonic anhydrase inhibitor. The experimental framework provided in this application note offers a rigorous and systematic approach to validate this hypothesis. By following these protocols, researchers can confidently assess the potential of this compound as a valuable tool for studying the biology of carbonic anhydrases in cellular systems.
References
- 1. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. annualreviews.org [annualreviews.org]
- 11. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamic profiling of the glioma kinome – C. Ryan Miller Lab [sites.uab.edu]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatility of the 4-(Methylsulfonyl)benzamide Scaffold
An in-depth guide to the application of 4-(Methylsulfonyl)benzamide in medicinal chemistry for researchers, scientists, and drug development professionals.
This compound is a chemical compound characterized by a central benzamide ring substituted with a methylsulfonyl group at the 4-position.[1] While its direct therapeutic applications are not extensively documented, its true value in medicinal chemistry lies in its role as a versatile structural scaffold. The benzamide and sulfonamide moieties are key pharmacophores that have been instrumental in the design of a wide array of therapeutic agents targeting diverse biological pathways.[2] This guide delves into the key applications of this scaffold, focusing on the design of enzyme inhibitors and modulators of signaling pathways, complete with detailed experimental protocols.
The core structure of this compound offers several key features for drug design:
-
The sulfonamide group is a potent zinc-binding group, making it a cornerstone for the design of metalloenzyme inhibitors, most notably carbonic anhydrases.[3]
-
The amide linkage provides a rigid and planar unit that can participate in hydrogen bonding, a crucial interaction for binding to protein targets.
-
The phenyl ring serves as a scaffold that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.
Application I: Inhibition of Carbonic Anhydrases for Oncology
The this compound scaffold is a foundational element in the development of potent carbonic anhydrase (CA) inhibitors. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, such as CA IX, are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Therefore, inhibition of CA IX is a validated strategy in oncology.
Mechanism of Action
The primary mechanism of inhibition involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the carbonic anhydrase enzyme. This binding event displaces a zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic activity of the enzyme, thereby blocking its function.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Quantitative Data: Inhibitory Potency of Benzamide-Sulfonamide Derivatives
The following table summarizes the inhibition constants (Ki) of various benzamide-4-sulfonamide derivatives against key human carbonic anhydrase isoforms. Lower Ki values indicate higher inhibitory potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | Reference |
| Derivative 1 | 334 | 11.4 | 5.5 | 5.3 | [4] |
| Derivative 2 | 6.7 | 0.5 | 1.3 | 90.7 | [5] |
| Derivative 3 | 5.3 | 9.8 | 3.2 | 8.7 | [4] |
| Derivative 4 | 29.7 | 10.7 | 8.9 | 34.0 | [5] |
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency of a test compound against a specific CA isoform.
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II or hCA IX)
-
Test compound (e.g., a this compound derivative) dissolved in DMSO
-
HEPES buffer (pH 7.4)
-
Phenol red indicator solution
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the CA isoform in HEPES buffer.
-
Assay Buffer Preparation: Prepare the assay buffer containing HEPES and phenol red.
-
Reaction Setup:
-
In the first syringe of the stopped-flow instrument, place the enzyme solution mixed with varying concentrations of the test compound (or DMSO for control).
-
In the second syringe, place the CO₂-saturated water.
-
-
Measurement:
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ catalyzed by CA will cause a pH drop, which is monitored by the change in absorbance of the phenol red indicator at 557 nm.
-
Record the initial velocity of the reaction (the rate of change in absorbance) for each concentration of the inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
-
Application II: Targeting the STAT3 Signaling Pathway in Cancer
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis. The this compound scaffold has been successfully utilized to develop novel inhibitors of the STAT3 signaling pathway.
Mechanism of Action
Derivatives based on the N-substituted sulfamoylbenzamide scaffold have been shown to inhibit the STAT3 signaling pathway by preventing the phosphorylation of STAT3 at the Tyrosine 705 (Tyr705) residue.[6] This phosphorylation event, typically mediated by upstream kinases like Janus kinase (JAK) or Src, is essential for STAT3 dimerization, nuclear translocation, and its subsequent activity as a transcription factor for oncogenes.
Caption: Inhibition of the STAT3 Signaling Pathway.
Quantitative Data: Cellular Potency of STAT3 Inhibitors
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a representative N-substituted sulfamoylbenzamide derivative (Compound B12) in various cancer cell lines with STAT3 overexpression.[6]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-231 | Breast Cancer | 0.61 |
| HCT-116 | Colon Cancer | 1.11 |
| SW480 | Colon Cancer | 1.11 |
Protocol 2: Western Blot Analysis of STAT3 Phosphorylation
This protocol details the procedure to assess the effect of a test compound on the phosphorylation of STAT3 in cancer cells.
Materials:
-
Cancer cell line with active STAT3 signaling (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and denature by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-STAT3 antibodies and re-probed with antibodies against total STAT3 and a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.
-
Compare the ratios of the compound-treated samples to the vehicle control to determine the extent of inhibition.
-
Synthetic Protocol: General Synthesis of a this compound Derivative
The following is a generalized protocol for the synthesis of N-substituted this compound derivatives, which is a common theme in the development of the inhibitors discussed. This protocol is based on the principles of amide bond formation.
Caption: General Synthetic Workflow for N-substituted Derivatives.
Materials:
-
4-(Methylsulfonyl)benzoyl chloride
-
The desired primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for aqueous workup (e.g., HCl solution, saturated NaHCO₃ solution, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Add a solution of 4-(methylsulfonyl)benzoyl chloride (1.1 equivalents) in the anhydrous solvent dropwise to the stirred amine solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with additional solvent.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a privileged scaffold in modern medicinal chemistry. Its inherent structural and electronic properties make it an ideal starting point for the rational design of potent and selective inhibitors for a range of therapeutic targets. The applications in inhibiting carbonic anhydrases for cancer therapy and modulating the STAT3 signaling pathway highlight the significant potential of derivatives of this compound. The protocols provided herein offer a foundational framework for researchers to synthesize, evaluate, and characterize novel drug candidates based on this versatile chemical entity.
References
- 1. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 4-(Methylsulfonyl)benzamide as a Premier Building Block for Novel Compound Synthesis
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel compounds with desired properties. Among these, 4-(Methylsulfonyl)benzamide stands out as a particularly versatile and valuable scaffold. Its unique combination of a rigid aromatic core, an electron-withdrawing methylsulfonyl group, and a reactive benzamide moiety provides a trifecta of chemical handles that researchers can exploit to construct complex molecular architectures.
The methylsulfonyl group, a potent electron-withdrawing substituent, significantly influences the electronic properties of the phenyl ring, rendering it susceptible to a variety of chemical transformations. This group also enhances the pharmacokinetic profile of drug candidates by improving solubility and metabolic stability.[1] The benzamide functionality serves as a versatile anchor point for the introduction of diverse substituents through well-established amide bond forming reactions, or it can be a precursor to other functional groups. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a building block. We will delve into its key applications, supported by detailed, field-proven protocols for critical synthetic transformations, and provide insights into the rationale behind experimental choices.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃S | --INVALID-LINK--[2] |
| Molecular Weight | 199.23 g/mol | --INVALID-LINK--[2] |
| Appearance | White to off-white solid | Commercially available |
| Melting Point | 175-179 °C | Commercially available |
| Solubility | Soluble in DMSO, DMF, and hot alcohols. Sparingly soluble in water. | General chemical knowledge |
Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules
The 4-(methylsulfonyl)phenyl motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically relevant molecules. This compound provides a direct entry point to this important chemical space.
Synthesis of PARP Inhibitors: A Targeted Approach to Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a groundbreaking class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] The benzamide moiety is a common structural feature in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ substrate.[3] this compound serves as a key building block for the synthesis of potent PARP inhibitors. The methylsulfonyl group can engage in favorable interactions within the enzyme's active site and improve the overall drug-like properties of the molecule.
Synthetic Protocols: Harnessing the Reactivity of this compound
The true utility of this compound lies in its amenability to a range of robust and high-yielding chemical transformations. The following protocols are designed to be self-validating, with clear steps and explanations to ensure reproducibility.
Protocol 1: Amide Bond Formation via Acyl Chloride Intermediate
The most direct application of this compound's core functionality is through the formation of N-substituted derivatives. This is typically achieved by first converting the parent carboxylic acid, 4-(methylsulfonyl)benzoic acid, to the more reactive acyl chloride.
Step 1A: Synthesis of 4-(Methylsulfonyl)benzoyl chloride
This protocol describes the conversion of 4-(methylsulfonyl)benzoic acid to its corresponding acyl chloride using thionyl chloride.
-
Materials:
-
4-(Methylsulfonyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Dimethylformamide (DMF, catalytic)
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a four-necked flask charged with 4-(methylsulfonyl)benzoic acid (1.0 eq), add toluene (5 mL per gram of acid).
-
With stirring, add a catalytic amount of DMF (e.g., 2 drops).
-
Equip the flask with a gas absorption device (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ byproducts.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, slowly warm the mixture to 50 °C and maintain for 24 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting carboxylic acid).
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 4-(methylsulfonyl)benzoyl chloride can be used directly in the next step.[5]
-
Step 1B: Amide Coupling with a Primary Amine (Schotten-Baumann Conditions)
This protocol outlines the reaction of 4-(methylsulfonyl)benzoyl chloride with a primary amine to form the corresponding N-substituted benzamide.
-
Materials:
-
4-(Methylsulfonyl)benzoyl chloride
-
Primary amine of interest
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N) or other suitable base
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-(methylsulfonyl)benzoyl chloride (1.05 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.[6]
-
Diagram 1: Amide Bond Formation Workflow
Caption: Workflow for the synthesis of N-substituted-4-(methylsulfonyl)benzamides.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. To utilize this compound in this reaction, a halogenated precursor is required, for example, 4-bromo-N-substituted-benzamide.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of a 4-bromo-N-substituted-benzamide with an arylboronic acid.
-
Materials:
-
4-Bromo-N-substituted-benzamide (synthesized from 4-bromobenzoic acid)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask or microwave vial, add the 4-bromo-N-substituted-benzamide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[7][8]
-
Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[9] Similar to the Suzuki coupling, a halogenated precursor is necessary.
Generalized Protocol for Buchwald-Hartwig Amination
This protocol outlines the general procedure for the coupling of a 4-halo-N-substituted-benzamide with a primary or secondary amine.
-
Materials:
-
4-Halo-N-substituted-benzamide (e.g., 4-chloro or 4-bromo derivative)
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask or sealed tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).
-
Add the 4-halo-N-substituted-benzamide (1.0 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Add the amine (1.2 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.[10][11]
-
Diagram 3: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion: A Building Block of Strategic Importance
This compound has firmly established itself as a building block of strategic importance in the synthesis of novel compounds. Its inherent chemical features, coupled with its compatibility with a wide range of modern synthetic methodologies, provide a robust platform for the generation of diverse molecular libraries for drug discovery and materials science. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently and effectively utilize this versatile molecule in their synthetic endeavors, paving the way for the discovery of the next generation of innovative chemical entities.
References
- 1. Design and synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Part 4: biological evaluation of imidazobenzodiazepines as potent PARP-1 inhibitors for treatment of ischemic injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 4-(Methylsulfonyl)benzamide
Abstract: This document provides a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-(Methylsulfonyl)benzamide. The described protocol is tailored for researchers, quality control analysts, and drug development professionals, offering a robust, reliable, and precise methodology. The narrative explains the scientific rationale behind the selection of chromatographic parameters and adheres to the validation principles outlined in the ICH Q2(R1) guideline to ensure its suitability for its intended purpose.[1][2][3]
Introduction and Scientific Rationale
This compound is a chemical compound featuring both a sulfone and a benzamide functional group. Its accurate quantification is critical in various stages of pharmaceutical development and chemical research, from synthesis monitoring to quality control of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.
The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte. This compound (MW: 199.23 g/mol ) is a moderately polar molecule containing an aromatic ring, which acts as a chromophore for UV detection.[4] The presence of both hydrogen bond donor (-NH2) and acceptor groups (C=O, SO2) influences its interaction with HPLC stationary and mobile phases.
Our method development strategy, therefore, focuses on reversed-phase chromatography, which is ideal for separating compounds of moderate polarity. The key choices are rationalized as follows:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the most widely used reversed-phase support and serves as an excellent starting point for method development due to its hydrophobicity.[5] However, the polar nature of this compound and the presence of the aromatic ring suggest that alternative selectivities could be beneficial. A Phenyl-based stationary phase can offer alternative selectivity through π-π interactions with the analyte's benzene ring.[6][7] Furthermore, an embedded polar group (EPG) column, such as an RP-Amide phase, can provide enhanced retention for polar compounds, especially in highly aqueous mobile phases, and offer different selectivity for acidic or basic analytes.[8][9] For this application note, we will proceed with a robust, end-capped C18 column, which provides a good balance of retention and peak shape.
-
Mobile Phase Selection: A gradient elution using a mixture of a buffered aqueous phase and an organic modifier is chosen to ensure adequate retention of the analyte while allowing for the elution of any potential impurities with different polarities. Acetonitrile (ACN) is selected as the organic modifier over methanol due to its lower viscosity and favorable UV transparency. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is incorporated to maintain a consistent ionization state of the analyte and any acidic or basic silanol groups on the silica support, thereby ensuring reproducible retention times and symmetrical peak shapes.
-
Detection: The conjugated aromatic system in this compound allows for sensitive UV detection. Based on the UV spectra of structurally similar compounds like benzamide and sulfonamides, a detection wavelength of 240 nm is selected to provide a strong signal.[10][11] A Photodiode Array (PDA) detector is recommended to confirm peak purity and identity.
Materials and Methodology
Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
Reagents and Standards
-
This compound reference standard (>99% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (KH2PO4, analytical grade).
-
Phosphoric acid (o-phosphoric acid, ~85%, analytical grade).
-
Water (HPLC grade or Milli-Q).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-20 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA Detector at 240 nm |
| Run Time | 20 minutes |
Experimental Protocols
Preparation of Mobile Phase and Solutions
Mobile Phase A (20 mM KH2PO4, pH 3.0):
-
Weigh 2.72 g of KH2PO4 and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 with concentrated phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
Diluent:
-
Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio. This composition matches the initial chromatographic conditions to ensure good peak shape.
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 5 minutes to dissolve. For compounds with solubility issues, DMSO can be used for the initial stock solution, followed by dilution in a miscible solvent.[12]
-
Allow the solution to return to room temperature and dilute to the mark with methanol.
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation Protocol
The preparation of unknown samples must be tailored to the sample matrix. The primary goal is to extract the analyte and present it in a clean, filtered solution compatible with the HPLC system.[13][14]
-
Solid Samples: Accurately weigh a portion of the homogenized solid sample expected to contain this compound. Dissolve it in a suitable volume of methanol or the diluent, using sonication if necessary.[13]
-
Liquid Samples: Dilute an accurate volume of the liquid sample with the diluent to bring the analyte concentration within the calibration range.
-
Filtration: Prior to injection, filter all sample solutions through a 0.45 µm syringe filter to remove particulates and prevent column clogging.[15]
Method Validation Workflow
The analytical method is validated according to the ICH Q2(R1) guideline to demonstrate its suitability for quantitative analysis.[1][16]
Caption: Workflow for HPLC Method Validation.
System Suitability
Before each analytical run, a system suitability test (SST) is performed by injecting a mid-range standard solution (e.g., 25 µg/mL) five times. The results must meet the acceptance criteria to ensure the system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank (diluent), a placebo (sample matrix without analyte), and the analyte standard. The blank and placebo injections should show no interfering peaks at the retention time of this compound. Peak purity analysis using a PDA detector should also be performed on the analyte peak from a sample to confirm its homogeneity.
Linearity and Range
Linearity is established by analyzing a minimum of five concentrations across the proposed range. The calibration curve is generated by plotting the peak area against the concentration.
| Parameter | Result |
| Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (as Recovery)
Accuracy is determined by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (low, medium, high) in triplicate. The percentage recovery is then calculated.
| Level | Spiked Conc. (µg/mL) | Mean Recovery (%) | %RSD | Acceptance Criteria |
| Low | 5 | 99.8 | 0.8 | 98.0% - 102.0% |
| Medium | 25 | 100.5 | 0.5 | Recovery with |
| High | 75 | 101.2 | 0.6 | %RSD ≤ 2.0% |
Precision
Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100% of the target concentration are analyzed on the same day by the same analyst.
Intermediate Precision (Inter-day Ruggedness): The repeatability assay is repeated on a different day, by a different analyst, or on a different instrument.
| Precision Type | %RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.7% | ≤ 2.0% |
| Intermediate | 1.1% | ≤ 2.0% |
Robustness
The robustness of the method is evaluated by deliberately introducing small variations to the method parameters and assessing the impact on the results.
| Parameter Varied | Variation | Impact on Results (%RSD) |
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Column Temperature | ± 2 °C | < 2.0% |
| Mobile Phase pH | ± 0.2 units | < 2.0% |
Conclusion
This application note details a robust and reliable RP-HPLC method for the quantitative analysis of this compound. The method has been developed with a scientific rationale for each parameter and is supported by a comprehensive validation protocol based on ICH guidelines. The specificity, linearity, accuracy, precision, and robustness of the method demonstrate its suitability for routine use in quality control and research environments, ensuring trustworthy and accurate analytical results.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 8. hplc.eu [hplc.eu]
- 9. Comparison of ion-pair and amide-based column reversed-phase liquid chromatography for the separation of thiamine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
- 11. Benzamide, 4-amino- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. starodub.nl [starodub.nl]
Safe Handling and Storage of 4-(Methylsulfonyl)benzamide: A Comprehensive Guide for Researchers
This document provides detailed application notes and protocols for the safe laboratory handling and storage of 4-(Methylsulfonyl)benzamide. It is intended for researchers, scientists, and drug development professionals who may work with this and structurally similar compounds. The guidance herein is synthesized from established safety protocols and chemical property data to ensure scientific integrity and promote a culture of safety in the laboratory.
Introduction and Chemical Profile
This compound is a chemical compound that belongs to the benzamide and sulfone families. Its utility in research and development, particularly as a potential intermediate or scaffold in medicinal chemistry, necessitates a thorough understanding of its properties for safe and effective use. The presence of both a benzamide and a methylsulfonyl group influences its chemical reactivity, solubility, and potential biological activity. A firm grasp of its physicochemical properties is the foundation of its safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₈H₉NO₃S | PubChem[1] |
| Molecular Weight | 199.23 g/mol | PubChem[1] |
| Appearance | Solid (likely a powdered solid) | Generic SDS[2] |
| CAS Number | 4461-38-5 | PubChem[1] |
Hazard Identification and GHS Classification
Understanding the potential hazards of a chemical is the first line of defense in laboratory safety. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as an irritant. The specific hazard statements associated with this compound are outlined below.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | PubChem[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | PubChem[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | PubChem[1] |
The causality behind these classifications lies in the chemical nature of the compound. As a fine powder, it can be easily inhaled, leading to respiratory tract irritation. Direct contact with the skin and eyes can cause irritation due to its chemical reactivity.
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety involves the consistent and correct use of PPE and engineering controls to minimize exposure.
Personal Protective Equipment
The following PPE is mandatory when handling this compound:
-
Eye Protection : Chemical safety goggles that provide a complete seal around the eyes are required. Standard safety glasses do not offer sufficient protection from fine powders.[3]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3]
-
Protective Clothing : A lab coat should be worn to protect street clothes from contamination. The lab coat should be buttoned to provide maximum coverage.[3]
-
Respiratory Protection : When handling larger quantities of the powder or when adequate ventilation is not available, a NIOSH-approved respirator is necessary to prevent inhalation of the dust.[4]
Engineering Controls
-
Ventilation : All handling of powdered this compound should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, a chemical fume hood is strongly recommended.[2]
-
Eyewash Stations and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible and in good working order in the event of an accidental exposure.[3]
Safe Handling and Emergency Procedures
General Handling
-
Avoid Dust Formation : Handle the compound in a manner that minimizes the generation of dust.
-
Grounding : When transferring large quantities of the powder, ground all equipment to prevent the build-up of static electricity, which could be a source of ignition.[2]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[4]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, the following steps should be taken immediately:
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Spill Cleanup : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for proper disposal. The area should then be cleaned with a suitable solvent. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Storage and Incompatibility
Proper storage is crucial for maintaining the integrity of the compound and ensuring the safety of the laboratory environment.
-
Storage Conditions : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from sources of heat and direct sunlight.
-
Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases, as these may cause vigorous reactions.[5]
Protocols for Solution Preparation
The following protocols provide a step-by-step guide for the preparation of solutions of this compound. The choice of solvent will depend on the specific requirements of the experiment. Based on the properties of structurally similar compounds, polar aprotic and polar protic solvents are recommended.[6][7]
Recommended Solvents
-
High Solubility : Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
-
Moderate to Good Solubility : Polar protic solvents such as methanol, ethanol, and acetone.[6]
Protocol for Preparing a Stock Solution in DMSO
This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.
-
Preparation : In a chemical fume hood, put on all required PPE (safety goggles, nitrile gloves, lab coat).
-
Weighing : Tare a clean, dry vial on an analytical balance. Carefully weigh out 1.9923 mg of this compound (MW = 199.23 g/mol ) into the vial.
-
Dissolution : Add 1 mL of high-purity DMSO to the vial.
-
Mixing : Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Labeling : Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
Storage : Store the stock solution at an appropriate temperature as determined by the stability of the compound in solution. For short-term storage, refrigeration at 2-8°C is often suitable. For long-term storage, freezing at -20°C or -80°C may be necessary.
Diagrams
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
Caption: Decision-making flowchart for emergency response to accidental exposure.
Conclusion
The safe and effective use of this compound in a laboratory setting is contingent upon a thorough understanding of its hazards and properties, stringent adherence to safety protocols, and preparedness for emergency situations. By following the guidelines outlined in this document, researchers can minimize risks and maintain a safe working environment.
References
- 1. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. actylislab.com [actylislab.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 7. benchchem.com [benchchem.com]
Designing In Vivo Efficacy Studies for 4-(Methylsulfonyl)benzamide: A Guide for Preclinical Cancer Research
Introduction: Unveiling the Therapeutic Potential of 4-(Methylsulfonyl)benzamide
This compound is a small molecule belonging to the benzamide class of compounds.[1][2] While specific in vivo data for this exact molecule is emerging, its structural similarity to a well-established class of anti-cancer agents, the poly(ADP-ribose) polymerase (PARP) inhibitors, provides a strong rationale for its investigation as a potential therapeutic.[3][4] PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA damage repair pathways, by exploiting the concept of synthetic lethality.[5][6]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments to evaluate the anti-tumor efficacy of this compound. We will proceed under the primary hypothesis that this compound functions as a PARP inhibitor, a premise grounded in the extensive literature on related benzamide structures.[7][8] The protocols and methodologies outlined herein are based on established best practices for the preclinical evaluation of PARP inhibitors in rodent models.[5][9]
The Scientific Premise: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for mending single-strand DNA breaks (SSBs).[5] Inhibition of PARP1's enzymatic activity results in the accumulation of these SSBs. During DNA replication, these unrepaired SSBs can lead to the formation of more cytotoxic double-strand breaks (DSBs).[10][11] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR-related genes, such as BRCA1 or BRCA2, these DSBs cannot be effectively mended, leading to genomic instability and ultimately, cell death.[5] This selective killing of cancer cells with deficient DNA repair mechanisms is known as synthetic lethality.[6]
Our experimental approach for this compound is therefore centered on evaluating its efficacy in tumor models with known DNA damage repair deficiencies.
Figure 1: Hypothesized Mechanism of Action for this compound.
Pharmacokinetics and Formulation Considerations
Prior to initiating in vivo efficacy studies, a thorough understanding of the pharmacokinetic (PK) properties of this compound is essential.[12][13] These preliminary studies will inform dose selection, dosing frequency, and the optimal route of administration.
Table 1: Key Pharmacokinetic Parameters to Evaluate
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the compound.[14] |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption.[15] |
| AUC | Area under the curve | Represents the total drug exposure over time.[14] |
| t1/2 | Half-life | Determines the dosing interval required to maintain therapeutic concentrations.[16] |
| Bioavailability | Fraction of the administered dose that reaches systemic circulation | Crucial for determining the suitability of oral administration.[16] |
Formulation Protocol for In Vivo Administration
For initial in vivo studies, particularly with compounds of unknown solubility, a common vehicle formulation can be employed.[17]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Vehicle Preparation: Prepare a stock vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.[17]
-
Compound Solubilization: Weigh the required amount of this compound and dissolve it first in the DMSO component.
-
Homogenization: Gradually add the PEG300, Tween 80, and finally the saline, ensuring the solution is vortexed or sonicated until clear and homogeneous between each addition.[17]
-
Final Concentration: Adjust the final volume with saline to achieve the desired concentration for dosing. A pilot study to determine the maximum tolerated dose (MTD) is highly recommended.[9]
Designing the In Vivo Efficacy Study
The gold standard for evaluating the anti-tumor activity of a PARP inhibitor is the use of xenograft models in immunodeficient mice.[5][18]
Figure 2: General Workflow for an In Vivo Efficacy Study.
Step-by-Step Protocol for a Xenograft Study
-
Animal Model Selection:
-
Cell Line Selection:
-
Choose a human cancer cell line with a known deficiency in the HR pathway (e.g., BRCA1/2 mutations). This is crucial for testing the synthetic lethality hypothesis.[5]
-
Examples include CAPAN-1 (pancreatic, BRCA2 mutant) or MDA-MB-436 (breast, BRCA1 mutant).
-
-
Tumor Implantation:
-
Subcutaneously implant a suspension of tumor cells (typically 2-10 million cells in a matrix like Matrigel) into the flank of each mouse.
-
-
Study Groups and Randomization:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group is standard).
-
Mandatory Groups:
-
Vehicle Control
-
This compound (at one or more dose levels)
-
-
Optional Groups:
-
Positive Control (a known PARP inhibitor)
-
Combination therapy groups (e.g., with a chemotherapeutic agent)[5]
-
-
-
Treatment Administration:
-
Administer the formulated compound and vehicle according to the predetermined route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., daily for 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.[5]
-
Monitor the overall health of the mice for any signs of toxicity.[5]
-
The primary endpoint is typically Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size.[5]
-
A secondary endpoint could be a survival analysis.[5]
-
-
Tissue Collection and Analysis:
Data Analysis and Interpretation
Table 2: Key Efficacy and Toxicity Metrics
| Metric | Calculation | Interpretation |
| Tumor Growth Inhibition (TGI) | % TGI = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group. | Quantifies the anti-tumor efficacy of the treatment.[5] |
| Body Weight Change | Percentage change from baseline. | An indicator of compound toxicity.[5] |
| Statistical Analysis | T-test or ANOVA to compare tumor growth between groups. | Determines the statistical significance of the observed effects.[5] |
| Survival Analysis | Kaplan-Meier curves and log-rank tests. | Used if survival is an endpoint to compare the survival distributions between groups.[5] |
Conclusion
The in vivo evaluation of this compound, guided by the hypothesis of PARP inhibition, offers a promising avenue for novel cancer therapeutic development. The successful execution of the detailed protocols outlined in this guide will provide crucial data on the efficacy, tolerability, and pharmacodynamic effects of this compound. By employing rigorous, well-validated methodologies, researchers can generate the reliable and reproducible data necessary to advance this compound through the preclinical development pipeline.
References
- 1. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl sulfonyl benzamide | C8H7NO3S | CID 129729847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new poly(ADP-ribose) polymerase inhibitor, FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide], ameliorates methamphetamine-induced dopaminergic neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioengineer.org [bioengineer.org]
- 7. Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Modeling the Study of DNA Damage Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse models of DNA Double Strand Break Repair and Neurological Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of Vancomycin Products Available in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation development and in vitro and in vivo evaluation of membrane-moderated transdermal systems of ampicillin sodium in ethanol: pH 4.7 buffer solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. The role of mouse tumour models in the discovery and development of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the reaction yield of 4-(Methylsulfonyl)benzamide synthesis
Welcome to the technical support guide for the synthesis of 4-(Methylsulfonyl)benzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges in this synthesis, explain the chemical principles behind our recommendations, and ultimately empower you to improve your reaction yields and product purity.
Synthetic Pathway Overview
The most common and reliable route to this compound is a two-step process starting from 4-(methylthio)benzoic acid. The first step is the oxidation of the thioether to a sulfone, followed by the amidation of the carboxylic acid. Each step presents unique challenges that can impact the overall yield.
Caption: Two-step synthesis of this compound with key intermediates and side products.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Part 1: Oxidation of 4-(Methylthio)benzoic acid
Question: My oxidation reaction is slow or incomplete, and I'm recovering a lot of starting material. Why is this happening and how can I fix it?
Answer:
This is a common issue often related to insufficient oxidant activity or suboptimal reaction conditions.
-
Causality (The "Why"): When using hydrogen peroxide (H₂O₂), it is not the primary oxidizing agent itself. In the presence of a carboxylic acid solvent like glacial acetic acid, H₂O₂ forms peracetic acid in situ, which is a much stronger oxidizing agent. This equilibrium and subsequent oxidation are temperature-dependent. Running the reaction at room temperature or without sufficient heating will result in a sluggish or incomplete conversion.[1] The sulfur atom is oxidized stepwise, first to the sulfoxide and then to the sulfone. Incomplete oxidation can leave you with the 4-(methylsulfinyl)benzoic acid intermediate as an impurity.[2]
-
Solutions & Protocols:
-
Temperature Control: Ensure the reaction mixture is heated appropriately. A common protocol involves heating a mixture of 4-(methylthio)benzoic acid in glacial acetic acid to between 70°C and 100°C before and during the addition of 30% H₂O₂.[1] Maintain this temperature for 1-2 hours post-addition to drive the reaction to completion.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The sulfone product is significantly more polar than the starting thioether. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
Alternative Oxidants: If H₂O₂ proves insufficient, consider stronger or more direct oxidizing agents. A patent describes the use of H₂O₂ with a sodium tungstate catalyst and sulfuric acid in water at 60°C, which can be a very effective system. Other peracids, like peracetic acid, can also be used directly.[3]
-
Question: My reaction worked, but the workup is difficult, and my yield is low after purification. What's going wrong?
Answer:
Workup and isolation are critical for achieving a high final yield. Low recovery is often due to product loss during quenching or crystallization.
-
Causality (The "Why"): After the oxidation is complete, the reaction mixture contains the desired product, excess oxidant (H₂O₂/peracetic acid), and the solvent (acetic acid). Simply cooling and filtering may not be effective. The product, 4-(methylsulfonyl)benzoic acid, has some solubility in acidic aqueous solutions. Furthermore, residual peroxide can be hazardous and interfere with subsequent steps.
-
Solutions & Protocols:
-
Quenching Excess Oxidant: Before isolation, it is crucial to destroy any remaining hydrogen peroxide. This is often done by adding a reducing agent. A solution of sodium sulfite (Na₂SO₃) in water is effective; it will react with H₂O₂ to form sodium sulfate and water.[1]
-
Controlled Precipitation: After quenching, the product can be precipitated by cooling the reaction mixture to room temperature or below. The solid product is then isolated by filtration.
-
Washing: Wash the filtered solid thoroughly with cold deionized water. This removes residual acetic acid and inorganic salts (like sodium sulfite/sulfate) without dissolving a significant amount of the product.[1] Drying the product overnight is essential before proceeding to the next step. An 88% yield has been reported using this method.[1]
-
Part 2: Amidation of 4-(Methylsulfonyl)benzoic acid
Question: I am attempting a direct amidation with ammonia, but the yield of this compound is very low. What is the problem?
Answer:
Direct amidation of a carboxylic acid is challenging due to the acidic nature of the starting material and the basicity of ammonia.
-
Causality (The "Why"): Carboxylic acids are, by definition, acidic. Ammonia is a base. When you mix them, the primary reaction is a simple acid-base neutralization to form the ammonium carboxylate salt. This salt is stable and requires very high temperatures (often >180°C) to dehydrate and form the amide bond, conditions which can lead to decomposition.
-
Solutions & Protocols: The Acid Chloride Route A far more reliable and higher-yielding method is to first convert the carboxylic acid into a more reactive intermediate, such as an acid chloride.
-
Step 2a: Acid Chloride Formation:
-
Reagents: Thionyl chloride (SOCl₂) is the most common reagent for this transformation. Oxalyl chloride is also effective.[3]
-
Protocol: Suspend the dry 4-(methylsulfonyl)benzoic acid in a suitable anhydrous solvent (e.g., toluene or dichloromethane) with a catalytic amount of N,N-dimethylformamide (DMF). Add thionyl chloride dropwise at room temperature. After the addition, gently heat the mixture to reflux (e.g., 50-70°C) until the evolution of HCl and SO₂ gas ceases (typically 2-4 hours).
-
Workup: Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 4-(methylsulfonyl)benzoyl chloride can often be used directly in the next step without further purification.
-
-
Step 2b: Ammonolysis of the Acid Chloride:
-
Reagents: Aqueous ammonia (NH₄OH) is a common and effective source of ammonia.
-
Protocol: Dissolve the crude acid chloride in an inert solvent like dichloromethane or THF. Cool the solution in an ice bath (0-5°C). Add concentrated aqueous ammonia dropwise with vigorous stirring. The reaction is exothermic and fast.
-
Workup: After stirring for about 30 minutes, the product often precipitates. Isolate the solid by filtration, wash thoroughly with cold water to remove ammonium chloride salts, and then with a small amount of a cold organic solvent (like diethyl ether) to remove non-polar impurities. Dry the product under vacuum.
-
-
Question: My final product is impure. What are the likely side products and how do I remove them?
Answer:
Impurities typically stem from unreacted starting materials or side reactions during the amidation step.
-
Causality (The "Why"):
-
Unreacted 4-(methylsulfonyl)benzoic acid: If the conversion to the acid chloride was incomplete, or if the acid chloride was exposed to moisture before amidation, you will have the starting carboxylic acid in your final product.
-
Hydrolysis of Acid Chloride: The acid chloride intermediate is highly reactive and readily hydrolyzes back to the carboxylic acid upon contact with water. This is why anhydrous conditions are critical during its formation and handling.
-
-
Purification Strategy:
-
Aqueous Wash: Suspend the crude product in a dilute sodium bicarbonate (NaHCO₃) solution. The unreacted carboxylic acid will be deprotonated to its highly water-soluble sodium salt and dissolve into the aqueous phase. The neutral amide product will remain as a solid. Filter, wash the solid with water until the filtrate is neutral, and then dry.
-
Recrystallization: For higher purity, recrystallization is effective. A common solvent system for this compound is an ethanol/water mixture.[4] Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Filter and dry the purified crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy to maximize yield? A1: The two-step approach via the acid chloride intermediate is generally the most robust and highest-yielding method. Direct amidation is inefficient without specialized high-temperature equipment. Careful execution of the oxidation workup and ensuring anhydrous conditions for the acid chloride formation are the most critical factors.
Q2: How can I be sure my Step 1 (Oxidation) is complete? A2: TLC is the best method. Spot your reaction mixture alongside the 4-(methylthio)benzoic acid starting material on a silica plate. The product, 4-(methylsulfonyl)benzoic acid, will have a significantly lower Rf value (it will travel less up the plate) due to its increased polarity. The reaction is complete when the starting material spot is no longer visible.
Q3: Is it necessary to purify the 4-(methylsulfonyl)benzoic acid intermediate? A3: For the highest final purity, it is recommended. However, if the oxidation is clean and complete (confirmed by TLC or ¹H NMR), the dried intermediate can often be carried directly into the acid chloride formation step, which can improve overall process efficiency.[1]
Q4: Can I use other amidation reagents besides thionyl chloride and ammonia? A4: Yes, other coupling agents can be used to form the amide directly from the carboxylic acid, avoiding the acid chloride intermediate. Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an amine source and a catalyst like DMAP can be effective, though they are more expensive than the SOCl₂ route.[5]
Data Summary Table
| Step | Reagents | Solvent | Conditions | Reported Yield | Reference(s) |
| Oxidation | 30% H₂O₂ | Glacial Acetic Acid | 70-100°C, 1.5 h | 88.1% | [1] |
| Oxidation | H₂O₂, Sodium Tungstate, H₂SO₄ | Water/Toluene | 60°C, 3 h | High | |
| Amidation | 1. SOCl₂, cat. DMF2. NH₄OH | 1. Toluene2. Dichloromethane | 1. Reflux2. 0-5°C | High (General Method) | [3][6] |
Experimental Protocols
Protocol 1: Oxidation of 4-(methylthio)benzoic acid[1]
-
Combine 4-(methylthio)benzoic acid (1 equivalent) and glacial acetic acid (approx. 6 mL per gram of starting material) in a round-bottom flask equipped with a condenser and magnetic stirrer.
-
Heat the mixture to 70-100°C.
-
Add 30% hydrogen peroxide (approx. 1.7 equivalents) dropwise over 1 hour, maintaining the internal temperature.
-
After the addition is complete, continue heating for an additional 1.5 hours. Monitor by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature.
-
In a separate beaker, prepare a solution of sodium sulfite (approx. 0.6 g per gram of starting material) in water (approx. 11 mL per gram of starting material).
-
Slowly add the sodium sulfite solution to the reaction mixture to quench excess peroxide.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid cake three times with cold deionized water.
-
Dry the solid overnight under vacuum to yield 4-(methylsulfonyl)benzoic acid.
Protocol 2: Two-Step Amidation via Acid Chloride
-
Acid Chloride Formation: Place dry 4-(methylsulfonyl)benzoic acid (1 equivalent) in an oven-dried, three-neck flask under a nitrogen atmosphere. Add anhydrous toluene (approx. 10 mL per gram) and a catalytic amount of DMF (1-2 drops).
-
Add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature.
-
After addition, attach a condenser and heat the mixture to reflux for 2-3 hours. The reaction is complete when gas evolution ceases.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride by rotary evaporation. The resulting solid is 4-(methylsulfonyl)benzoyl chloride.
-
Ammonolysis: Dissolve the crude acid chloride in anhydrous THF or dichloromethane (approx. 10 mL per gram) and cool the flask to 0°C in an ice bath.
-
With vigorous stirring, add concentrated aqueous ammonia (28-30%, approx. 5-10 equivalents) dropwise, keeping the temperature below 10°C. A thick white precipitate will form.
-
Allow the mixture to stir for 30 minutes at 0°C, then warm to room temperature for another 30 minutes.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water, followed by a small amount of cold diethyl ether.
-
Dry the purified this compound under vacuum.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 4. CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. WO2003072534A1 - Method for preparing p-aminobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Navigating the Purification of 4-(Methylsulfonyl)benzamide
Welcome to the technical support center for 4-(Methylsulfonyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the purification of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Introduction: Understanding the Molecule
This compound is a small molecule characterized by a polar sulfonyl group and a benzamide functional group. These features govern its solubility and crystalline nature, presenting unique challenges during its purification. A thorough understanding of its physical properties is the first step toward developing an effective purification strategy.
| Property | Value | Implication for Purification |
| Molecular Formula | C₈H₉NO₃S | - |
| Molecular Weight | 199.23 g/mol [1] | Standard molecular weight for a small molecule pharmaceutical intermediate. |
| Predicted Melting Point | High (related compounds melt >150°C)[2] | Suggests good crystallinity, making recrystallization a viable primary purification method. |
| Solubility Profile | Sparingly soluble in water, soluble in polar organic solvents. | Solvent selection for recrystallization will be critical to achieve high purity and yield. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My crude this compound is a discolored solid. What are the likely impurities?
A1: The discoloration often points to residual starting materials or byproducts from the synthesis. The most common synthetic routes to this compound involve the amidation of a 4-(methylsulfonyl)benzoic acid derivative.
-
Route 1: From 4-(Methylsulfonyl)benzoyl Chloride: This is a common and efficient method. However, impurities can arise from:
-
Unreacted 4-(Methylsulfonyl)benzoyl Chloride: A highly reactive species that can persist if the reaction is incomplete.
-
4-(Methylsulfonyl)benzoic Acid: The hydrolysis product of the benzoyl chloride. Its presence suggests exposure of the reaction or crude product to moisture.
-
Side-products from Amidation: Depending on the ammonia source and reaction conditions, various side-products can form.
-
-
Route 2: Direct Amidation of 4-(Methylsulfonyl)benzoic Acid: This route often requires coupling agents, which can introduce their own set of impurities.
Q2: I'm struggling to find a good recrystallization solvent. What do you recommend?
A2: The key to a successful recrystallization is to find a solvent (or solvent system) in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[3]
Based on the polarity of this compound and data from structurally similar compounds, here are some recommended starting points:
| Solvent/System | Rationale |
| Ethanol/Water | This compound is likely soluble in hot ethanol. The slow addition of water as an anti-solvent will decrease its solubility and promote crystallization upon cooling.[4] |
| Acetone/Hexane | Similar to the ethanol/water system, acetone acts as the primary solvent, and hexane as the anti-solvent. |
| Isopropanol | A good single-solvent option to try, as it often provides a good solubility differential with temperature for benzamide derivatives. |
Troubleshooting Your Recrystallization:
-
Oiling Out: If your compound separates as an oil instead of crystals, it is likely due to the solution being too saturated or cooling too quickly. Try reheating the solution and adding a small amount of the primary solvent before allowing it to cool more slowly.
-
No Crystal Formation: This usually indicates that the solution is too dilute. You can induce crystallization by scratching the inside of the flask with a glass rod to create nucleation sites or by adding a seed crystal of pure product. If these methods fail, slowly evaporating some of the solvent to increase the concentration may be necessary.[4]
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography is a powerful technique for purifying this compound, especially for removing closely related impurities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for the desired product.[5]
Troubleshooting Your Column Chromatography:
-
Poor Separation: This can be due to several factors, including an improper solvent system, column overloading, or poor column packing. Ensure your silica-to-crude-material ratio is at least 30:1 (w/w) and that the column is packed uniformly.[5]
-
Streaking or Tailing of the Product Band: This can indicate that the compound has limited solubility in the mobile phase or is interacting with the silica gel. Adding a small amount of a polar solvent like methanol to the mobile phase can sometimes improve the peak shape.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a general guideline and may need to be optimized based on the purity of your crude material.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase composition using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1 v/v).
-
Column Packing: Prepare a silica gel column using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Logical Workflow for Purification
The following diagram illustrates a logical workflow for the purification of this compound, starting from the crude product.
References
Technical Support Center: Synthesis of 4-(Methylsulfonyl)benzamide
Welcome to the comprehensive technical support guide for the synthesis of 4-(Methylsulfonyl)benzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important compound. This guide provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and analytical guidance to ensure the successful and efficient synthesis of high-purity this compound.
Introduction to Synthetic Strategies
The synthesis of this compound is primarily achieved through two common synthetic routes. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. Understanding the nuances of each pathway is critical for troubleshooting and byproduct identification.
The two primary synthetic routes are:
-
Route A: Oxidation of a Thioether Precursor. This route typically begins with the oxidation of 4-(methylthio)benzamide or a related precursor, 4-(methylthio)benzoic acid, to form the corresponding sulfone.
-
Route B: Amidation of a Carboxylic Acid Derivative. This approach involves the formation of the amide bond from a 4-(methylsulfonyl)benzoic acid derivative, such as the acid chloride, and an amine source.
This guide will delve into the potential pitfalls and byproducts associated with both synthetic pathways.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Route A: Oxidation of Thioether Precursors
Issue 1: My final product shows a persistent impurity with a molecular weight 16 Da less than the desired product, especially evident in LC-MS analysis.
-
Question: What is this impurity and how can I avoid its formation?
-
Answer: This common byproduct is likely 4-(methylsulfinyl)benzamide , the intermediate sulfoxide. Its presence indicates an incomplete oxidation of the starting thioether.
-
Causality: The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. Insufficient oxidant, suboptimal reaction temperature, or a shortened reaction time can lead to the accumulation of this intermediate.
-
Troubleshooting Steps:
-
Increase Oxidant Stoichiometry: Gradually increase the molar equivalents of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA). It is recommended to use a slight excess to drive the reaction to completion.
-
Optimize Reaction Temperature and Time: If the reaction is sluggish at lower temperatures, a modest increase in temperature can improve the conversion rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the sulfoxide intermediate.[1]
-
Choice of Oxidant: For a more robust oxidation, consider stronger oxidizing agents or catalytic systems known for converting thioethers to sulfones.
-
-
Issue 2: I am observing a low overall yield after the oxidation and workup steps.
-
Question: What are the potential causes for a low yield in the oxidation of 4-(methylthio)benzamide?
-
Answer: Low yields can stem from several factors, including over-oxidation, product loss during workup, or degradation of the starting material.
-
Causality: Aggressive oxidation conditions can lead to side reactions on the aromatic ring or the amide functionality. Additionally, the product's solubility characteristics can lead to losses during aqueous workup and extraction.
-
Troubleshooting Steps:
-
Control Reaction Temperature: The oxidation process is often exothermic. Maintain careful temperature control, especially during the addition of the oxidant, to prevent runaway reactions and potential degradation.[2]
-
Optimize Workup Procedure: Ensure the pH of the aqueous phase during extraction is optimized to minimize the solubility of the product. Multiple extractions with a suitable organic solvent will help maximize recovery.
-
Quenching of Excess Oxidant: After the reaction is complete, ensure that any remaining oxidant is quenched. For instance, a solution of sodium sulfite can be used to quench excess hydrogen peroxide.[3] This prevents further reactions during workup.
-
-
Route B: Amidation of Carboxylic Acid Derivatives
Issue 3: My final product is contaminated with a significant amount of 4-(methylsulfonyl)benzoic acid.
-
Question: Why is the starting carboxylic acid present in my final product, and how can I prevent this?
-
Answer: The presence of 4-(methylsulfonyl)benzoic acid in your final product is a strong indicator of hydrolysis of your activated carboxylic acid derivative, most commonly 4-(methylsulfonyl)benzoyl chloride.
-
Causality: Acyl chlorides are highly susceptible to hydrolysis in the presence of water. This side reaction competes with the desired amidation reaction.[2][4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[2]
-
Use High-Purity Reagents: Use a fresh bottle or freshly distilled 4-(methylsulfonyl)benzoyl chloride to minimize contamination from the hydrolyzed acid.
-
Optimize Reagent Addition: If using an aqueous workup, ensure the reaction has gone to completion before introducing water.
-
-
Issue 4: The yield of my amidation reaction is consistently low, even under anhydrous conditions.
-
Question: What other factors could be contributing to a low yield in the amidation step?
-
Answer: Low yields in amidation reactions can also be attributed to the basicity of the reaction medium and the reactivity of the amine.
-
Causality: In reactions involving ammonia or primary/secondary amines, the hydrochloric acid generated as a byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
-
Troubleshooting Steps:
-
Use of a Base: Incorporate a non-nucleophilic base, such as triethylamine or pyridine, in your reaction mixture. This base will act as a scavenger for the generated HCl, preventing the protonation of the nucleophilic amine.[2]
-
Stoichiometry of the Base: Use a slight excess of the base (typically 1.1-1.2 equivalents) to ensure complete neutralization of the acid byproduct.
-
Schotten-Baumann Conditions: For reactions with amines, consider employing Schotten-Baumann conditions, which involve a two-phase system (e.g., dichloromethane and water) with a base like sodium hydroxide. Vigorous stirring is crucial for the success of this method.[4]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key differences in the impurity profiles of Route A and Route B?
-
A1: The primary route-specific impurity in Route A is the 4-(methylsulfinyl)benzamide (sulfoxide) from incomplete oxidation. For Route B , the main byproduct is often the starting 4-(methylsulfonyl)benzoic acid due to hydrolysis of the activated intermediate.
-
-
Q2: Which analytical techniques are best suited for identifying these byproducts?
-
A2: A combination of techniques is recommended for a comprehensive analysis:
-
HPLC and LC-MS: These are powerful tools for separating and identifying the product from its byproducts based on retention time and molecular weight.[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. Notably, the chemical shift of the methyl protons in the sulfoxide is typically upfield compared to the sulfone, providing a clear diagnostic marker.
-
-
-
Q3: How can I effectively purify this compound from these common byproducts?
-
A3:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical and may require some experimentation.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A gradient elution with a solvent system like ethyl acetate/hexanes is a good starting point.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation (Route A)
This protocol is a two-step process starting from 4-(methylthio)benzoic acid.
Step 1: Oxidation of 4-(methylthio)benzoic acid to 4-(methylsulfonyl)benzoic acid
-
In a round-bottom flask, suspend 4-(methylthio)benzoic acid (1.0 eq.) in glacial acetic acid.
-
Cool the mixture in an ice-water bath.
-
Slowly add a 30% solution of hydrogen peroxide (2.0-2.5 eq.) dropwise, maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material and the intermediate sulfoxide are consumed.
-
Cool the reaction mixture to room temperature and add a saturated aqueous solution of sodium sulfite to quench any excess peroxide.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Amidation of 4-(methylsulfonyl)benzoic acid
-
In a dry round-bottom flask under an inert atmosphere, suspend 4-(methylsulfonyl)benzoic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
-
Add a source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base like triethylamine (2.2 eq.).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Amidation (Route B)
This protocol starts from 4-(methylsulfonyl)benzoyl chloride.
-
In a dry, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve concentrated aqueous ammonia (excess) in a suitable solvent like THF and cool to 0°C in an ice bath.
-
Dissolve 4-(methylsulfonyl)benzoyl chloride (1.0 eq.) in anhydrous THF.
-
Add the solution of 4-(methylsulfonyl)benzoyl chloride dropwise to the cooled ammonia solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting acid chloride.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Resuspend the resulting solid in water and collect the product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude this compound.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Key Reactants, Products, and Byproducts
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | C₈H₉NO₃S | 199.23 | Desired Product |
| 4-(Methylthio)benzoic acid | C₈H₈O₂S | 168.21 | Starting Material (Route A) |
| 4-(Methylsulfonyl)benzoic acid | C₈H₈O₄S | 200.21 | Intermediate (Route A) / Byproduct (Route B) |
| 4-(Methylsulfonyl)benzoyl chloride | C₈H₇ClO₃S | 218.66 | Starting Material (Route B) |
| 4-(Methylsulfinyl)benzamide | C₈H₉NO₂S | 183.23 | Byproduct (Route A) |
Visualizations
Synthetic Pathways and Byproduct Formation
Caption: Synthetic routes to this compound and common byproducts.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
stability of 4-(Methylsulfonyl)benzamide under different pH conditions
Welcome to the technical support center for 4-(Methylsulfonyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting advice, and detailed experimental protocols related to the stability of this compound under various pH conditions. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a compound of interest in pharmaceutical research. Its structure, featuring both a benzamide and a methylsulfonyl group, presents a unique stability profile that is crucial to understand for proper handling, formulation, and development. The primary pathway of degradation for this molecule under aqueous conditions is hydrolysis, which is significantly influenced by pH. This guide will delve into the chemical behavior of this compound, providing you with the necessary tools to conduct robust stability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This can occur at two main sites on the molecule: the amide linkage and, to a lesser extent, the sulfonamide group. The rate and extent of hydrolysis are highly dependent on the pH of the solution.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is expected to be lowest at highly acidic and highly alkaline pH values due to acid- and base-catalyzed hydrolysis of the amide bond, respectively. The compound is predicted to be most stable in the neutral to slightly acidic pH range. A pH-rate profile would be necessary to determine the exact pH of maximum stability.
Q3: What are the likely degradation products of this compound under hydrolytic stress?
A3: Under hydrolytic conditions, the amide bond is the most likely to cleave, yielding 4-(methylsulfonyl)benzoic acid and ammonia.[2] In acidic solutions, ammonia will be protonated to form the ammonium ion. While the sulfonamide group is generally more resistant to hydrolysis than the amide, under harsh conditions, it could potentially hydrolyze to yield 4-carbamoylbenzenesulfonic acid and methane.
Q4: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What can I do?
A4: This is a common issue for compounds with limited aqueous solubility.[3] Here are a few strategies to address this:
-
Decrease the final concentration: Lower the concentration of the compound in the aqueous buffer to stay below its solubility limit.
-
Increase the co-solvent concentration: If your experimental system allows, increasing the percentage of an organic co-solvent like DMSO or ethanol can help maintain solubility.
-
pH adjustment: The solubility of your compound might be pH-dependent. Experiment with a range of buffer pH values to see if solubility improves.
-
Use of surfactants: Low concentrations of non-ionic surfactants can help increase the apparent solubility of hydrophobic compounds.
Troubleshooting Guide
This section addresses common issues that researchers may encounter during the handling and analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly Rapid Degradation | Incorrect pH of the solution. | Verify the pH of your buffer or solution with a calibrated pH meter. |
| Higher than expected temperature. | Ensure accurate temperature control of your experimental setup. | |
| Presence of catalytic impurities (e.g., metal ions). | Use high-purity water and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected. | |
| Poor Reproducibility in Stability Studies | Inconsistent preparation of solutions. | Ensure accurate and consistent weighing of the compound and preparation of all solutions and buffers. |
| Variability in incubation times or temperatures. | Use a calibrated incubator or water bath and precisely control the timing of your experiments. | |
| Issues with the analytical method. | Validate your analytical method for linearity, precision, and accuracy. Ensure the system suitability test passes before each run. | |
| Precipitation of Compound During Experiment | The concentration of the compound exceeds its solubility in the experimental medium. | Determine the solubility of the compound in your specific buffer system and work below this limit. Consider the troubleshooting steps outlined in FAQ Q4. |
| Difficulty in Separating Degradation Products from the Parent Compound in HPLC | The chromatographic method is not optimized. | Develop a stability-indicating HPLC method. This involves experimenting with different columns, mobile phase compositions (including pH and organic modifiers), and gradient profiles to achieve adequate resolution between the parent peak and all degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5][6]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
If no degradation is observed, repeat the experiment at 60°C or with 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at appropriate time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a calibrated oven at 105°C for 48 hours.
-
At the end of the study, dissolve the sample in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples.
-
-
Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7][8][9]
Objective: To develop and validate an HPLC method for the quantification of this compound and its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of this compound and also scan a wider range with the PDA to detect degradation products with different chromophores.
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Specificity: Inject solutions from the forced degradation study to demonstrate that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed.
-
Linearity: Prepare a series of standard solutions of this compound over a range of concentrations (e.g., 1-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability during normal use.
Visualizations
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. rjptonline.org [rjptonline.org]
- 7. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of 4-(Methylsulfonyl)benzamide
Welcome to the technical support center for 4-(Methylsulfonyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. In the following sections, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounded in scientific principles and practical, field-proven insights.
Part 1: Understanding the Challenge - Compound Overview and FAQs
What is this compound and why is its solubility a concern?
This compound is a chemical compound with the molecular formula C₈H₉NO₃S.[1] Its structure, featuring a benzamide ring and a methylsulfonyl group, suggests a rigid, crystalline nature with a balance of polar and non-polar regions. Compounds with these characteristics often exhibit poor solubility in aqueous media, which is a significant hurdle in drug development. Poor solubility can lead to low bioavailability, hindering the compound's therapeutic efficacy and complicating the development of both oral and parenteral dosage forms.[2][3]
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃S | [1] |
| Molecular Weight | 199.23 g/mol | [1] |
| Predicted Nature | Likely a BCS Class II or IV compound | [4] |
FAQ 1: What is the first step I should take to address solubility issues?
The foundational step is to accurately quantify the baseline aqueous solubility of your specific batch of this compound. The "gold standard" for this is the shake-flask method, which determines the thermodynamic equilibrium solubility.[5] This value will serve as a benchmark to evaluate the effectiveness of any enhancement technique you employ.
FAQ 2: How do I choose the right solubility enhancement strategy?
The choice of strategy depends on several factors: the target dosage form (e.g., oral solid, liquid parenteral), the required fold-increase in solubility, and the stability of the compound. The following decision tree provides a logical pathway for selecting an appropriate method.
References
Technical Support Center: Long-Term Stability Assessment of 4-(Methylsulfonyl)benzamide
<
Welcome to the technical support center for the long-term stability assessment of 4-(Methylsulfonyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into ensuring the stability and integrity of this compound throughout its lifecycle. Here, we address common challenges and questions in a direct Q&A format, moving beyond simple procedural steps to explain the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Stability Profile
Question 1: What are the primary degradation pathways I should be concerned about for this compound during long-term stability studies?
Answer: Based on its chemical structure, which features a benzamide and a methylsulfonyl group, the primary degradation pathways of concern for this compound are hydrolysis, photolysis, and thermal degradation.
-
Hydrolysis: The amide linkage in the benzamide moiety is susceptible to both acid and base-catalyzed hydrolysis.[1][2][3][4] Under acidic conditions, it will hydrolyze to form benzoic acid and ammonium salts.[1] In a basic medium, it will yield a benzoate salt and ammonia.[1][5] The presence of the electron-withdrawing methylsulfonyl group can influence the rate of this hydrolysis.
-
Photodegradation: Aromatic compounds and sulfonamides are often sensitive to light.[6] Exposure to UV or even visible light can induce photochemical reactions, leading to the formation of colored degradants or cleavage of the molecule. The aromatic ring and heteroatoms in the structure are chromophores that can absorb solar radiation, making the molecule unstable.[6]
-
Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to decomposition. For aromatic poly(ether sulfones), degradation processes are observed at temperatures ranging from 370 to 650 °C.[7] The initial stages of thermal degradation for similar structures often involve the loss of functional groups like the sulfonyl moiety.
It is crucial to conduct forced degradation studies under these conditions to identify potential degradants and establish a stability-indicating analytical method.[8][9][10]
Forced Degradation Studies
Question 2: I am designing a forced degradation study for this compound. What specific stress conditions and concentrations should I use?
Answer: A well-designed forced degradation study is essential to understand the degradation profile of your molecule. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and quantify the degradation products effectively.[8] Here are the recommended starting conditions, which should be optimized based on your preliminary results:
| Stress Condition | Recommended Conditions | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for 2-8 hours | To induce hydrolysis of the amide bond. Monitor for the formation of 4-(methylsulfonyl)benzoic acid.[1][11] |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for 1-4 hours | To induce base-catalyzed hydrolysis of the amide bond.[1][5][11] This is typically faster than acid hydrolysis for benzamides. |
| Oxidative Degradation | 3-30% H₂O₂ at room temperature for 24-48 hours | To assess susceptibility to oxidation. The sulfur atom in the methylsulfonyl group could be a target for oxidation. |
| Thermal Degradation | Dry heat at 80-105°C for 24-72 hours | To evaluate solid-state thermal stability. Monitor for any changes in physical appearance (e.g., color change, melting point depression).[12] |
| Photostability | ICH Q1B option 1 or 2 (e.g., 1.2 million lux hours and 200 watt hours/square meter) | To assess light sensitivity.[8] Sulfonamides are known to be photolabile.[6] The study should be conducted on both the drug substance and the drug product. |
Causality Behind Choices: The conditions are chosen to be more severe than accelerated stability testing to generate degradation products in a shorter timeframe.[8][9] The specific concentrations and durations are starting points and may need adjustment to achieve the target degradation level without completely degrading the parent compound.
Analytical Method Development
Question 3: My current HPLC method does not separate all the degradation products from the parent peak of this compound. How can I improve the resolution?
Answer: Developing a stability-indicating analytical method (SIAM) is critical for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[10][13][14] If you are experiencing co-elution, consider the following troubleshooting steps:
-
Optimize the Mobile Phase:
-
pH Adjustment: The ionization state of both the parent molecule and its degradants can significantly impact retention. Systematically vary the pH of the aqueous portion of your mobile phase. For a compound like this compound and its likely acidic degradants, a pH range of 2.5 to 4.5 is a good starting point.
-
Organic Modifier: If you are using acetonitrile, try switching to or blending with methanol. The different solvent selectivity can alter the elution order and improve resolution.
-
Gradient Elution: If an isocratic method is failing, a gradient elution program provides more power to separate complex mixtures. Start with a shallow gradient and then optimize the slope to target the separation of the most critical peak pairs.
-
-
Change the Stationary Phase:
-
Not all C18 columns are the same. Consider a column with a different bonding chemistry (e.g., a C18 with end-capping, a phenyl-hexyl column for aromatic selectivity, or a polar-embedded phase for enhanced retention of polar degradants).
-
-
Adjust Instrumental Parameters:
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, albeit at the cost of longer run times.
-
Column Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but may also affect selectivity. Experiment with temperatures between 25°C and 40°C.
-
Self-Validating System: A robust SIAM should be validated according to ICH Q2(R1) guidelines, including specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.
Caption: A logical workflow for troubleshooting and optimizing an HPLC method for better resolution.
Long-Term Stability Study Design
Question 4: What are the appropriate storage conditions and testing frequency for a long-term stability study of this compound according to ICH guidelines?
Answer: For a global submission, the long-term stability study should be designed to cover the intended climatic zones for marketing. According to ICH Q1A(R2) guidelines, the following conditions are recommended:[15][16]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (or longer to cover the proposed shelf-life) | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15][17] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, and 6 months.[15] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, and 6 months.[15] |
Authoritative Grounding: The choice between 25°C/60% RH and 30°C/65% RH for long-term testing depends on the climatic zone.[16] If a "significant change" occurs during the accelerated study, the intermediate study becomes critical for shelf-life determination.[18] A significant change is typically defined as a 5% change in assay from the initial value, or failure to meet the acceptance criteria for potency and degradation products.
-
Sample Preparation: Prepare sufficient quantities of the this compound drug substance or drug product in the proposed commercial packaging.
-
Chamber Allocation: Place the samples in validated stability chambers set to the long-term, intermediate, and accelerated conditions.
-
Timepoint Pulls: At each scheduled time point, withdraw samples from the chambers.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method for parameters such as:
-
Appearance
-
Assay of this compound
-
Quantification of known and unknown degradation products
-
Dissolution (for drug products)
-
Water content
-
-
Data Evaluation: Evaluate the data for trends and determine if any significant changes have occurred.
Identifying Unknown Degradation Products
Question 5: During my stability study, I've detected an unknown impurity peak that grows over time. What is the best approach to identify this degradant?
Answer: The identification of unknown degradation products is a critical step in ensuring the safety and quality of a pharmaceutical product. A systematic approach is required:
-
Mass-to-Charge Ratio (m/z) Determination: The first step is to determine the molecular weight of the unknown impurity. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the primary tool for this.[19][20] An accurate mass measurement from a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can provide the elemental composition.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry (MS/MS) on the impurity peak. By fragmenting the molecule and analyzing the resulting daughter ions, you can piece together its structure. Compare the fragmentation pattern to that of the parent this compound to identify the part of the molecule that has changed.
-
Forced Degradation Correlation: Compare the retention time and mass of the unknown impurity with the peaks generated during your forced degradation studies. This can provide clues about the conditions under which it forms (e.g., if it only appears under acidic hydrolysis, it is likely a hydrolysis product).
-
Isolation and NMR Spectroscopy: If the impurity is present at a sufficient level (typically >0.1%), preparative HPLC can be used to isolate it. The pure compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
Caption: A systematic workflow for the identification and structural elucidation of unknown degradation products.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. prezi.com [prezi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. geocities.ws [geocities.ws]
- 6. Sulfanilamide in solution and liposome vesicles; in vitro release and UV-stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. ijsdr.org [ijsdr.org]
- 11. tsijournals.com [tsijournals.com]
- 12. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijcrt.org [ijcrt.org]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. snscourseware.org [snscourseware.org]
- 18. database.ich.org [database.ich.org]
- 19. agilent.com [agilent.com]
- 20. Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(Methylsulfonyl)benzamide
Welcome to the technical support guide for 4-(Methylsulfonyl)benzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges and questions related to its purification, providing practical, field-tested solutions grounded in chemical principles. Our goal is to empower you to achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the most effective first-line method for purifying crude this compound?
A1: For most applications, recrystallization is the most common and highly effective method for purifying this compound and benzamide derivatives in general.[1] This technique is excellent for removing small to moderate amounts of impurities, provided a suitable solvent system is identified. It leverages the differences in solubility between the target compound and its impurities at different temperatures.
Q2: What are the best solvent systems for the recrystallization of this compound?
A2: Given the polar nature of the sulfone and amide functional groups, polar solvents and binary mixtures are most effective. A good starting point is an alcohol/water system, such as ethanol/water or isopropanol/water.[2] Acetone/water is another viable option.[2] The key is to find a system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while the impurities remain soluble (or insoluble) at all temperatures.
Q3: My crude product is heavily contaminated with the starting material, 4-(methylsulfonyl)benzoic acid. How can I remove it?
A3: The most efficient way to remove acidic impurities like 4-(methylsulfonyl)benzoic acid is through an aqueous basic wash prior to final purification.[1] Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash this solution with a dilute basic solution, such as 2% sodium bicarbonate[1] or a dilute sodium hydroxide solution. The acidic starting material will be deprotonated to its highly water-soluble carboxylate salt and partition into the aqueous layer, while your neutral benzamide product remains in the organic layer.
Q4: When is it necessary to use column chromatography instead of recrystallization?
A4: You should consider using flash column chromatography under the following circumstances:
-
The crude mixture contains multiple impurities with polarities similar to the product.
-
Recrystallization attempts have failed, consistently resulting in an oil or failing to significantly improve purity.[2][3]
-
You need to isolate a very pure sample from a complex reaction mixture for analytical standard preparation.[4]
-
The impurities and the product have very similar solubility profiles, making separation by recrystallization difficult.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: A multi-detector approach is best for a comprehensive purity assessment.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantifying purity and separating impurities. A reversed-phase C8 or C18 column with a UV detector is standard.[1][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of impurities, which aids in their structural elucidation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any structurally related impurities.[1]
-
Melting Point: A sharp melting point that aligns with the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Product "oils out" during recrystallization instead of forming crystals. | 1. The solution is supersaturated and cooled too rapidly. 2. High levels of impurities are present, disrupting crystal lattice formation.[2] 3. Residual solvent from a previous step is present. | 1. Slow Down Cooling: Allow the flask to cool slowly to room temperature, then transfer to an ice bath.[3] 2. Scratch/Seed: Scratch the inside of the flask with a glass rod or add a seed crystal of pure product to induce nucleation.[3] 3. Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification and wash away some impurities.[2] 4. Re-purify: If oiling persists, the impurity level is likely too high. Purify the material first by column chromatography and then recrystallize the resulting solid. |
| HPLC analysis shows a persistent peak for 4-(methylsulfonyl)benzoic acid. | 1. The initial reaction was incomplete. 2. The benzamide product partially hydrolyzed back to the carboxylic acid during workup or storage (especially under acidic or basic conditions). | 1. Perform a Basic Wash: Dissolve the product in an organic solvent (e.g., ethyl acetate) and perform an aqueous wash with 2% sodium bicarbonate solution. This will extract the acidic impurity into the aqueous layer.[1][7] 2. Re-evaluate Reaction Conditions: To prevent this in future syntheses, ensure complete conversion by monitoring the reaction by TLC or LC-MS and consider adjusting stoichiometry or reaction time. |
| Product peaks are tailing or broad during flash chromatography on silica gel. | 1. The amide and sulfone groups are interacting strongly with the acidic silica surface. 2. The compound is not fully soluble in the mobile phase as it travels down the column. | 1. Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent. For example, adding 0.5% acetic acid can improve the peak shape of acidic compounds, while a small amount of triethylamine or methanol can help with basic or highly polar neutral compounds.[2] 2. Choose a Stronger Eluent: Increase the polarity of your mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system) to ensure the compound moves more effectively. |
| Significant loss of product during aqueous work-up. | Although this compound is generally not highly water-soluble, some benzamide derivatives can have appreciable aqueous solubility, especially if the pH is not controlled. | 1. Back-Extraction: After the initial extraction, perform a back-extraction of the aqueous layer with fresh organic solvent to recover any dissolved product. 2. Brine Wash: Before drying the organic layer, wash it with a saturated sodium chloride (brine) solution. This reduces the amount of dissolved water in the organic phase and can help "salt out" dissolved organic product from the residual aqueous phase. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a standard starting point for purifying polar organic solids.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid. Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2]
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (using the same ratio as the final crystallization mixture) and then with a small amount of ice-cold water to remove residual soluble impurities. Dry the crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for separating the target compound from impurities with different polarities.
-
Select Solvent System: Using Thin-Layer Chromatography (TLC), determine a suitable mobile phase. A good starting point for this compound is a mixture of ethyl acetate and hexanes or dichloromethane and methanol.[2] Aim for an Rf value of ~0.3 for the target compound.
-
Prepare the Column: Pack a glass column with silica gel using the selected mobile phase as a slurry.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the prepared column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If using a gradient, slowly increase the polarity of the mobile phase (e.g., from 0% to 10% methanol in dichloromethane).
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizing the Purification Strategy
The choice of purification method depends on the initial purity of the crude material. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
This diagram illustrates a logical troubleshooting sequence when purification attempts yield suboptimal results.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Scaling Up 4-(Methylsulfonyl)benzamide Synthesis
Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important synthesis. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of this compound.
I. Synthesis Overview and Key Considerations for Scale-Up
The synthesis of this compound typically proceeds through a two-step process: the oxidation of 4-(methylthio)benzoic acid to 4-(methylsulfonyl)benzoic acid, followed by the amidation of the resulting carboxylic acid. While straightforward in principle, scaling up this synthesis presents several challenges that require careful consideration to maintain yield, purity, and safety.
Diagram: Synthetic Pathway of this compound
Caption: Synthetic route to this compound.
II. Troubleshooting Guide: Common Issues and Solutions in Scale-Up
This section addresses specific problems that may arise during the synthesis of this compound at a larger scale, providing potential causes and actionable solutions.
Issue 1: Incomplete Oxidation of 4-(Methylthio)benzoic Acid
-
Observation: The presence of the starting material or the intermediate sulfoxide, 4-(methylsulfinyl)benzoic acid, in the crude product after the oxidation step.
-
Potential Causes:
-
Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent (e.g., hydrogen peroxide) may be inadequate for the larger scale.
-
Poor Temperature Control: The oxidation reaction is often exothermic. Inadequate heat dissipation on a larger scale can lead to localized temperature drops, slowing down the reaction rate.
-
Inefficient Mixing: In large reactors, poor agitation can lead to non-homogeneity, preventing the reactants from coming into effective contact.[1]
-
-
Solutions:
-
Optimize Stoichiometry: Carefully calculate and potentially slightly increase the molar equivalents of the oxidizing agent for the scaled-up batch.
-
Controlled Addition and Cooling: Add the oxidizing agent portion-wise or via a syringe pump to manage the exotherm. Ensure the reactor's cooling system is adequate for the batch size.
-
Improve Agitation: Use an appropriate impeller and agitation speed to ensure thorough mixing of the reaction mixture.
-
Issue 2: Low Yield During Amidation
-
Observation: A lower than expected yield of this compound after the amidation step.
-
Potential Causes:
-
Hydrolysis of the Acyl Chloride Intermediate: If using a method involving an acyl chloride (e.g., with thionyl chloride), moisture in the reaction setup can lead to the formation of the unreactive 4-(methylsulfonyl)benzoic acid.[2][3]
-
Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion.
-
Side Reactions: At higher temperatures, side reactions may become more prominent, consuming the starting material or the product.
-
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware, solvents, and reagents are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Reaction Monitoring: Use in-process controls (e.g., TLC, HPLC) to monitor the reaction progress and determine the optimal reaction time.
-
Temperature Optimization: Carefully control the reaction temperature. For the acyl chloride formation, lower temperatures are generally preferred to minimize side reactions.
-
Issue 3: Product Purity and Crystallization Problems
-
Observation: The final product is an oil that is difficult to crystallize, or it contains significant impurities.
-
Potential Causes:
-
Presence of Unreacted Starting Materials or Intermediates: Incomplete reactions in either the oxidation or amidation step.
-
Formation of Byproducts: Such as the corresponding nitrile from the dehydration of the amide.
-
Residual Solvents: Inadequate drying of the final product.
-
-
Solutions:
-
Optimize Reaction Conditions: As detailed in the previous points, ensure complete conversion at each step.
-
Purification Strategy:
-
Recrystallization: Choose an appropriate solvent system for recrystallization. A solvent screen at a small scale can be highly beneficial. Common solvents for benzamides include hot water, ethanol, and acetone.[2][3]
-
Trituration: If the product is an oil, trituration with a non-polar solvent like hexanes can help induce crystallization.[2]
-
Washing: Washing the crude product with a dilute acid or base solution can help remove basic or acidic impurities, respectively. For instance, a wash with a saturated sodium bicarbonate solution can help remove any unreacted 4-(methylsulfonyl)benzoic acid.[4]
-
-
Drying: Dry the final product under vacuum at an appropriate temperature to remove all residual solvents.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the oxidation of 4-(methylthio)benzoic acid?
A1: The oxidation of 4-(methylthio)benzoic acid using hydrogen peroxide in glacial acetic acid is a common and scalable method.[5] This method is advantageous due to the relatively low cost and low environmental impact of the reagents. The reaction progress can be monitored by techniques like TLC or HPLC to ensure complete conversion to the desired sulfone.
Q2: What are the key safety precautions to consider when scaling up this synthesis?
A2: When scaling up, it is crucial to:
-
Handle Reagents Safely: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] Work in a well-ventilated area or a fume hood, especially when handling corrosive reagents like thionyl chloride or strong oxidizing agents.[6]
-
Control Exothermic Reactions: Both the oxidation and the amidation (especially with thionyl chloride) can be exothermic. Ensure that the reactor is equipped with an adequate cooling system and that reagents are added in a controlled manner.[1]
-
Avoid Dust Formation: this compound is a solid. When handling the dry powder, avoid creating dust, which can be an inhalation hazard.[6]
Q3: How can I effectively convert 4-(methylsulfonyl)benzoic acid to the corresponding benzamide on a large scale?
A3: A robust and scalable method is the two-step, one-pot conversion via the acyl chloride.[9] First, 4-(methylsulfonyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) to form the acyl chloride. After removing the excess activating agent, the crude acyl chloride is then reacted with aqueous ammonia to form the desired benzamide. This method generally gives high yields and a relatively clean product.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the final product's purity?
A4:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of both the oxidation and amidation reactions.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and is the preferred method for determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.[3]
IV. Experimental Protocols
Protocol 1: Oxidation of 4-(Methylthio)benzoic Acid
-
In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge 4-(methylthio)benzoic acid (1.0 eq) and glacial acetic acid.
-
Cool the mixture in an ice-water bath.
-
Slowly add 30% hydrogen peroxide (H₂O₂) (approx. 2.2 eq) via the addition funnel, maintaining the internal temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield 4-(methylsulfonyl)benzoic acid.[5]
Protocol 2: Amidation of 4-(Methylsulfonyl)benzoic Acid
-
In a dry reactor under an inert atmosphere, suspend 4-(methylsulfonyl)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 eq) at room temperature.
-
Heat the mixture to a gentle reflux for 1-2 hours, or until the reaction is complete (cessation of gas evolution).
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acyl chloride in a suitable solvent like acetone and slowly add this solution to a cooled (0-5°C) concentrated aqueous ammonia solution with vigorous stirring.
-
Stir the resulting suspension for 1-2 hours.
-
Filter the precipitated solid, wash with cold water, and dry under vacuum to obtain this compound.
V. Data Presentation
Table 1: Recommended Solvent Volumes for Scale-Up
| Scale (moles of starting material) | Oxidation (Volume of Acetic Acid per mole) | Amidation (Volume of Solvent per mole) |
| 0.1 | 1.0 - 1.5 L | 1.5 - 2.0 L |
| 1.0 | 0.8 - 1.2 L | 1.2 - 1.8 L |
| 10.0 | 0.6 - 1.0 L | 1.0 - 1.5 L |
Note: These are starting recommendations and may need to be optimized based on specific reactor geometry and process parameters.
VI. Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
VII. References
-
Oxidation of 4'-(Methylthio)acetophenone - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Retrieved from --INVALID-LINK--
-
Preparation of 4-(methylsulfonyl)benzoic acid (a precursor) - PrepChem.com. (n.d.). Retrieved from --INVALID-LINK--
-
Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Patent 0478390. (1992, April 1). Retrieved from --INVALID-LINK--
-
Troubleshooting common issues in benzamide synthesis - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved from --INVALID-LINK--
-
Strategies to reduce impurities in benzamide synthesis - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS - Loba Chemie. (2016, April 28). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Retrieved from --INVALID-LINK--
-
4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem - NIH. (n.d.). Retrieved from --INVALID-LINK--
-
Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Retrieved from --INVALID-LINK--
-
Scaling up Butyl 4-methylbenzenesulfonate reactions for industrial applications - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lobachemie.com [lobachemie.com]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 4-(Methylsulfonyl)benzamide and Its Analogues in Drug Discovery
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] Within this broad class, 4-(Methylsulfonyl)benzamide serves as a pivotal structural fragment, particularly in the design of inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy.[4][5][6] The methylsulfonyl group provides a strong hydrogen bond acceptor functionality, while the benzamide core offers a rigid framework for establishing key interactions within enzyme active sites.
This guide provides a comparative analysis of this compound and its structurally related analogues. We will delve into the structure-activity relationships (SAR), compare biological performance using experimental data, and provide detailed protocols for evaluating these compounds. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this scaffold influence therapeutic potential, thereby guiding the rational design of next-generation inhibitors.
The Parent Scaffold: this compound
This compound, with the chemical formula C8H9NO3S, is a foundational structure in the development of various targeted therapies.[7] Its primary pharmacological significance lies in its role as a key pharmacophore for PARP inhibitors.[4][8] PARP enzymes are central to the DNA single-strand break repair pathway. By inhibiting PARP, particularly in cancer cells with existing DNA repair deficiencies (like BRCA1/2 mutations), a state of "synthetic lethality" can be induced, leading to targeted cell death.[5][9]
The core mechanism involves the benzamide moiety mimicking the nicotinamide portion of the NAD+ substrate, occupying the nicotinamide-binding pocket of the PARP catalytic domain. The methylsulfonyl group often engages in additional hydrogen bonding, enhancing the binding affinity and specificity of the inhibitor.
Logical Relationship: PARP Inhibition Mechanism
The following diagram illustrates the conceptual mechanism of PARP-1 inhibition, a primary target for benzamide-based therapeutics.
Caption: Mechanism of PARP-1 inhibition by benzamide analogues leading to synthetic lethality.
Comparative Analysis of Analogues: Structure-Activity Relationships (SAR)
The therapeutic efficacy of this compound can be significantly modulated by structural modifications. The analysis of these analogues reveals critical insights into the features required for potent and selective inhibition. We will consider modifications at two key positions: the benzamide ring (A-region) and the amide substituent (C-region).
A-Region Modifications (Benzamide Ring Analogues)
Modifications to the phenyl ring carrying the methylsulfonyl group directly impact interactions within the enzyme's active site.
-
Fluorination: The introduction of a fluorine atom, particularly at the 3-position relative to the amide, has been shown to enhance binding affinity.[10] For instance, in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides developed as TRPV1 antagonists (a different target but demonstrating similar SAR principles), the 3-fluoro analogue showed significantly higher affinity and more potent antagonism compared to the non-fluorinated parent compound.[10] This is often attributed to the fluorine atom's ability to form favorable electrostatic or hydrogen bond interactions with the protein backbone.
-
Positional Isomers: Moving the amide group from the 4-position to the 3-position, as seen in 3-aminobenzamide, retains PARP inhibitory activity. 3-aminobenzamide is a well-documented PARP inhibitor that serves as a foundational scaffold for more potent derivatives.[8] This indicates that the precise geometry of the hydrogen bond donors and acceptors is critical, but some flexibility is tolerated.
C-Region Modifications (Amide Substituent Analogues)
The group attached to the benzamide nitrogen can be extensively modified to explore additional binding pockets, improve pharmacokinetic properties, or enhance selectivity.
-
Simple Alkyl/Aryl Groups: Replacing the amide proton with simple groups can drastically alter activity. For example, substituting with a bulky group like 1-(naphthalen-1-yl)ethyl creates a much larger molecule, potentially targeting different protein surfaces or introducing steric hindrance.[11]
-
Introduction of Heterocycles: Incorporating heterocyclic rings is a common strategy in drug design to improve properties like solubility and cell permeability. Novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds have been synthesized and shown to be highly potent PARP-1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[5][6] For example, compound 13f from one such study, which incorporates a more complex C-region, demonstrated an excellent PARP-1 inhibitory effect with an IC50 of 0.25 nM and potent anticancer activity against HCT116 cells (IC50 = 0.30 μM).[6]
Quantitative Performance Comparison
The following table summarizes the inhibitory potency of this compound's conceptual parent, 3-aminobenzamide, and a highly optimized analogue against the PARP-1 enzyme. This comparison highlights the dramatic gains in potency achievable through rational drug design.
| Compound/Analogue | Modification from Parent Scaffold | Target | IC50 Value | Source |
| 3-Aminobenzamide | Positional isomer of the amino group | PARP-1 | ~3.2 µM (Varies by assay) | [4] |
| Compound 13f | Complex phenylacetamide C-region | PARP-1 | 0.25 nM | [6] |
| Olaparib | Marketed Drug (contains benzamide) | PARP-1 | ~5 nM | [12] |
| Compound 3d | Benzylideneamino-N-quinolin-8-yl C-region | PARP-1 | 21.21 ± 4.1 nM | [12] |
Note: Data is compiled from different studies and assay conditions may vary. This table is for illustrative comparison of potency.
The vast difference in IC50 values, from micromolar for the simple scaffold to nanomolar and even sub-nanomolar for advanced analogues, underscores the importance of SAR studies. The causality is clear: extending the molecule into adjacent binding pockets with groups capable of forming additional hydrogen bonds or hydrophobic interactions leads to a significant increase in binding affinity and, consequently, inhibitory potency.[6]
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized and validated assays are paramount. Below is a detailed protocol for a common in vitro assay used to determine the inhibitory activity of compounds against PARP-1.
Protocol: In Vitro PARP-1 Enzymatic Inhibition Assay
This protocol describes a method to measure the enzymatic activity of PARP-1 and the inhibitory effect of test compounds like this compound analogues.[8][13]
Principle: Activated PARP-1 uses NAD+ as a substrate to form poly(ADP-ribose) (PAR) chains. This assay quantifies the amount of PAR produced, which is inversely proportional to the inhibitory activity of the test compound. This protocol is adapted from methods that utilize biotinylated NAD+ for subsequent chemiluminescent detection.
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Activated DNA (e.g., histone-induced)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
Chemiluminescent HRP Substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 mM NaCl)
-
Test Compounds (dissolved in DMSO)
-
96-well white plates (for chemiluminescence)
-
Plate reader with chemiluminescence detection capability
Workflow Diagram: PARP-1 Inhibition Assay
Caption: Step-by-step workflow for an in vitro PARP-1 enzymatic inhibition assay.
Step-by-Step Methodology:
-
Plate Preparation: Coat the wells of a 96-well plate with histones or other DNA-activating agents according to the manufacturer's instructions. Wash the plate to remove any unbound material. This provides the DNA damage signal needed to activate PARP-1.
-
Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound analogues) in assay buffer. Add a fixed volume of each dilution to the appropriate wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" background control.
-
Enzyme Addition: Add recombinant PARP-1 enzyme to all wells except the "no enzyme" background control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the PARP-1 enzyme before the enzymatic reaction starts. This step is critical for equilibrium establishment.
-
Reaction Initiation: Add a solution of biotinylated NAD+ to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at room temperature to allow the formation of biotinylated PAR chains on the immobilized histones.
-
Detection:
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted biotinylated NAD+.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes. The streptavidin will bind to the biotinylated PAR chains.
-
Wash the plate thoroughly to remove unbound Streptavidin-HRP.
-
-
Signal Generation: Add a chemiluminescent HRP substrate to each well. The HRP will catalyze a reaction that produces light.
-
Data Acquisition: Immediately read the plate in a luminometer. The intensity of the light signal is proportional to the amount of PAR synthesized and thus to the PARP-1 activity.
-
Data Analysis: Subtract the background reading ("no enzyme" control). Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
Self-Validation and Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is essential for validating the assay run. The positive control defines the 100% activity window, while the negative control establishes the background signal. A known PARP inhibitor (e.g., Olaparib) should be run as a reference standard to confirm the assay is performing within expected parameters.
Conclusion and Future Directions
The this compound scaffold is a validated and highly tractable starting point for the design of potent enzyme inhibitors, most notably for the PARP family. Comparative analysis demonstrates that while the parent structure provides the essential pharmacophore for binding, significant gains in potency are achieved through systematic structural modifications.
Structure-activity relationship studies consistently show that:
-
A-region substitutions , such as fluorination, can fine-tune electronic properties and create additional interactions to enhance binding affinity.
-
C-region extensions are crucial for achieving high potency by accessing adjacent hydrophobic and hydrophilic pockets within the target's active site.
Future research should focus on optimizing the pharmacokinetic properties of these potent analogues. While achieving a low nanomolar IC50 is a critical first step, developing a successful therapeutic requires balancing this potency with metabolic stability, cell permeability, bioavailability, and target selectivity. The exploration of novel heterocyclic C-region substituents remains a promising strategy to improve these drug-like properties, moving these powerful inhibitors from the laboratory to clinical applications.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. JCI - A PET imaging agent for evaluating PARP-1 expression in ovarian cancer [jci.org]
- 10. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-methylsulfonyl-N-(1-naphthalen-1-ylethyl)benzamide | C20H19NO3S | CID 16330473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Target of 4-(Methylsulfonyl)benzamide
Introduction
In the landscape of modern drug discovery, the precise identification and validation of a compound's biological target are paramount. This process not only elucidates the mechanism of action but also informs on potential efficacy, safety, and patient selection strategies. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of 4-(Methylsulfonyl)benzamide.
The chemical scaffold of this compound incorporates a benzamide moiety, a well-established pharmacophore known to interact with Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP inhibitors have emerged as a significant class of anti-cancer drugs, exploiting the concept of synthetic lethality to selectively kill cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[3][4] Therefore, the primary hypothesis of this guide is that this compound targets PARP enzymes.
This document will provide a structured, in-depth technical guide to rigorously test this hypothesis. We will objectively compare methodologies and outline experimental protocols to not only confirm on-target activity but also to assess selectivity against other potential biological targets. The narrative is designed to explain the causality behind experimental choices, ensuring a self-validating system of inquiry.
The Central Hypothesis: PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably the repair of DNA single-strand breaks (SSBs).[1] When an SSB occurs, PARP1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[5] Inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs).
In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway, for which BRCA1 and BRCA2 proteins are essential. However, in cancer cells with mutated, non-functional BRCA proteins, the HR pathway is deficient.[4] The cell must then rely on less efficient and error-prone repair mechanisms, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cells by PARP inhibitors is a classic example of synthetic lethality.[4]
Given that early PARP inhibitors were based on the benzamide structure competing with the enzyme's nicotinamide (NAD+) binding site, it is highly plausible that this compound exerts its biological effects through this mechanism.[1]
Visualizing the PARP-mediated DNA Repair Pathway
Caption: Hypothesized mechanism of action for this compound via PARP inhibition.
Experimental Validation Workflow
A multi-tiered approach is essential for robust target validation. This workflow progresses from direct biochemical assays to cell-based functional assays and finally to selectivity profiling.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Assessing the Selectivity of 4-(Methylsulfonyl)benzamide Derivatives: A Comparative Guide for Drug Development Professionals
The 4-(methylsulfonyl)benzamide scaffold is a cornerstone in modern medicinal chemistry, most notably as the basis for a class of highly effective anti-inflammatory drugs. The therapeutic success of these compounds hinges on their selective inhibition of cyclooxygenase-2 (COX-2) over its closely related isoform, COX-1. This guide provides a comprehensive comparison of the selectivity profiles of various this compound derivatives, supported by detailed experimental protocols to empower researchers in their pursuit of safer and more effective anti-inflammatory agents.
The Critical Role of COX-2 Selectivity: A Tale of Two Isoforms
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is the enzyme responsible for converting arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of COX: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa and supporting platelet aggregation.[2]
-
COX-2 , on the other hand, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostanoids at the site of inflammation.[2]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective and inhibit both COX-1 and COX-2. While this effectively reduces inflammation, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal bleeding and ulceration.[3] The development of selective COX-2 inhibitors, many of which are based on the this compound structure, was a landmark achievement in creating anti-inflammatory drugs with an improved gastrointestinal safety profile.[3] However, the journey of COX-2 inhibitors has also been marked by concerns about cardiovascular side effects, underscoring the continuous need for a nuanced understanding and rigorous assessment of selectivity.[4]
The 4-(methylsulfonyl)phenyl group is a key pharmacophore that contributes to the COX-2 selectivity of these derivatives. This moiety is able to fit into a secondary pocket present in the active site of the COX-2 enzyme, an opening that is absent in the more constricted active site of COX-1.[5] This structural difference forms the basis for the rational design of selective COX-2 inhibitors.
Figure 1: Simplified signaling pathway of COX-1 and COX-2, highlighting the selective inhibition of COX-2 by this compound derivatives.
Comparative Selectivity of this compound Derivatives
The selectivity of a COX inhibitor is typically expressed as a selectivity index (SI), which is the ratio of the IC50 value for COX-1 inhibition to the IC50 value for COX-2 inhibition (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2. The following table presents a comparison of the in vitro COX-1 and COX-2 inhibitory activities of celecoxib, a prototypical this compound derivative, and several of its analogues.
| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | H | 15.8 | 0.29 | 54.5 | [6] |
| Analogue 1 | Azido (N3) | 159.7 | 0.196 | 812 | [5] |
| Analogue 2 | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | >100 | 0.29 | >344 | [7][8] |
| Analogue 3 | 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | 63.8 | 0.48 | 132.83 | [9] |
| Rofecoxib (for comparison) | - | >100 | 0.5 | >200 | [2] |
| Etoricoxib (for comparison) | - | 106 | 1 | 106 | [10] |
Note: IC50 values can vary between different assay systems and conditions. The data presented here are for comparative purposes.
The data clearly illustrate the high degree of COX-2 selectivity achievable with the this compound scaffold. The substitution on the core structure can significantly impact both potency and selectivity. For instance, the replacement of the sulfonamide group in celecoxib with an azido group (Analogue 1) resulted in a remarkable increase in the selectivity index.[5]
Experimental Protocols for Assessing Selectivity
Accurate and reproducible assessment of COX-1 and COX-2 inhibition is paramount in the development of selective inhibitors. Below are detailed protocols for two widely used methods.
In Vitro Fluorometric COX Inhibition Assay
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe. The rate of fluorescence increase is proportional to COX activity.
Materials:
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., OxiRed™ Probe)[11]
-
COX Cofactor (e.g., in DMSO)[11]
-
Arachidonic Acid (substrate)[11]
-
NaOH[11]
-
Human recombinant COX-1 and COX-2 enzymes
-
Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) dissolved in DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Reconstitute the lyophilized COX-1 and COX-2 enzymes in the appropriate buffer as per the manufacturer's instructions. Keep the enzyme solutions on ice.[11]
-
Prepare the Arachidonic Acid solution by reconstituting it in ethanol and then diluting with NaOH and water to the final working concentration.[1]
-
Prepare the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[11]
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted test inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 80 µL of the Reaction Mix to each well.
-
Pre-incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to each well using a multi-channel pipette.[11]
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes, with readings taken every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Figure 2: Experimental workflow for the in vitro fluorometric COX inhibition assay.
Human Whole Blood Assay
The human whole blood assay is a more physiologically relevant model as it accounts for factors like plasma protein binding and cell permeability.[12] It measures the production of specific prostanoids as markers for COX-1 and COX-2 activity.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes
-
Lipopolysaccharide (LPS) to induce COX-2 expression
-
Test compounds and reference inhibitors dissolved in a suitable vehicle (e.g., a mixture of Cremophor EL and ethanol)[13]
-
Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2)
Protocol:
-
COX-2 Inhibition Assay:
-
Aliquot heparinized whole blood into tubes.
-
Add the test compound at various concentrations or vehicle.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.[14]
-
Incubate the blood for 24 hours at 37°C.[14]
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of PGE2 in the plasma using an EIA kit as a marker of COX-2 activity.[12]
-
-
COX-1 Inhibition Assay:
-
Aliquot heparinized whole blood into tubes.
-
Add the test compound at various concentrations or vehicle.
-
Allow the blood to clot for 1 hour at 37°C to induce platelet aggregation and thromboxane production.[14]
-
Centrifuge the samples to separate the serum.
-
Measure the concentration of TXB2 (a stable metabolite of Thromboxane A2) in the serum using an EIA kit as a marker of COX-1 activity.[12]
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE2 (for COX-2) and TXB2 (for COX-1) production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values for COX-1 and COX-2 inhibition as described for the in vitro assay.
-
Beyond COX: The Importance of Broader Selectivity Profiling
While selectivity against COX-1 is a primary concern, a comprehensive assessment of a drug candidate's selectivity should not be limited to these two targets. Off-target effects, where a drug interacts with unintended biomolecules, can lead to unforeseen adverse drug reactions.[15][16] Therefore, it is crucial to screen promising this compound derivatives against a broader panel of kinases and other relevant enzymes, especially those with structural similarities to the COX active site. Techniques such as high-throughput screening and computational modeling can aid in identifying potential off-target interactions early in the drug discovery process.[17] For instance, some sulfonamide-based compounds have been shown to interact with carbonic anhydrases or STAT3, highlighting the importance of a wider screening approach.[18]
Conclusion and Future Perspectives
The this compound scaffold remains a highly valuable platform for the development of selective COX-2 inhibitors. A thorough understanding of the structure-activity relationships and a rigorous assessment of selectivity are critical for designing new derivatives with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for such evaluations.
Future research in this area will likely focus on fine-tuning the selectivity of these compounds to minimize cardiovascular risks while retaining their anti-inflammatory benefits. Furthermore, exploring the potential of these derivatives for other therapeutic applications, such as in oncology where COX-2 is often overexpressed, presents an exciting avenue for further investigation.[19] The continued application of advanced analytical techniques and a deeper understanding of the biological roles of COX isoforms will undoubtedly pave the way for the next generation of safer and more effective anti-inflammatory therapies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 3. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content.abcam.com [content.abcam.com]
- 12. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacogenomics of off‐target adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 18. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 4-(Methylsulfonyl)benzamide.
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 4-(Methylsulfonyl)benzamide and Its Analogs
A Comparative Analysis of a Versatile Scaffold in Drug Discovery
The this compound moiety is a key structural feature in a variety of pharmacologically active compounds. Its presence often imparts desirable physicochemical properties and facilitates crucial interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of molecules incorporating this scaffold, drawing insights from studies on different therapeutic targets. By examining how modifications to this core structure influence biological activity, we aim to provide a valuable resource for researchers and professionals in drug development.
The this compound Core: A Privileged Structure
The this compound scaffold consists of a central benzamide ring substituted with a methylsulfonyl group at the 4-position. The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, while the amide linkage provides a hydrogen bond donor and acceptor. These features allow for diverse interactions with protein targets. This guide will explore the SAR of this scaffold in the context of its application in the development of TRPV1 antagonists, enzyme inhibitors, and anti-inflammatory agents.
Comparative SAR Analysis Across Diverse Biological Targets
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists
The 4-(methylsulfonyl)phenyl group is a recurring motif in a class of potent TRPV1 antagonists. In these molecules, it typically forms the "A-region" which is crucial for receptor binding and antagonism.
-
Substitution on the Phenyl Ring: In a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides, substitution on the phenyl ring of the 4-(methylsulfonylamino)phenyl moiety significantly impacts activity. The introduction of a fluoro group at the 3-position resulted in a potent antagonist of both rat and human TRPV1.[1][2]
-
Stereochemistry: The activity of these antagonists is stereospecific. For the 3-fluoro analogue, the (S)-configuration was found to be the more active enantiomer, demonstrating a marked increase in receptor affinity and antagonism compared to the (R)-configuration.[1][2]
-
Modifications to the Linker and C-region: While the 4-(methylsulfonylamino)phenyl "A-region" is critical, modifications to the "B-region" (propanamide linker) and "C-region" (N-benzyl group) also modulate activity. For instance, replacing the 4-t-butylbenzyl group with diphenylalkyl groups can enhance binding affinity and antagonism.[3]
Caption: Core regions of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists.
Enzyme Inhibitors: A Tale of Two Moieties
The combination of a benzamide and a sulfonamide/sulfonyl group has been successfully exploited in the design of inhibitors for various enzymes, including carbonic anhydrases (CAs) and acetylcholinesterase (AChE).
-
Primary vs. Secondary Sulfonamides: In a series of benzamide-4-sulfonamides, primary sulfonamide derivatives were generally more effective against hCA I and hCA II isoenzymes.[4]
-
Benzamide Substitutions: The nature of the substituent on the benzamide nitrogen plays a significant role in inhibitory potency and selectivity against different CA isoforms. Aromatic and heterocyclic amines have been shown to yield potent inhibitors.[5]
-
Secondary Sulfonamides' Prominence: In contrast to CA inhibitors, secondary sulfonamides demonstrated promising inhibitory effects on AChE.[4]
-
Hydrophobic Interactions: The presence of bulky, hydrophobic groups attached to the benzamide or sulfonamide nitrogen can enhance binding to the active site of AChE.
| Compound Class | Target Enzyme | Key Structural Feature | Resulting Activity | Reference |
| Benzamide-4-sulfonamides | hCA I, hCA II | Primary sulfonamide | Nanomolar inhibition (Kᵢ = 4.07–29.70 nM for hCA I) | [4] |
| Benzamide-4-sulfonamides | AChE | Secondary sulfonamide | Nanomolar inhibition (Kᵢ = 8.91–34.02 nM) | [4] |
| N-substituted benzamides | HDACs | Varied N-substituents | Activity comparable to MS-275 | [6] |
Anti-Inflammatory Agents Targeting Cyclooxygenases (COX)
The 4-(methylsulfonyl)aniline pharmacophore has been incorporated into known non-steroidal anti-inflammatory drugs (NSAIDs) to generate new chemical entities with potentially improved activity and selectivity.
-
Enhanced Anti-inflammatory Effect: The incorporation of 4-(methylsulfonyl)aniline into NSAIDs like naproxen, indomethacin, diclofenac, and mefenamic acid either maintained or increased their anti-inflammatory activity in in vivo models.[7]
-
Potential for COX-2 Selectivity: The 4-(methylsulfonyl)phenyl group is a hallmark of selective COX-2 inhibitors (e.g., celecoxib, rofecoxib). Its presence in these novel NSAID derivatives suggests a potential for increased selectivity towards COX-2 over COX-1, which could lead to a better gastrointestinal safety profile.[7]
Caption: Workflow for assessing the anti-inflammatory potential of novel compounds.
Experimental Protocols: A Blueprint for SAR Exploration
To facilitate further research in this area, we provide a generalized synthetic scheme and a standard biological assay protocol.
General Synthesis of N-Substituted this compound Derivatives
-
Starting Material: Begin with 4-(methylthio)benzoic acid.
-
Oxidation: Oxidize the methylthio group to a methylsulfonyl group using an oxidizing agent such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Acid Chloride Formation: Convert the resulting 4-(methylsulfonyl)benzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amide Coupling: React the 4-(methylsulfonyl)benzoyl chloride with a diverse library of primary and secondary amines in the presence of a base (e.g., triethylamine or pyridine) to yield the desired N-substituted this compound analogs.
-
Purification and Characterization: Purify the final compounds by recrystallization or column chromatography and confirm their structures using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase.
-
Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase (hCA I or hCA II) and the substrate, 4-nitrophenyl acetate (NPA).
-
Inhibitor Preparation: Prepare serial dilutions of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the inhibitor solutions at various concentrations to the respective wells.
-
Incubate the enzyme and inhibitor mixture for a predefined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the NPA substrate solution.
-
-
Data Acquisition: Measure the rate of 4-nitrophenol formation by monitoring the absorbance at 400 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion: A Scaffold of Continuing Importance
The this compound scaffold and its close analogs have proven to be exceptionally versatile in the field of medicinal chemistry. The SAR studies across different biological targets reveal some recurring themes: the sulfonyl group often acts as a key hydrogen bond acceptor, and its electron-withdrawing nature influences the properties of the entire molecule. Furthermore, the benzamide portion provides a robust platform for introducing a wide range of substituents to fine-tune potency, selectivity, and pharmacokinetic properties. The insights gathered in this guide underscore the continued potential of this privileged structure in the design of novel therapeutics.
References
- 1. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists : Structure Activity Relationships in the A-region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Pathways of 4-(Methylsulfonyl)benzamide
Introduction: 4-(Methylsulfonyl)benzamide is a key structural motif and a versatile building block in medicinal chemistry and materials science. Its sulfone group acts as a potent hydrogen bond acceptor and bioisostere for other functional groups, while the benzamide moiety provides a rigid scaffold for molecular elaboration. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in academic and industrial settings. This guide provides an in-depth comparison of the most prevalent synthetic strategies, offering field-proven insights into the rationale behind experimental choices and providing detailed, reproducible protocols.
Pathway 1: Oxidation of 4-(Methylthio) Precursors
This is arguably the most direct and common approach, leveraging the readily available 4-(methylthio) starting materials. The core transformation is the oxidation of the sulfide ("thioether") to the sulfone. This oxidation can be strategically placed either before or after the formation of the amide bond, leading to two distinct routes.
Route 1A: Oxidation Followed by Amidation
This route begins with the oxidation of 4-(methylthio)benzoic acid to 4-(methylsulfonyl)benzoic acid, which is then converted to the target benzamide.
Logical Workflow: Route 1A
Caption: Workflow for Route 1A: Oxidation of the thioether followed by amidation.
Expertise & Causality: This sequence is often preferred because the electron-withdrawing nature of the sulfone group can deactivate the aromatic ring, making the subsequent amidation step clean and high-yielding. The carboxylic acid is robust and generally unaffected by the oxidative conditions required for the sulfide-to-sulfone conversion. The use of hydrogen peroxide is advantageous due to its low cost and the formation of water as the only byproduct, aligning with green chemistry principles. Using a catalyst like sodium tungstate can accelerate the oxidation and allow for milder reaction conditions.[1][2]
Experimental Protocol: Synthesis of 4-(Methylsulfonyl)benzoic Acid[3]
-
Setup: In a flask suitable for heating, suspend 5.0 g of 4-(methylthio)benzoic acid in 30 mL of glacial acetic acid.
-
Reagent Addition: Cool the mixture in an ice-water bath. Slowly add 8.5 g of 30% hydrogen peroxide over approximately one hour, maintaining the cool temperature.
-
Reaction: Remove the ice bath and heat the reaction mixture to between 70°C and 100°C for 1.5 hours.
-
Workup: Allow the mixture to cool to room temperature. A solid precipitate should be present. Add a solution of 3.0 g of sodium sulfite in 57 g of water to quench any remaining peroxide.
-
Isolation: Filter the solid product, wash it three times with cold deionized water, and dry overnight. This procedure typically yields the product in high purity.
Experimental Protocol: Amidation of 4-(Methylsulfonyl)benzoic Acid
-
Activation: In a round-bottom flask under a nitrogen atmosphere, suspend 4.0 g (20 mmol) of 4-(methylsulfonyl)benzoic acid in 40 mL of anhydrous dichloromethane (DCM). Add 2-3 drops of dimethylformamide (DMF) as a catalyst. Slowly add 2.1 mL (29 mmol) of thionyl chloride.
-
Reaction: Stir the mixture at room temperature for 2-3 hours or until the solution becomes clear, indicating the formation of the acid chloride.
-
Amidation: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare 30 mL of concentrated ammonium hydroxide and cool it to 0°C. Slowly add the acid chloride solution to the cold ammonium hydroxide with vigorous stirring.
-
Isolation: Allow the mixture to warm to room temperature and stir for an additional hour. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield this compound.
Route 1B: Amidation Followed by Oxidation
This alternative route involves first forming 4-(methylthio)benzamide and then performing the oxidation.
Logical Workflow: Route 1B
Caption: Workflow for Route 1B: Amidation of the benzoic acid followed by oxidation.
Expertise & Causality: This approach can be advantageous if the starting material is 4-(methylthio)benzamide itself. However, the amide group can be sensitive to some harsh oxidation conditions. Therefore, milder oxidants or carefully controlled conditions are often necessary. The oxidation of a similar substrate, 2-(methylthio)benzamide, has been reported, demonstrating the viability of this transformation.[4] A common system for this type of oxidation is hydrogen peroxide in formic acid or the use of meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Synthesis of this compound via Route 1B
-
Amidation: Prepare 4-(methylthio)benzamide from 4-(methylthio)benzoic acid using the same amidation protocol described in Route 1A.
-
Oxidation Setup: Dissolve 3.34 g (20 mmol) of 4-(methylthio)benzamide in 50 mL of formic acid in a round-bottom flask.
-
Oxidant Addition: Cool the solution to 0°C and slowly add 4.5 mL (44 mmol) of 30% hydrogen peroxide.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup and Isolation: Pour the reaction mixture into 200 mL of ice-water. The product will precipitate. Filter the solid, wash thoroughly with water to remove formic acid, and dry under vacuum.
Pathway 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This pathway builds the molecule by first installing the methylthio group onto an activated aromatic ring via a nucleophilic aromatic substitution (SNAr) reaction. This is particularly useful when starting from readily available halogenated benzaldehydes or benzonitriles.
Route 2A: From 4-Chlorobenzaldehyde
This route begins with the substitution of the chlorine atom on 4-chlorobenzaldehyde with a methylthiolate source, followed by a series of functional group transformations.
Logical Workflow: Route 2A
Caption: Workflow for Route 2A, starting from 4-chlorobenzaldehyde.
Expertise & Causality: This pathway is attractive for large-scale synthesis due to the low cost of the starting material, 4-chlorobenzaldehyde. The SNAr reaction is facilitated by the electron-withdrawing aldehyde group. A phase-transfer catalyst is often employed to improve the reaction rate between the aqueous sodium methyl mercaptide and the organic substrate.[5] The subsequent oxidation of the thioether to the sulfone and the aldehyde to the carboxylic acid can be performed in a stepwise manner. The order of operations is crucial; oxidizing the aldehyde first would yield a carboxylate that would further deactivate the ring, potentially making the sulfide oxidation more difficult.
Experimental Protocol: Synthesis of 4-(Methylthio)benzaldehyde[5]
-
Setup: To a reactor, add 25.0 g of 4-chlorobenzaldehyde, a 15% aqueous solution of sodium methyl mercaptide, and a catalytic amount of tetrabutylammonium chloride.
-
Reaction: Heat the mixture to 50-55°C and monitor the reaction by TLC until the starting material is consumed.
-
Isolation: After cooling, the layers are separated, and the lower organic layer containing the crude 4-(methylthio)benzaldehyde is collected for the next step.
Subsequent Steps: The crude 4-(methylthio)benzaldehyde is then oxidized to 4-(methylsulfonyl)benzaldehyde using hydrogen peroxide with catalytic sulfuric acid and manganese sulfate.[5] This intermediate is then oxidized to 4-(methylsulfonyl)benzoic acid using a standard oxidant like potassium permanganate, followed by amidation as described in Route 1A.
Comparative Analysis
| Parameter | Route 1A (Oxidation -> Amidation) | Route 1B (Amidation -> Oxidation) | Route 2A (from Aldehyde) |
| Starting Material | 4-(Methylthio)benzoic Acid | 4-(Methylthio)benzoic Acid | 4-Chlorobenzaldehyde |
| Number of Steps | 2 | 2 | 4 |
| Key Reagents | H₂O₂, Acetic Acid, SOCl₂, NH₄OH | SOCl₂, NH₄OH, H₂O₂, Formic Acid | NaSMe, H₂O₂, H₂SO₄, KMnO₄, SOCl₂ |
| Reported Yield | High (Oxidation often >88%)[3] | Good to High | Good, suitable for large scale[5] |
| Scalability | Excellent | Good; potential amide sensitivity | Excellent; cost-effective |
| Safety & Green Profile | Good; H₂O₂ is a green oxidant. | Good; H₂O₂ is used. | Good; uses common industrial reagents. |
| Advantages | Robust and reliable. Clean reactions. | More direct if 4-(methylthio)benzamide is the available starting material. | Very low-cost starting material. |
| Disadvantages | Requires handling of thionyl chloride. | Amide group might not tolerate all oxidation conditions. | Longer reaction sequence. Multiple redox steps. |
Conclusion and Recommendations
The choice of synthetic pathway for this compound is highly dependent on the starting material availability, scale of production, and the specific capabilities of the laboratory.
-
For laboratory-scale synthesis and high purity, Route 1A (Oxidation followed by Amidation) is highly recommended. It is a robust, high-yielding, and straightforward two-step process from a common precursor, 4-(methylthio)benzoic acid. The reaction steps are clean and purification is generally simple.
-
Route 1B (Amidation followed by Oxidation) serves as a viable alternative, particularly if 4-(methylthio)benzamide is the starting point. Careful selection of the oxidizing agent is crucial to avoid side reactions with the amide functionality.
-
For industrial-scale production where cost is a primary driver, Route 2A (from 4-Chlorobenzaldehyde) is the most attractive option. Despite being a longer sequence, it utilizes inexpensive and readily available bulk chemicals, making it economically superior for large quantities.
By understanding the causality behind the experimental choices and comparing the logistical and chemical aspects of each route, researchers can select the optimal pathway to efficiently synthesize this compound for their specific needs.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0657438B1 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 5. CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents [patents.google.com]
Correlating In Vitro Potency and In Vivo Efficacy for Novel Drug Candidates: A Case Study of 4-(Methylsulfonyl)benzamide
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Preclinical Gap for 4-(Methylsulfonyl)benzamide
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. A critical milestone in this journey is establishing a robust correlation between in vitro potency and in vivo efficacy. This guide provides a comprehensive framework for tackling this challenge, using the novel compound This compound as a guiding case study. While specific biological data for this compound is not yet publicly available, its benzamide and sulfonamide moieties suggest potential mechanisms of action that we can explore systematically.
This document is structured not as a rigid protocol, but as a dynamic guide to inform experimental design and interpretation. As Senior Application Scientists, our goal is to explain the "why" behind the "how," ensuring that each experimental step is a self-validating component of a larger, coherent research strategy. We will delve into hypothesizing a mechanism of action, designing rigorous in vitro and in vivo studies, and critically, bridging the data between these two essential domains.
Pillar 1: Establishing a Testable Hypothesis - The Mechanism of Action of this compound
The chemical structure of this compound, featuring a benzamide core and a methylsulfonyl group, provides clues to its potential biological targets. Structurally related molecules have been shown to interact with a variety of enzymes and signaling pathways. Based on this, we can formulate several primary hypotheses for its mechanism of action.
Hypothesis 1: Inhibition of Poly (ADP-ribose) Polymerase (PARP)
The benzamide structure is a well-established pharmacophore found in numerous PARP inhibitors, which are critical in the DNA damage response (DDR) pathway.[1] PARP inhibitors trap the PARP enzyme on damaged DNA, leading to replication fork collapse and cell death, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).[1] The efficacy of PARP inhibitors has been shown to correlate with their PARP-trapping activity.[1]
Hypothesis 2: Carbonic Anhydrase Inhibition
The sulfonamide group is a classic zinc-binding motif found in a vast number of carbonic anhydrase inhibitors.[2] These enzymes are involved in a range of physiological processes, including pH regulation and tumorigenesis. Inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII) is a validated anti-cancer strategy.[2]
To illustrate the first and most prominent hypothesis, the following diagram outlines the proposed mechanism of action for this compound as a PARP inhibitor.
Caption: Hypothesized mechanism of this compound as a PARP inhibitor.
Pillar 2: Rigorous In Vitro Characterization
The initial step in correlating in vitro and in vivo data is to generate a robust and reproducible in vitro dataset. This involves a tiered approach, starting with biochemical assays and progressing to cell-based models.
Experimental Workflow for In Vitro Profiling
References
A Researcher's Guide to Benchmarking 4-(Methylsulfonyl)benzamide Against Known PARP and Tankyrase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of 4-(Methylsulfonyl)benzamide. Due to the limited publicly available data on its specific biological activity, this document outlines a series of robust, hypothesis-driven experiments to characterize its mechanism of action and benchmark its performance against established inhibitors. The structural characteristics of this compound, specifically the benzamide moiety, suggest a plausible role as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.
The PARP family of enzymes is critical for cellular processes, most notably DNA damage repair.[1][2][3] Inhibitors of these enzymes have emerged as a significant class of targeted cancer therapies, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][4][5][6] This guide will focus on benchmarking this compound against leading PARP inhibitors, providing the scientific rationale and detailed protocols for a thorough comparative analysis.
Hypothesized Mechanism of Action: A Tale of Two Pathways
The benzamide structure is a common feature in numerous PARP inhibitors, which function by competing with the nicotinamide adenine dinucleotide (NAD+) binding site in the catalytic domain of PARP enzymes.[1] This inhibition of PARP activity prevents the repair of single-strand DNA breaks. In cancer cells with compromised homologous recombination repair (HRR) pathways, such as those with BRCA mutations, these unrepaired single-strand breaks escalate to lethal double-strand breaks during DNA replication, leading to cell death through a concept known as synthetic lethality.[1][7]
A subset of the PARP family, the tankyrases (TNKS1 and TNKS2), also presents a compelling target.[8][9] Tankyrases are involved in the regulation of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[8][10] By inhibiting tankyrase, the degradation of Axin, a key component of the β-catenin destruction complex, is prevented, leading to the suppression of Wnt signaling.[10][11] Given these two well-established roles for benzamide-containing molecules, our investigation will proceed along both lines of inquiry.
Comparative Inhibitor Cohort: The Established Benchmarks
To ascertain the relative potency and selectivity of this compound, a direct comparison with well-characterized inhibitors is essential. The following compounds have been selected as benchmarks due to their clinical relevance and established mechanisms of action.
| Inhibitor | Primary Target(s) | Key Mechanism of Action | Clinical Status |
| Olaparib | PARP1, PARP2 | Traps PARP on DNA, leading to synthetic lethality in HRR-deficient tumors.[12][13] | FDA-approved for ovarian, breast, pancreatic, and prostate cancers.[4][5][6] |
| Rucaparib | PARP1, PARP2, PARP3 | Inhibits PARP enzymatic activity and traps PARP-DNA complexes.[4][5] | FDA-approved for ovarian and prostate cancers.[1][4][5] |
| Niraparib | PARP1, PARP2 | Potent PARP inhibitor with significant PARP-trapping activity.[4][5] | FDA-approved for ovarian cancer.[1][4][5] |
| XAV939 | Tankyrase 1, Tankyrase 2 | Stabilizes Axin, promoting β-catenin degradation and inhibiting Wnt signaling.[10][14] | Preclinical/Research Use |
Experimental Design: A Multi-Faceted Approach to Characterization
A robust evaluation of a novel inhibitor requires a combination of in vitro biochemical assays and cell-based functional assays. This dual approach allows for the determination of direct enzymatic inhibition and the assessment of the compound's effects within a more physiologically relevant cellular context.[15]
Workflow for Inhibitor Benchmarking
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PARP assay kits [bioscience.co.uk]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 7. benchchem.com [benchchem.com]
- 8. What are TNKS2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. scbt.com [scbt.com]
- 10. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. azurebiosystems.com [azurebiosystems.com]
Ensuring Reproducibility in Experimental Results: A Comparative Guide to 4-(Methylsulfonyl)benzamide
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. Inconsistent results not only undermine the validity of our work but also lead to wasted resources and time. This guide provides an in-depth technical analysis of 4-(Methylsulfonyl)benzamide, a compound of interest within the broader class of biologically active sulfonamides. We will explore the critical factors that govern experimental reproducibility when working with this small molecule, compare its structural class to relevant alternatives, and provide robust, field-proven protocols to ensure the integrity of your results.
The narrative that follows is built on a foundation of scientific integrity. We will delve into the causality behind experimental choices, presenting protocols that are designed as self-validating systems. Every critical claim is supported by authoritative sources to provide a trustworthy and expert-driven resource.
The Central Role of Material Integrity: Beyond the Purity Percentage
The journey to reproducible data begins long before the first biological assay is run. It starts with the absolute certainty of the identity, purity, and stability of your starting material, this compound. While a vendor's Certificate of Analysis (CofA) is a starting point, it is not the final word on compound quality. Factors like isomeric purity, residual solvents, and potential degradation products can significantly impact experimental outcomes.[1]
Key Chemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 4461-38-5 | [PubChem CID: 15640625][1] |
| Molecular Formula | C₈H₉NO₃S | [PubChem CID: 15640625][1] |
| Molecular Weight | 199.23 g/mol | [PubChem CID: 15640625][1] |
| IUPAC Name | 4-methylsulfonylbenzamide | [PubChem CID: 15640625][1] |
A critical, yet often overlooked, aspect is the stability of the compound under various conditions. The sulfonyl and benzamide moieties, while generally stable, can be susceptible to hydrolysis under harsh pH conditions or in the presence of certain buffer components. For instance, studies on structurally related compounds have shown that hydrolysis of sulfonate groups can be a major degradation pathway.[1] Therefore, verifying the integrity of the compound before and during an experiment is paramount.
Foundational Protocols for Reproducibility: Synthesis and Characterization
To have full control over your experimental variable, an in-house synthesis and rigorous characterization of this compound may be necessary. This ensures a consistent supply of a well-characterized material. The following protocol is a robust, two-step synthesis adapted from established methods for related sulfonamides and benzamides.
Protocol 2.1: Synthesis of 4-(Methylsulfonyl)benzoyl Chloride
This initial step converts the commercially available 4-(Methylsulfonyl)benzoic acid into its more reactive acyl chloride derivative.
Materials:
-
4-(Methylsulfonyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 4-(Methylsulfonyl)benzoic acid (1.0 eq.) in anhydrous DCM.
-
Add a catalytic amount (1-2 drops) of DMF.
-
Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature with constant stirring.
-
Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2-3 hours. Reaction completion can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-(Methylsulfonyl)benzoyl chloride can be used in the next step without further purification.
Protocol 2.2: Synthesis of this compound
This step involves the amidation of the acyl chloride with ammonia.
Materials:
-
4-(Methylsulfonyl)benzoyl chloride (crude from Protocol 2.1)
-
Ammonium hydroxide (concentrated solution)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the crude 4-(Methylsulfonyl)benzoyl chloride (1.0 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution (approx. 3.0 eq.) dropwise to the stirred solution. Maintain the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.
The Self-Validating System: Rigorous Analytical Characterization
Reproducibility is impossible without a comprehensively characterized compound. Each new batch, whether synthesized in-house or commercially sourced, must be subjected to a battery of analytical tests.
Caption: Quality Control Workflow for this compound.
Protocol 3.1: Analytical Characterization Suite
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are non-negotiable for confirming the chemical structure. The spectra should be clean, with correct chemical shifts, integration values, and coupling patterns consistent with the structure of this compound.
-
High-Resolution Mass Spectrometry (HRMS): This technique confirms the elemental composition and exact mass of the compound, providing an orthogonal confirmation of identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A standardized method should be developed to resolve the main peak from any potential impurities or degradation products. Purity should typically be >98% for use in biological assays.
-
Melting Point: A sharp melting point range is a good indicator of purity.
Comparative Analysis: The Benzamide and Sulfonamide Scaffolds in Context
This compound belongs to the benzenesulfonamide class of compounds, which are renowned for their diverse biological activities. A primary reason for this is that the sulfonamide moiety can act as a zinc-binding group, making these compounds potent inhibitors of metalloenzymes, most notably Carbonic Anhydrases (CAs).[2]
The activity and selectivity of these inhibitors are highly dependent on the substitution pattern of the aromatic ring. To understand the potential performance of this compound, it is instructive to compare it with other well-characterized benzenesulfonamide-based CA inhibitors.
Table 1: Comparative Inhibitory Activity (Kᵢ, nM) of Benzenesulfonamide Analogs Against Human (h) CA Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [3] |
| 4-Carboxybenzenesulfonamide | 10,000 | 93 | 47 | 89 | [2] |
| 4-(Trifluoromethyl)benzenesulfonamide | 780 | 38 | 5.1 | 4.9 | [2] |
| 4-(4-Phenyl-1H-1,2,3-triazol-1-yl)-benzenesulfonamide | 1500 | 755 | 1.5 | 0.8 | [3] |
This data is compiled from multiple sources for illustrative purposes. Direct experimental comparison under identical conditions is always recommended.
The data illustrates that modifications to the para-position of the benzenesulfonamide ring drastically alter potency and isoform selectivity. While the carboxylate group in 4-Carboxybenzenesulfonamide generally leads to weaker inhibition, electron-withdrawing groups or more complex heterocyclic moieties can confer high potency and selectivity, particularly for the tumor-associated isoforms hCA IX and XII.[3] The methylsulfonyl group in this compound is also strongly electron-withdrawing, suggesting it has the potential to be a potent CA inhibitor.
Standardized Operating Procedure (SOP) for a Representative Biological Assay
To ensure reproducibility when testing this compound or its analogs, a rigorously standardized biological assay is essential. The following protocol outlines a stopped-flow CO₂ hydrase assay, a gold standard for measuring CA inhibition.[2]
Protocol 5.1: Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (Kᵢ) of this compound against a specific human carbonic anhydrase isoform (e.g., hCA II).
Materials:
-
Purified recombinant human carbonic anhydrase II (hCA II)
-
This compound, fully characterized (see Section 3)
-
HEPES buffer (pH 7.5)
-
Phenol Red indicator solution
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in DMSO to create a range of concentrations.
-
Prepare the assay buffer: 20 mM HEPES, pH 7.5, containing 0.1 mM Phenol Red.
-
Prepare the CO₂ substrate solution by bubbling CO₂ gas through chilled, deionized water until saturation.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a reaction cuvette, mix the assay buffer with the desired final concentration of the inhibitor (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration is constant across all assays (e.g., <1%).
-
Add hCA II to a final concentration of ~10 nM.
-
Incubate the enzyme-inhibitor solution for 15 minutes at room temperature to allow for binding equilibrium.
-
-
Kinetic Measurement:
-
Place the enzyme-inhibitor solution in one syringe of the stopped-flow instrument and the CO₂-saturated water in the other.
-
Rapidly mix the two solutions (1:1 ratio). The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the Phenol Red indicator at 557 nm.
-
Record the initial, enzyme-catalyzed rate of the reaction.
-
-
Data Analysis:
-
Determine the initial rates for a range of inhibitor concentrations.
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to the Morrison equation to determine the inhibition constant (Kᵢ).
-
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Conclusion: A Framework for Trustworthy Science
Ensuring the reproducibility of experimental results with a compound like this compound is a multi-faceted challenge that extends from the synthesis flask to the final data analysis. By implementing a rigorous quality control system for the chemical matter, understanding its properties in the context of related analogs, and employing highly standardized and validated biological assays, researchers can build a foundation of trust in their data.
This guide has provided the essential frameworks and protocols to achieve that goal. The principles outlined here—material integrity, robust characterization, and meticulous experimental execution—are universal. By adopting them, the scientific community can move forward with greater confidence, ensuring that today's discoveries are the reliable bedrock for tomorrow's innovations.
References
orthogonal approaches to confirm the biological activity of 4-(Methylsulfonyl)benzamide
An In-Depth Guide to Orthogonal Methodologies for Confirming the Biological Activity of 4-(Methylsulfonyl)benzamide
Executive Summary
We will proceed based on the hypothesis that this compound exhibits anti-proliferative activity in a cancer cell line by inhibiting a key signaling protein, "Target Kinase X" (TKX). To robustly test this hypothesis, we will employ three orthogonal experimental approaches. The principle of orthogonality ensures that we are measuring distinct aspects of the compound's action—the overall cellular outcome, the direct physical interaction with the target, and the specific functional consequence of that interaction.[1][2][3] Concordance across these independent methods provides a high degree of confidence in the proposed mechanism of action.
Approach 1: Phenotypic Screening to Determine Cellular Impact
Expertise & Rationale: The "What It Does" Question
The logical first step in characterizing a novel compound is to determine if it elicits any observable effect on a biological system. A phenotypic screen addresses this "what it does" question without a priori knowledge of the specific molecular target.[4][5][6] Cell viability and proliferation assays are fundamental phenotypic assays that provide a quantitative measure of a compound's cytostatic or cytotoxic effects, making them indispensable tools in the initial stages of drug screening.[7][8][9] We will use an ATP-based luminescence assay to measure cell viability, as cellular ATP levels are a strong indicator of metabolic activity and a proxy for the number of healthy, living cells.[10]
Experimental Protocol: ATP-Based Cell Viability Assay
This protocol is optimized for assessing the dose-dependent effect of this compound on the viability of a relevant cancer cell line (e.g., HCT116) in a 96-well format.
-
Cell Seeding:
-
Culture HCT116 cells to ~80% confluency in appropriate media.
-
Trypsinize, count, and resuspend cells to a concentration of 5 x 10⁴ cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well, clear-bottom, white-walled plate (5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series in culture media to create 2X working concentrations (e.g., from 200 µM to 0.1 µM). Include a vehicle control (DMSO only).
-
Remove the old media from the cell plate and add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
ATP Measurement (using a commercial kit like CellTiter-Glo®):
-
Equilibrate the cell plate and the assay reagent to room temperature for 30 minutes.
-
Add 100 µL of the ATP detection reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Workflow Visualization
Caption: Workflow for the ATP-based cell viability assay.
Anticipated Data Summary
| Compound | Cell Line | Assay Type | IC₅₀ (µM) |
| This compound | HCT116 | ATP Luminescence | 15.2 |
| Positive Control (e.g., Staurosporine) | HCT116 | ATP Luminescence | 0.05 |
Approach 2: Biophysical Validation of Target Engagement
Expertise & Rationale: The "What It Touches" Question
A positive result in a phenotypic screen is a critical first step, but it does not identify the molecular target. The observed cytotoxicity could be due to non-specific effects. Therefore, an orthogonal approach is required to confirm that the compound physically interacts with its intended target within the complex milieu of the cell.[11][12] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells.[13][14] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[15][16] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly infer binding.[17]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes the "melt curve" portion of CETSA to identify the thermal stabilization of our hypothetical Target Kinase X (TKX).
-
Cell Culture and Treatment:
-
Grow HCT116 cells in 10 cm dishes to ~80-90% confluency.
-
Treat the cells with either a high concentration of this compound (e.g., 10x the IC₅₀ from the viability assay) or vehicle (DMSO) for 2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Aliquot the cell suspension into multiple PCR tubes for each condition (Vehicle and Compound).
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control (room temperature).
-
Cool immediately on ice for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.
-
-
Protein Analysis (Western Blot):
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Measure the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Analyze 20 µg of each sample by SDS-PAGE and subsequent Western blotting using a primary antibody specific for TKX.[18][19]
-
-
Data Analysis:
-
Quantify the band intensity for TKX at each temperature for both vehicle and compound-treated samples.
-
Plot the relative amount of soluble TKX as a function of temperature. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.
-
Workflow Visualization
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Anticipated Data Summary
A successful CETSA experiment will generate a thermal melt curve. The data can be presented by plotting the percentage of soluble TKX remaining at each temperature, normalized to the non-heated control. A clear shift in the melting temperature (Tₘ) for the compound-treated sample confirms target engagement.
| Temperature (°C) | % Soluble TKX (Vehicle) | % Soluble TKX (Compound) |
| 40 | 100 | 100 |
| 48 | 95 | 98 |
| 52 | 50 | 92 |
| 56 | 15 | 75 |
| 60 | 5 | 50 |
| 64 | 1 | 20 |
Approach 3: Mechanistic Assay of Downstream Signaling
Expertise & Rationale: The "How It Works" Question
Confirming that a compound binds to a target (CETSA) and that it has a cellular effect (viability assay) is powerful. The final orthogonal step is to link these two observations by demonstrating a functional consequence of target engagement. This addresses the "how it works" question. If this compound inhibits TKX, we expect to see a change in the signaling pathway downstream of this kinase. A common method to probe signaling pathways is Western blotting to detect changes in the phosphorylation state of a target's substrate.[20][21] We will measure the phosphorylation of "Substrate Y," a known downstream target of TKX.
Experimental Protocol: Western Blot for Downstream Pathway Modulation
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.[22]
-
Pre-treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for 2 hours.
-
Stimulate the TKX pathway with an appropriate agonist (if necessary) for 15 minutes.
-
-
Cell Lysis:
-
Immediately place plates on ice and wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Scrape the cells, transfer the lysate to microfuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
Normalize all samples to the same concentration.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Separate 20-30 µg of protein per lane via SDS-PAGE.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the blot and re-probe for total Substrate Y and a loading control like GAPDH or β-actin.[19]
-
Signaling Pathway Visualization
Caption: Hypothesized signaling pathway inhibited by the compound.
Anticipated Data Summary
The Western blot results would be presented as an image of the blot, followed by a bar graph showing the quantification of the p-Substrate Y signal, normalized to total Substrate Y.
| Treatment | Relative p-Substrate Y Level (Normalized) |
| Vehicle Control | 1.00 |
| Compound (1 µM) | 0.85 |
| Compound (5 µM) | 0.52 |
| Compound (10 µM) | 0.21 |
| Compound (25 µM) | 0.05 |
Synthesis and Comparison of Orthogonal Approaches
By employing these three distinct methodologies, we build a powerful, self-validating case for the biological activity of this compound. Each assay provides a unique piece of the puzzle, and their collective agreement minimizes the chance of being misled by artifacts from a single experimental system.
| Approach | Principle | Information Gained | Strengths | Limitations |
| 1. Cell Viability Assay | Measures metabolic activity (ATP levels) as a proxy for cell health.[10] | Determines if the compound has a global cytotoxic or cytostatic effect and at what potency (IC₅₀).[7][8] | High-throughput, quantitative, and reflects an overall cellular phenotype. | Target-agnostic; does not reveal the mechanism of action and is prone to non-specific effects.[23] |
| 2. Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[15] | Provides direct evidence of physical target engagement in a native, intact cell environment.[13][14] | Directly measures binding to the intended target; highly specific. | Lower throughput; requires a specific antibody for detection; does not confirm functional modulation. |
| 3. Downstream Western Blot | Antibody-based detection of a specific post-translational modification (phosphorylation).[18] | Confirms that target engagement leads to the expected functional modulation of a downstream signaling pathway.[21] | Provides direct mechanistic insight; links target binding to a functional outcome. | Requires prior knowledge of the signaling pathway; semi-quantitative; lower throughput. |
Conclusion
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 3. news-medical.net [news-medical.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. benchchem.com [benchchem.com]
- 12. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 15. scispace.com [scispace.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of 4-(Methylsulfonyl)benzamide Derivatives and Analogs
A comprehensive guide for researchers and drug development professionals on the antitumor potential of the methylsulfonylbenzamide scaffold, synthesizing preclinical data to illuminate structure-activity relationships and guide future development.
In the relentless pursuit of novel and more effective cancer therapies, the benzamide and sulfonamide scaffolds have emerged as privileged structures, capable of interacting with a diverse array of biological targets crucial for tumor progression. This guide provides a systematic, review-style analysis of compounds structurally related to 4-(Methylsulfonyl)benzamide, a key chemical moiety. Due to a notable absence of extensive public data on the direct anticancer activity of this compound itself, this document synthesizes preclinical findings on its derivatives and analogous compounds. By examining their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation, we aim to provide a valuable resource for researchers in oncology and medicinal chemistry.
I. Mechanisms of Action: A Multi-pronged Assault on Cancer
The antitumor activity of benzamide and sulfonamide derivatives stems from their ability to inhibit key cellular processes that are hallmarks of cancer. The primary mechanisms of action for compounds related to the this compound scaffold include tubulin polymerization inhibition, carbonic anhydrase inhibition, and kinase signaling disruption.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, making them a prime target for anticancer drugs.[1] Several N-benzylbenzamide derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
The general mechanism of tubulin polymerization inhibition by these compounds is illustrated below:
Caption: Mechanism of tubulin polymerization inhibition by benzamide derivatives.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in pH regulation.[4] Tumor cells often overexpress certain CA isoforms, particularly CA IX and XII, which contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[5] The sulfonamide moiety is a key pharmacophore for CA inhibition, acting as a zinc-binding group within the enzyme's active site.[5] Benzamide-4-sulfonamides are a promising class of highly effective CA inhibitors.[4]
The mechanism of carbonic anhydrase inhibition and its downstream effects are depicted below:
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.
Kinase Inhibition
Several benzamide and sulfonamide derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer. These include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and HER2.[6][7] By blocking the activity of these kinases, these compounds can inhibit downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.
II. Comparative Anticancer Activity: A Quantitative Overview
The in vitro anticancer efficacy of various benzamide and sulfonamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the IC50 values for representative compounds from the literature.
Table 1: Anticancer Activity of Hydrazones Incorporating a 4-Methylsulfonylbenzene Scaffold
| Compound | Cancer Cell Line | IC50 (µM) |
| 9 | COX-2 | 2.97 |
| 20 | COX-2 | 6.94 |
| 16 | EGFR | 0.2 |
| 20 | EGFR | 0.19 |
| 16 | HER2 | 0.13 |
| 20 | HER2 | 0.07 |
| Data synthesized from a study on hydrazones with a 4-methylsulfonylbenzene scaffold.[6] |
Table 2: Anticancer Activity of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives
| Compound | Target | IC50 (µM) |
| 12e | V600EBRAF | 0.62 |
| 12i | V600EBRAF | 0.53 |
| 12l | V600EBRAF | 0.49 |
| Data from a study on sulfonamide derivatives with V600EBRAF inhibitory effect.[8] |
Table 3: Anticancer Activity of 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines
| Compound | Cancer Cell Line | IC50 (µM) |
| 7 | K562 (Leukemia) | 2.27 |
| 10 | K562 (Leukemia) | 2.53 |
| 7 | HL-60 (Leukemia) | 1.42 |
| 10 | HL-60 (Leukemia) | 1.52 |
| 7 | OKP-GS (Renal) | 4.56 |
| Data from a study on 4-methylbenzamide derivatives as potential protein kinase inhibitors.[9] |
III. Experimental Protocols: Methodologies for Evaluation
The following are detailed protocols for key in vitro assays used to characterize the anticancer properties of benzamide and sulfonamide derivatives.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired time period (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]
Tubulin Polymerization Inhibition Assay
This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[2]
Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm or by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.
Detailed Protocol (Turbidity-based):
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add tubulin solution, GTP (to initiate polymerization), and the test compound or vehicle control.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for at least 60 minutes.[2]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization to the control.
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of a specific carbonic anhydrase isoform's enzymatic activity. A common method is the stopped-flow CO2 hydrase assay.
Principle: This method measures the pH change resulting from the CA-catalyzed hydration of CO2. The rate of this reaction is monitored by a pH indicator.
Detailed Protocol (Conceptual Overview):
-
Enzyme and Inhibitor Incubation: A solution of the purified CA isoform is incubated with the test compound at various concentrations.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO2-saturated solution in a stopped-flow instrument.
-
Monitoring pH Change: The change in absorbance of a pH indicator is monitored over a short time frame to determine the initial rate of the reaction.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration to determine the IC50 or Ki value.
IV. Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area of research in the development of novel anticancer agents. The versatility of this chemical framework allows for the targeting of multiple key pathways in cancer, including cell division, pH regulation, and signal transduction. The preclinical data synthesized in this guide highlight the potent in vitro activity of several derivatives and provide a foundation for further investigation.
Future research should focus on several key areas:
-
Direct Evaluation of this compound: A thorough investigation into the anticancer properties of the parent compound is warranted to establish a baseline for structure-activity relationship studies.
-
In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Mechanism of Action Elucidation: For novel compounds, detailed mechanistic studies are crucial to identify their precise molecular targets and signaling pathways.
-
Combination Therapies: Exploring the synergistic effects of these compounds with existing chemotherapies or targeted agents could lead to more effective treatment strategies.
By systematically exploring the chemical space around the this compound core and employing robust experimental methodologies, the scientific community can continue to unlock the therapeutic potential of this versatile scaffold in the fight against cancer.
V. References
-
BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
-
Abcam. (n.d.). MTT assay protocol. Abcam.
-
Abdoli, M., Bozdag, M., Angeli, A., & Supuran, C. T. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Molecules, 25(22), 5438.
-
Al-Warhi, T., Al-Rashood, S. T., Al-Harbi, N. O., Al-Omair, M. A., & Al-Wabli, R. I. (2022). Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. RSC Advances, 12(45), 29199-29216.
-
El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, A. M. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5948.
-
Li, W., Wang, Y., Zhang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 215, 113289.
-
El-Sayed, M. A. A., El-Gamal, M. I., & Anbar, M. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. New Journal of Chemistry, 48(28), 12345-12358.
-
Zhang, X., Li, Y., Wang, Y., et al. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 65(24), 16372-16391.
-
Chen, J., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Pharmaceutical Biotechnology, 15(7), 654-661.
-
Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen.
-
BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Inhibition Assay Using (+)-Benzoylchelidonine. BenchChem.
-
Kalinichenko, E., Faryna, A., Bozhok, T., & Panibrat, A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7198.
-
Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate.
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001.
-
De Luca, L., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 266-272.
-
BenchChem. (2025). Application Notes and Protocols for Tubulin Polymerization Assay Using Tubulin Polymerization-IN-41. BenchChem.
-
Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15638.
-
Dumlu, G. Z., et al. (2019). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1086-1097.
References
- 1. WO2006028958A2 - Pyridyl inhibitors of hedgehog signalling - Google Patents [patents.google.com]
- 2. VISMODEGIB - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]
- 5. WO2019152437A1 - Compounds and uses thereof - Google Patents [patents.google.com]
- 6. KR20170129757A - Formylated N-heterocyclic derivatives as FGFR4 inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-4-(methylsulfonyl)benzamide | 869586-85-6 | Benchchem [benchchem.com]
- 9. WO2012018668A1 - Benzimidazole and azabenzimidazole compounds that inhibit anaplastic lymphoma kinase - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
Safety Operating Guide
Navigating the Safe Handling of 4-(Methylsulfonyl)benzamide: A Guide for Laboratory Professionals
For the innovative researcher dedicated to advancing drug discovery, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of 4-(Methylsulfonyl)benzamide, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence. Here, we dissect the "why" behind each procedural step, ensuring every action is a validated component of a secure and efficient workflow.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a compound that requires careful handling due to its potential health effects. According to its hazard classifications, it is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1][2] A thorough understanding of these hazards is the first step in mitigating risk. Before beginning any work, it is crucial to consult the Safety Data Sheet (SDS) and conduct a risk assessment specific to the planned experiment.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.
| Situation | Required Personal Protective Equipment (PPE) | Rationale |
| General Laboratory Use & Weighing (in a fume hood) | • Nitrile gloves• Safety glasses with side shields• Laboratory coat | This standard level of PPE protects against accidental skin contact and splashes to the eyes during low-risk manipulations.[5] |
| Transferring Solutions or Handling Larger Quantities | • Chemical-resistant gloves (e.g., nitrile)• Chemical splash goggles• Laboratory coat | Goggles provide a complete seal around the eyes, offering superior protection from splashes compared to safety glasses.[6] |
| Spill Cleanup or Operations with High Splash Potential | • Chemical-resistant gloves (e.g., butyl rubber for extended contact)• Chemical splash goggles and a face shield• Chemical-resistant apron or coveralls• Appropriate respiratory protection (e.g., N95 respirator for dusts) | A face shield protects the entire face from splashes.[6][7] For significant dust generation, an N95 respirator is necessary to prevent inhalation.[5] A chemical-resistant apron provides an additional barrier against spills. |
Operational Plan for Safe Handling: A Step-by-Step Guide
A systematic approach to handling this compound is essential for laboratory safety.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][8]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the containment area.
3.2. Handling and Use:
-
Avoid Direct Contact: Always wear the appropriate PPE as outlined in the table above to prevent skin and eye contact.[5][9]
-
Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[8] If weighing the powder, do so in a fume hood or a balance enclosure.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
-
No Consumption: Do not eat, drink, or smoke in areas where chemicals are handled or stored.[5]
Spill Management Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow outlines the necessary steps.
Caption: Workflow for managing a chemical spill of this compound.
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound
The proper disposal of this compound and associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
5.1. Waste Segregation:
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and rinsates, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and absorbent materials from spills, must be collected in a separate, sealed container labeled as hazardous waste.[10]
5.2. Container Management:
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents as soon as the first drop of waste is added.[10]
-
Storage: Store waste containers in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[10] Ensure containers are kept closed except when adding waste.[11]
-
Compatibility: Store waste away from incompatible materials, such as strong oxidizing agents.[3][5]
5.3. Empty Container Disposal:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[10]
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[10]
-
Final Disposal: After triple-rinsing and defacing the original label, the container can typically be disposed of as non-hazardous waste, in accordance with your institution's policies.[10]
5.4. Arranging for Pickup:
-
Once the waste container is approximately 90% full or has reached the institutional time limit for storage, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the integrity of your research.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 4-Methanesulfonylbenzamide | C8H9NO3S | CID 15640625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 7. trihydro.com [trihydro.com]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
- 10. benchchem.com [benchchem.com]
- 11. mtu.edu [mtu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
